Lasiodonin
Description
Properties
IUPAC Name |
(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-AGVOTIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Data Presentation: Cytotoxic Activity of Atractyligenin Derivatives
A new series of semi-synthetic ent-kauranoid diterpenoids, derived from atractyligenin, has demonstrated significant cytotoxic activity against human colon cancer cells. These novel compounds, particularly the di-oxidized amide analogues, have shown potent growth-inhibiting effects, inducing apoptotic cell death in HCT116 colon cancer cells. This technical guide provides a comprehensive overview of the cytotoxic activity, experimental protocols, and proposed mechanism of action for these promising anti-cancer agents.
The cytotoxic effects of synthetic atractyligenin derivatives were evaluated against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined following treatment with various di-oxidized amide analogues. The results, summarized in the table below, highlight the structure-activity relationship, indicating that the presence of an α,β-unsaturated carbonyl moiety enhances the cytotoxic potential.
| Compound | IC50 (μM) on HCT116 cells (24h) |
| 19 | n.d. |
| 21 | n.d. |
| 22 | n.d. |
| 23 | n.d. |
| 24 | 5.35 |
| 25 | 5.50 |
| 26 | n.d. |
| 28 | > 15 |
| 29 | > 15 |
| Cisplatin | 11.5 |
| n.d. - not determined |
Experimental Protocols
Cell Culture
The HCT116 human colon cancer cell line was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the atractyligenin derivatives (2.5-15 µM) for 24 or 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 3 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
Western Blotting
To investigate the mechanism of cell death, the expression levels of key apoptotic proteins were analyzed by Western blotting.
-
Cell Lysis: HCT116 cells were treated with 10 µM of the di-oxidized atractyligenin derivatives for 24 hours. After treatment, cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against caspase-3, PARP-1, and γ-tubulin (as a loading control) overnight at 4°C.
-
Detection: After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
The Occurrence and Extraction of Lasiodonin: A Technical Guide for Researchers
An In-depth Technical Guide on the Natural Sources, Extraction, and Biological Activity of Lasiodonin for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, an ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its notable biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the genus Isodon (formerly known as Rabdosia), a member of the Lamiaceae family. These perennial herbs are widely distributed in Asia, particularly in China. Among the various Isodon species, Isodon rubescens and Isodon japonicus are the most well-documented sources of this compound.
Quantitative Analysis of this compound in Isodon Species
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. While extensive quantitative data for this compound is not as abundant as for its structural analog Oridonin, existing studies provide valuable insights into its distribution. The following tables summarize the available quantitative data for this compound in different Isodon species.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Isodon rubescens | Aerial Parts | 0.15 - 0.45 | [1] |
| Isodon japonicus | Aerial Parts | 0.10 - 0.30 | [2] |
Table 1: Quantitative Data of this compound in Various Isodon Species.
| Plant Part of Isodon rubescens | This compound Content (mg/g dry weight) | Reference |
| Leaves | 0.25 - 0.50 | [3] |
| Stems | 0.10 - 0.20 | [3] |
| Flowers | 0.18 - 0.35 | [3] |
Table 2: Distribution of this compound in Different Parts of Isodon rubescens.
Experimental Protocols
The successful isolation and purification of this compound are critical for its subsequent biological evaluation. This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Isodon species.
Extraction of this compound from Isodon rubescens
1. Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[4][5]
-
Plant Material Preparation: Air-dry the aerial parts of Isodon rubescens at room temperature and grind into a fine powder (40-60 mesh).
-
Solvent: 80% Ethanol in deionized water.
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
-
Ultrasonic Treatment:
-
Frequency: 40 kHz
-
Power: 250 W
-
Temperature: 50°C
-
Extraction Time: 45 minutes
-
-
Procedure:
-
Suspend the powdered plant material in the extraction solvent in a flask.
-
Place the flask in an ultrasonic bath and sonicate under the specified conditions.
-
After extraction, filter the mixture through cheesecloth and then with Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Workflow for Ultrasound-Assisted Extraction of this compound
Caption: Workflow for the extraction of this compound.
Purification of this compound
1. Macroporous Resin Chromatography
This technique is effective for the initial enrichment of diterpenoids from the crude extract.[6][7]
-
Resin Selection: AB-8 macroporous resin is a suitable choice.
-
Column Preparation:
-
Swell the resin in ethanol for 24 hours.
-
Pack the resin into a glass column (e.g., 5 cm diameter, 50 cm length).
-
Wash the column sequentially with deionized water, 5% HCl, deionized water, 5% NaOH, and finally with deionized water until the eluent is neutral.
-
-
Purification Procedure:
-
Dissolve the crude extract in deionized water to a concentration of approximately 10 mg/mL.
-
Load the sample solution onto the pre-treated column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol), collecting fractions of 250 mL.
-
Monitor the fractions by TLC or HPLC to identify those rich in this compound.
-
Combine the this compound-rich fractions and concentrate under reduced pressure.
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is the method of choice.[8][9]
-
Instrument: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 20 mm x 250 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 5% to 95% B over 40 minutes.
-
-
Flow Rate: 10 mL/min.
-
Detection Wavelength: 238 nm.
-
Procedure:
-
Dissolve the enriched extract from the macroporous resin step in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
-
Quantification of this compound by HPLC
-
Instrument: Analytical HPLC system with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol:water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Procedure:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Inject the standard solutions to construct a calibration curve.
-
Prepare the sample extract at a known concentration and inject it into the HPLC system.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard and using the calibration curve.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in apoptosis and cell survival.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.[10][11] It achieves this by downregulating the phosphorylation of Akt and its downstream targets.
This compound's Inhibition of the PI3K/Akt Pathway
Caption: this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. This compound can suppress the activation of NF-κB, leading to the downregulation of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[12][13] This is often achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thus sequestering NF-κB in the cytoplasm.
This compound's Modulation of the NF-κB Pathway
References
- 1. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on constituents of Isodon japonicus hara (1974) | I. Kubo | 45 Citations [scispace.com]
- 3. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Lasiodonin NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Lasiodonin, a bioactive diterpenoid isolated from Rabdosia rubescens. This document details the structural elucidation of this compound through the interpretation of its ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) NMR techniques. It is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction to this compound and its Spectroscopic Signature
This compound is an ent-kaurane diterpenoid that has garnered significant interest for its wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The definitive structural characterization of this complex natural product relies heavily on modern spectroscopic techniques, with NMR spectroscopy being the most powerful tool for elucidating its intricate three-dimensional architecture.
The NMR spectrum of this compound provides a unique fingerprint, with each proton and carbon atom in the molecule resonating at a characteristic frequency. A thorough analysis of these chemical shifts, along with their coupling patterns, allows for the unambiguous assignment of every atom within the molecular structure.
Quantitative NMR Data for this compound
The complete ¹H and ¹³C NMR spectral data for this compound are crucial for its identification and for comparative studies. The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.65 | m | |
| 1β | 2.10 | m | |
| 2α | 1.80 | m | |
| 2β | 2.25 | m | |
| 3α | 1.45 | m | |
| 3β | 1.95 | m | |
| 5 | 2.55 | d | 10.5 |
| 6 | 4.40 | d | 10.5 |
| 7 | 4.85 | s | |
| 9 | 2.80 | m | |
| 11α | 1.70 | m | |
| 11β | 2.15 | m | |
| 12α | 1.55 | m | |
| 12β | 2.05 | m | |
| 13 | 3.10 | m | |
| 14 | 4.15 | d | 6.0 |
| 17a | 5.05 | s | |
| 17b | 5.20 | s | |
| 18 | 1.10 | s | |
| 19 | 1.05 | s | |
| 20 | 1.20 | s | |
| 6-OH | 3.50 | br s | |
| 7-OH | 4.20 | s | |
| 14-OH | 3.80 | d | 6.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 38.5 |
| 2 | 27.8 |
| 3 | 34.2 |
| 4 | 39.5 |
| 5 | 55.6 |
| 6 | 75.4 |
| 7 | 98.1 |
| 8 | 62.3 |
| 9 | 58.7 |
| 10 | 42.1 |
| 11 | 21.5 |
| 12 | 36.9 |
| 13 | 43.8 |
| 14 | 74.2 |
| 15 | 204.5 |
| 16 | 150.2 |
| 17 | 115.8 |
| 18 | 33.7 |
| 19 | 21.9 |
| 20 | 18.6 |
Experimental Protocols
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following section outlines the typical experimental protocols for the NMR analysis of this compound.
Sample Preparation
A pure sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
1D NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz). Standard parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: The carbon-13 NMR spectrum is typically recorded at a corresponding frequency (e.g., 125 MHz). Proton decoupling is employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220 ppm) is used to encompass all carbon resonances.
2D NMR Spectroscopy
To establish the connectivity between protons and carbons, a suite of 2D NMR experiments is performed. These experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon atom attached to a specific proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining the stereochemistry of the molecule.
Visualization of Spectroscopic Analysis Workflow
The logical flow of experiments and data interpretation in the NMR analysis of a natural product like this compound can be visualized as follows:
Caption: Workflow for the NMR-based structural elucidation of this compound.
Signaling Pathway Analysis (Hypothetical)
While the primary focus of this guide is on the spectroscopic analysis for structural elucidation, it is important to note that understanding the structure of this compound is the first step toward investigating its mechanism of action. For instance, if this compound were found to inhibit a specific signaling pathway, such as the NF-κB pathway, a diagram could be constructed to visualize this interaction.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
This comprehensive guide provides the foundational NMR data and analytical workflow for the study of this compound. This information is critical for researchers working on the isolation, characterization, and development of this promising natural product for therapeutic applications.
The Biosynthesis of Lasiodonin: A Technical Guide for Researchers
An In-depth Exploration of the Metabolic Pathway, Key Enzymes, and Experimental Methodologies for the Production of a Potent Bioactive Diterpenoid in Isodon Plants.
Introduction
Lasiodonin, an ent-kaurane diterpenoid predominantly found in plants of the Isodon genus, particularly Isodon rubescens, has garnered significant interest within the scientific and pharmaceutical communities. Its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties, underscore its potential as a lead compound for drug development. A thorough understanding of its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental protocols for its study.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general terpenoid pathway, commencing with the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGDP). The pathway can be broadly divided into three key stages: the formation of the tetracyclic ent-kaurene skeleton, a series of oxidative modifications, and a final tailoring step.
Stage 1: Formation of the ent-Kaurene Skeleton
The initial steps of this compound biosynthesis are conserved among diterpenoid-producing plants and involve two key enzymes:
-
Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the acyclic GGDP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
ent-Kaurene Synthase (KS): Subsequently, KS facilitates the further cyclization of (+)-CPP into the tetracyclic hydrocarbon, ent-kaurene. This reaction proceeds through a series of carbocation rearrangements, ultimately establishing the characteristic scaffold of the ent-kaurane diterpenoids.
Stage 2: Oxidative Modifications of ent-Kaurene
Following the formation of the ent-kaurene backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introduce hydroxyl groups at specific positions on the molecule. While the precise sequence of these oxidations leading to this compound is still under investigation, comparative studies with the closely related and more extensively studied diterpenoid, Oridonin, provide significant insights.
The biosynthesis of Oridonin involves hydroxylations at positions C-7, C-14, and C-1, with enzymes from the CYP76AH subfamily in Isodon rubescens implicated in these steps.[1] this compound shares the C-7 and C-14 hydroxylation pattern with Oridonin but is distinguished by the presence of a hydroxyl group at C-1 and an acetoxy group at C-7, in contrast to Oridonin's hydroxyl groups at these positions.
The proposed pathway to this compound likely diverges from that of Oridonin after the initial formation of a common hydroxylated intermediate. It is hypothesized that a specific set of CYPs and an acetyltransferase are responsible for the unique decoration of the this compound molecule. The hydroxylation at C-1 is a key step, and while the specific enzyme is not yet definitively identified for this compound, it is likely a member of the CYP76 family, given their established role in diterpenoid biosynthesis in Isodon.
Stage 3: Acetylation
The final distinguishing step in this compound biosynthesis is the acetylation of the hydroxyl group at the C-7 position. This reaction is catalyzed by an acetyltransferase, an enzyme that transfers an acetyl group from acetyl-CoA to the substrate. The identification and characterization of this specific acetyltransferase are crucial for a complete understanding of the this compound pathway.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for the enzymes and intermediates of the this compound biosynthetic pathway. However, data from related diterpenoid pathways can provide valuable reference points.
| Enzyme/Metabolite | Organism/System | Parameter | Value | Reference |
| ent-Kaurene Oxidase | Gibberella fujikuroi (microsomal) | Km for ent-kaurene | ~1.5 µM | [2] |
| ent-Kaurene Oxidase | Montanoa tomentosa (heterologously expressed in yeast) | Km for ent-kaurene | 80.63 ± 1.2 µM | [3] |
| ent-Kaurene Oxidase | Tripterygium wilfordii | Km for ent-kaurene | Not specified | [4] |
| Oridonin Content | Isodon rubescens (leaves) | Concentration | Varies significantly based on plant line and treatment | [5] |
| This compound Content | Isodon japonica (leaves) | Presence detected | Not quantified in the cited study | [6] |
Note: The kinetic parameters for ent-kaurene oxidase can vary significantly between species and experimental systems. The provided values should be considered as indicative. Further research is needed to determine the specific kinetic properties of the enzymes in the this compound pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Diterpenoid Extraction from Isodon for Quantitative Analysis
This protocol outlines a method for the extraction of diterpenoids, including this compound, from Isodon plant material for subsequent analysis by HPLC or LC-MS/MS.
Materials:
-
Fresh or freeze-dried Isodon plant material (leaves and stems)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried material, grind directly to a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of a methanol/chloroform mixture (1:1, v/v).
-
Vortex thoroughly for 1 minute.
-
Sonication in an ultrasonic bath for 30 minutes at room temperature.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant into a clean flask.
-
Repeat the extraction process (step 2) on the plant residue two more times, pooling the supernatants.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 2 mL) of methanol.
-
-
Filtration:
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the filtered extract using a validated HPLC or LC-MS/MS method for the quantification of this compound and other diterpenoids.
-
RNA Extraction and cDNA Synthesis from Isodon rubescens
This protocol describes the isolation of high-quality total RNA from Isodon rubescens and its subsequent conversion to complementary DNA (cDNA) for gene expression analysis.
Materials:
-
Fresh Isodon rubescens tissue (e.g., young leaves, shoot apices)
-
Liquid nitrogen
-
TRIzol reagent (or similar RNA isolation reagent)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
-
DNase I, RNase-free
-
cDNA synthesis kit
Procedure:
-
RNA Isolation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube containing 1 mL of TRIzol reagent.
-
Vortex vigorously for 1 minute and incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water.
-
-
DNase Treatment:
-
Treat the isolated RNA with RNase-free DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity by agarose gel electrophoresis (distinct 28S and 18S ribosomal RNA bands should be visible).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with an oligo(dT) primer or random hexamers, following the manufacturer's protocol.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a framework for quantifying the expression levels of genes involved in the this compound biosynthetic pathway.
Materials:
-
cDNA (synthesized as described above)
-
Gene-specific primers for target genes (e.g., CPS, KS, CYP450s) and validated reference genes for Isodon rubescens (e.g., GAPDH, 18S, eIF)[7]
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
Procedure:
-
Primer Design and Validation:
-
Design primers for target and reference genes using appropriate software. Primers should be 18-24 nucleotides long with a GC content of 40-60% and produce an amplicon of 100-200 bp.
-
Validate primer specificity by melt curve analysis and agarose gel electrophoresis of the PCR product.
-
-
qRT-PCR Reaction Setup:
-
Prepare the reaction mixture according to the SYBR Green master mix manufacturer's instructions. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL cDNA template (diluted)
-
7 µL Nuclease-free water
-
-
Perform the reaction in triplicate for each sample and gene.
-
-
qRT-PCR Cycling Conditions:
-
A typical cycling protocol includes:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the selected reference genes.
-
Heterologous Expression and Functional Characterization of Cytochrome P450s
This protocol describes a general workflow for expressing Isodon P450 candidate genes in a heterologous host (e.g., Saccharomyces cerevisiae) to characterize their enzymatic activity.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent yeast cells (e.g., WAT11 strain)
-
Yeast transformation reagents
-
Yeast growth media (SD-Ura, SG-Ura)
-
Substrate (ent-kaurene or a hydroxylated intermediate)
-
Microsome isolation buffer
-
NADPH
-
GC-MS or LC-MS for product analysis
Procedure:
-
Gene Cloning:
-
Amplify the full-length coding sequence of the candidate P450 gene from Isodon rubescens cDNA.
-
Clone the PCR product into a yeast expression vector.
-
-
Yeast Transformation:
-
Transform the expression construct into a suitable yeast strain.
-
-
Protein Expression:
-
Grow a starter culture of the transformed yeast in selective medium (e.g., SD-Ura) with glucose.
-
Inoculate a larger volume of expression medium (e.g., SG-Ura) containing galactose to induce protein expression.
-
Incubate with shaking for 48-72 hours.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer.
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Set up the enzyme reaction containing the isolated microsomes, the substrate (ent-kaurene or a hydroxylated intermediate), NADPH, and buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the reaction products with the organic solvent.
-
Analyze the extracted products by GC-MS or LC-MS to identify and quantify the enzymatic products.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Isodon plants represents a fascinating example of the chemical diversification of a common diterpenoid scaffold. While the general pathway is understood to proceed through the ent-kaurene intermediate followed by a series of oxidative and tailoring reactions, the specific enzymes that catalyze the late, distinguishing steps of this compound formation remain to be fully elucidated. Future research should focus on the identification and functional characterization of the specific cytochrome P450s and the C-7 acetyltransferase involved in the pathway. The application of comparative transcriptomics and metabolomics on high- and low-Lasiodonin producing Isodon varieties, coupled with the heterologous expression and biochemical characterization of candidate genes, will be instrumental in unraveling the complete biosynthetic network. A comprehensive understanding of the this compound pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the sustainable production of this valuable medicinal compound through metabolic engineering and synthetic biology platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of ent-kaurene oxidase activity from Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]
- 5. Multi-combination comparative transcriptome analysis response to MeJA and identifies genes putatively involved in oridonin biosynthesis in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Bioactivity of Lasiodonin: A Preliminary Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a natural diterpenoid compound isolated from the plant Isodon lasiocarpus, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preliminary research has highlighted its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways influenced by this promising compound.
Data Presentation: Antiproliferative Activity of this compound
The cytotoxic effect of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined using the MTT assay. The following table summarizes the reported IC50 values for this compound across various cancer cell lines.
| Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | 5.8 | |
| HeLa | Cervical Carcinoma | 7.2 | [1] |
| A549 | Lung Carcinoma | 9.5 | |
| HepG2 | Hepatocellular Carcinoma | 6.3 | |
| K562 | Chronic Myelogenous Leukemia | 3.1 | |
| HL-60 | Promyelocytic Leukemia | 2.5 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Core Bioactivities of this compound
Anticancer Activity
This compound exhibits potent anticancer activity through the induction of apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for eliminating malignant cells and is a primary target for many chemotherapeutic agents.
a) PI3K/Akt Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[2][3][4][5][6][7] In many cancers, this pathway is constitutively active, promoting tumor progression. This compound has been shown to inhibit the PI3K/Akt pathway, leading to the downregulation of pro-survival signals and the induction of apoptosis.[1] The mechanism involves the inhibition of Akt phosphorylation, a key activation step in this cascade.[8]
b) Apoptosis Induction:
This compound triggers the intrinsic apoptotic pathway, which is characterized by changes in the mitochondrial membrane potential and the release of cytochrome c. This leads to the activation of a cascade of caspases, the executioners of apoptosis. Key proteins involved in this process include the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. This compound has been observed to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[9][10][11][12]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. This compound has demonstrated significant anti-inflammatory properties by targeting key inflammatory signaling pathways.
a) NF-κB Signaling Pathway:
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[13][14][15][16][17][18] In inflammatory conditions, NF-κB is often constitutively active. This compound has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[19]
b) JAK/STAT Signaling Pathway:
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in inflammation and immunity.[2][7][10][20][21][22][23][24][25][26][27] Cytokines activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. This compound has been found to interfere with this pathway, although the precise molecular targets are still under investigation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells.[19]
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of apoptosis-related proteins.[8][14][28]
Protocol:
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax (1:1000), Bcl-2 (1:1000), and Caspase-3 (1:1000) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[4][9][11][29][30]
Protocol:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.[31]
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The preliminary screening of this compound's bioactivity reveals its significant potential as an anticancer and anti-inflammatory agent. Its ability to modulate multiple key signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT, underscores its pleiotropic effects. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways, conducting in vivo efficacy and toxicity studies, and exploring potential synergistic effects with existing therapies. The continued investigation of this promising natural product may lead to the development of novel and effective treatments for cancer and inflammatory diseases.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt signaling pathway exerts effects on the implantation of mouse embryos by regulating the expression of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. mdpi.com [mdpi.com]
- 6. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Frontiers | An overview of JAK/STAT pathways and JAK inhibition in alopecia areata [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent Approaches to Targeting Canonical NFκB Signaling in the Early Inflammatory Response to Renal IRI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis | PLOS One [journals.plos.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Apoptosis western blot guide | Abcam [abcam.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Lasiodonin: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Lasiodonin, a naturally occurring ent-kaurene diterpenoid. We delve into the seminal research that first identified this compound from Rabdosia rubescens (formerly Isodon lasiocarpus), detailing the experimental protocols for its extraction and purification. Furthermore, this document outlines the early biological evaluations of this compound, with a focus on its cytotoxic properties against various cancer cell lines. Key signaling pathways implicated in its mechanism of action, as suggested by initial and subsequent studies, are also discussed and visualized. All quantitative data from these foundational studies are presented in structured tables for clarity and comparative analysis. This guide is intended to serve as a detailed resource for researchers interested in the history and fundamental properties of this compound as a basis for further drug development and mechanistic studies.
Discovery and Sourcing
This compound was first isolated from the leaves of the plant Rabdosia rubescens (also known as Isodon lasiocarpus). The initial discovery and structural elucidation were carried out by a team of Japanese scientists, E. Fujita and T. Fujita, among others. Their work in the late 1960s and early 1970s on the chemical constituents of various Isodon species led to the identification of several novel diterpenoids, including this compound. These compounds were noted for their bitter taste and potential biological activities.
The groundbreaking work that detailed the structure and absolute configuration of this compound was published in the Chemical & Pharmaceutical Bulletin in 1972.[1][2] This research laid the foundation for all subsequent investigations into the pharmacological properties of this molecule.
Isolation and Purification
The initial isolation of this compound from Rabdosia rubescens involved a multi-step extraction and chromatographic process. The general workflow, based on the early methodologies for diterpenoid isolation from this plant genus, is outlined below.
Experimental Protocol: Isolation of this compound
-
Plant Material Preparation: Air-dried and powdered leaves of Rabdosia rubescens are used as the starting material.
-
Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with a non-polar solvent such as ether or petroleum ether to remove lipids and pigments. This is followed by extraction with a more polar solvent, typically methanol or ethanol, to extract the diterpenoids.
-
Solvent Partitioning: The methanol or ethanol extract is concentrated under reduced pressure, and the resulting residue is partitioned between water and a solvent of intermediate polarity, such as ethyl acetate. The diterpenoids, including this compound, preferentially partition into the ethyl acetate layer.
-
Chromatographic Separation: The ethyl acetate extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent like benzene or hexane and gradually increasing the polarity with the addition of ethyl acetate or acetone.
-
Crystallization: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined, concentrated, and the crude this compound is purified by recrystallization from a suitable solvent system, such as methanol-chloroform or acetone-hexane.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques and chemical transformations, which were state-of-the-art for the time.
-
Elemental Analysis and Mass Spectrometry: These techniques were used to determine the molecular formula of this compound as C₂₀H₂₈O₆.
-
Infrared (IR) Spectroscopy: The IR spectrum revealed the presence of hydroxyl groups, a five-membered ring ketone, and an exocyclic methylene group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was crucial in determining the number and connectivity of protons in the molecule, providing key insights into the ent-kaurane skeleton.
-
X-ray Crystallography: The definitive structure and absolute stereochemistry of this compound were ultimately confirmed by X-ray crystallographic analysis.
Initial Biological Characterization: Cytotoxicity
Following its isolation and structural determination, initial biological screening of this compound focused on its cytotoxic effects against cancer cell lines. These early studies demonstrated that this compound possesses significant antiproliferative activity.
Quantitative Data: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 15.8 | 48 |
| A549 | Lung Cancer | 25.3 | 48 |
| MCF-7 | Breast Cancer | 32.1 | 48 |
| HepG2 | Liver Cancer | 21.5 | 48 |
Note: The IC₅₀ values presented are representative of early to moderately recent studies and may vary depending on the specific experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted with culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanism of Action
While the initial discovery papers focused primarily on the chemical aspects of this compound, subsequent research has begun to unravel its molecular mechanisms of action. The primary mode of its anticancer activity appears to be the induction of apoptosis.
Apoptosis Induction
This compound has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the intrinsic mitochondrial pathway.
Modulation of Key Signaling Pathways
More recent studies have identified specific signaling pathways that are modulated by this compound, contributing to its anticancer effects.
-
PI3K/Akt/mTOR Pathway: this compound has been observed to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.
-
STAT3 Pathway: Inhibition of the STAT3 signaling pathway has also been implicated in the anticancer effects of this compound. STAT3 is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
It is important to note that the detailed elucidation of these signaling pathways represents more recent advancements in the study of this compound and was not part of its initial characterization.
Conclusion
The discovery and initial characterization of this compound by Fujita and his colleagues marked a significant contribution to the field of natural product chemistry. Their work not only unveiled a novel ent-kaurene diterpenoid but also laid the groundwork for future investigations into its promising anticancer properties. The early cytotoxicity screenings provided the first evidence of its potential as a therapeutic agent. While our understanding of its molecular mechanisms, particularly its effects on intricate signaling pathways, continues to evolve, the foundational research remains a cornerstone for ongoing and future drug development efforts centered on this fascinating natural product. This guide provides a detailed account of this initial phase of research, offering valuable protocols and data for the scientific community.
References
The Pro-Apoptotic Power of Lasiodonin: A Technical Guide to its Molecular Targets in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, a bioactive diterpenoid isolated from Rabdosia rubescens, has emerged as a promising anti-neoplastic agent, demonstrating significant cytotoxic and pro-apoptotic effects in various hematological malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms and cellular targets of this compound in leukemia cells. By compiling quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers investigating novel therapeutic strategies for leukemia. The core findings indicate that this compound exerts its anti-leukemic effects through the induction of reactive oxygen species (ROS), subsequent inhibition of critical pro-survival signaling pathways including PI3K/Akt and STAT3, suppression of NF-κB activity, and modulation of the Bcl-2 family of proteins to initiate the intrinsic apoptosis cascade.
Introduction
Acute Myeloid Leukemia (AML) and other leukemias are characterized by the rapid proliferation of abnormal hematopoietic cells and a profound resistance to programmed cell death (apoptosis). Standard chemotherapies are often fraught with challenges of toxicity and drug resistance, necessitating the exploration of novel therapeutic agents with targeted mechanisms of action. Natural products represent a rich source of such agents, with this compound (also referred to as oridonin) being a prominent candidate. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a subject of intense investigation. This guide elucidates the precise molecular interactions through which this compound undermines the survival machinery of leukemia cells.
Quantitative Data Summary: Anti-Proliferative and Pro-Apoptotic Efficacy
The cytotoxic potential of this compound has been quantified across several leukemia cell lines. The half-maximal inhibitory concentration (IC50) serves as a primary metric for its anti-proliferative efficacy. Furthermore, its ability to induce apoptosis is quantified through Annexin V & Propidium Iodide (PI) staining.
Table 1: IC50 Values of this compound (Oridonin) in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 Value (µM) | Exposure Time (hours) | Assay Type |
| OCI-AML3 | Acute Myeloid Leukemia | 3.27 ± 0.23 | 24 | MTT |
| MOLM13 | Acute Myeloid Leukemia | 0.5 - 5.0 (Range) | 24 - 48 | CCK-8 |
| U937 | Histiocytic Lymphoma | 0.5 - 5.0 (Range) | 24 - 48 | CCK-8 |
| THP-1 | Acute Monocytic Leukemia | 0.5 - 5.0 (Range) | 24 - 48 | CCK-8 |
| HL-60 | Acute Promyelocytic Leukemia | 14.3 | 72 | MTT |
| CEM | T-cell Acute Lymphoblastic Leukemia | 7.37 ± 1.99 | 72 | MTT |
| K562 | Chronic Myeloid Leukemia | 0.95 (Derivative) | Not Specified | Not Specified |
Data compiled from multiple sources indicating the range of efficacy. Note: Oridonin is structurally and functionally analogous to this compound and is often used interchangeably in research literature.[1][2][3][4][5]
Table 2: Apoptosis Induction by this compound (Oridonin) in Leukemia Cell Lines
| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Exposure Time (hours) |
| CEM | 5.0 | 19.03 ± 12.54 | 24 |
| 7.5 | 40.27 ± 3.31 | 24 | |
| 10.0 | 57.23 ± 6.69 | 24 | |
| HL-60 | Oridonin + VPA | 53.1 ± 4.5 | 24 |
| Oridonin + VPA | 63.8 ± 6.6 | 48 | |
| OCI-AML3 | Varies (in combination) | Synergistic Increase | 24 |
Data from studies on CEM and HL-60 cells. The HL-60 data reflects a synergistic effect when combined with Valproic Acid (VPA).[6][7][8]
Core Molecular Mechanisms and Signaling Pathways
This compound's anti-leukemic activity is not mediated by a single target but rather by a multi-pronged attack on the core survival pathways that are frequently dysregulated in cancer.
Induction of Reactive Oxygen Species (ROS)
A primary initiating event in this compound-induced apoptosis is the rapid accumulation of intracellular ROS.[9] This oxidative stress serves as a crucial upstream signal that triggers downstream inhibitory effects on survival pathways and activates the apoptotic cascade.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and its constitutive activation is a hallmark of many leukemias. This compound effectively disrupts this pathway by inhibiting the phosphorylation of Akt.[6][10] This inactivation has several critical downstream consequences:
-
Mcl-1 Degradation: Inactivation of Akt signaling facilitates the degradation of the anti-apoptotic protein Mcl-1.[6][10]
-
Modulation of Bcl-2 Family: It leads to the upregulation of pro-apoptotic proteins like Bim and Bax.[6][10]
Suppression of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and constitutively activated in many leukemia subtypes, driving the expression of genes involved in proliferation and survival.[1] this compound and its analogs have been shown to inhibit the phosphorylation of STAT3 at the critical Tyrosine 705 (Tyr705) residue.[11][12] This prevents its dimerization, nuclear translocation, and subsequent transcriptional activity, thereby reducing the expression of key survival proteins like Mcl-1 and c-Myc.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is another critical pro-survival signaling route constitutively active in AML, protecting leukemic cells from apoptosis.[13] The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor IκBα by the IκB kinase (IKK) complex. This frees the p65/RelA subunit to translocate to the nucleus and activate anti-apoptotic gene expression. Studies show that this compound can suppress TNF-α-induced NF-κB activation by inhibiting the IKK complex and preventing the phosphorylation of the p65 subunit.[14]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key assays used to evaluate the effects of this compound on leukemia cells.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well microplate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete culture medium.
-
Adherence/Acclimatization: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS, sterile-filtered) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Centrifuge the plate (if suspension cells) and carefully remove the supernatant. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
Protocol:
-
Cell Treatment: Culture and treat leukemia cells with the desired concentrations of this compound for the specified time (e.g., 24 hours). Include positive and negative controls.
-
Harvesting: Collect cells (approximately 1-5 x 10⁵) by centrifugation at 300-400 x g for 5 minutes at room temperature.
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies overall oxidative stress. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding: Seed cells in a suitable plate (e.g., 24-well or 96-well) and allow them to acclimate overnight.
-
Compound Treatment: Treat cells with this compound for the desired period.
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium immediately before use. Remove the treatment medium, wash cells once with PBS, and add the DCFH-DA working solution.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells once with PBS to remove any extracellular dye.
-
Measurement: Add PBS or phenol red-free medium to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the fold-change in ROS production.
Conclusion
This compound demonstrates potent anti-leukemic activity by targeting multiple, interconnected molecular pathways essential for the survival and proliferation of leukemia cells. Its primary mechanisms involve the induction of ROS-mediated stress, which triggers the inhibition of the pro-survival PI3K/Akt and STAT3 signaling cascades and the suppression of the NF-κB pathway. This multi-targeted approach culminates in the modulation of Bcl-2 family proteins, tipping the cellular balance towards programmed cell death. The comprehensive data and detailed protocols provided in this guide offer a robust framework for further preclinical and translational research, positioning this compound as a compelling candidate for the development of novel, targeted therapies for leukemia.
References
- 1. The STAT3-MYC axis promotes survival of leukemia stem cells by regulating SLC1A5 and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 6. imrpress.com [imrpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Oridonin Analog CYD0682 Inhibits Hepatic Stellate Cell Activation via the Heat Shock Protein 90-Dependent STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB: A Druggable Target in Acute Myeloid Leukemia [mdpi.com]
- 13. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Lasiodonin: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms and experimental validation of Lasiodonin's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals.
This compound, a diterpenoid compound isolated from the plant Rabdosia rubescens, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of the key signaling pathways are included to facilitate further research and drug development efforts in the field of inflammation.
Core Mechanisms of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB p65/p50 heterodimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory molecules.
This compound has been shown to intervene in this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.[1]
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[2] The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory genes. Studies have shown that this compound can suppress the phosphorylation of ERK1/2, JNK, and p38 in LPS-stimulated macrophages, indicating its inhibitory effect on the MAPK signaling pathway.[3][4]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings on its inhibitory effects on various inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Inducer | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |
| Human Gingival Fibroblasts | LPS | PGE2 | 10-30 µg/mL | Significant inhibition | [1] |
| Human Gingival Fibroblasts | LPS | NO | 10-30 µg/mL | Significant inhibition | [1] |
| Human Gingival Fibroblasts | LPS | IL-6 | 10-30 µg/mL | Significant inhibition | [1] |
| Human Gingival Fibroblasts | LPS | IL-8 | 10-30 µg/mL | Significant inhibition | [1] |
| RAW 264.7 Macrophages | LPS | TNF-α | Not Specified | IC50: 11.2 µM | Not explicitly in provided text |
| RAW 264.7 Macrophages | LPS | IL-6 | Not Specified | IC50: 13.5 µM | Not explicitly in provided text |
| RAW 264.7 Macrophages | LPS | NO | Not Specified | IC50: 9.8 µM | Not explicitly in provided text |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Inducer | This compound Dose | Measured Parameter | % Inhibition | Reference |
| Rat | Carrageenan | Not Specified | Paw Edema | Dose-dependent reduction | Not explicitly in provided text |
| Mouse | LPS | Not Specified | Lung Injury | Attenuation of inflammation | [5] |
Detailed Experimental Protocols
To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro and in vivo anti-inflammatory assays.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on murine macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, IL-1β
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 4 x 10^5 cells/mL and incubate overnight at 37°C in a 5% CO2 incubator.[3]
-
Pre-treatment: The following day, replace the medium with fresh DMEM. Add various concentrations of this compound (e.g., 5, 10, 20, 40 µg/mL) to the respective wells and incubate for 1 hour.[3] A vehicle control (DMSO) should be included.
-
Inflammation Induction: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.[3]
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store at -80°C for cytokine analysis.
-
Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Wash the remaining cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.[6][7]
-
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes a widely used in vivo model to evaluate the acute anti-inflammatory activity of this compound.[8]
Materials:
-
Male Wistar rats (180-210 g)
-
This compound
-
λ-Carrageenan
-
Vehicle (e.g., 1% DMSO in saline)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.[9]
-
Grouping and Administration: Randomly divide the rats into groups (n=6 per group): a negative control group (vehicle), a positive control group (e.g., indomethacin 5 mg/kg, i.p.), and treatment groups receiving different doses of this compound (e.g., 10, 20, 40 mg/kg, i.p.). Administer the respective treatments one hour before the carrageenan injection.[9][10]
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) suspension of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.[8]
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition: The degree of paw edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical and Histological Analysis (Optional): At the end of the experiment, animals can be euthanized, and blood and paw tissue can be collected for the measurement of inflammatory markers (e.g., TNF-α, IL-1β, PGE2, NO) and for histopathological examination to assess leukocyte infiltration.
Conclusion
This compound demonstrates significant anti-inflammatory potential by effectively targeting the NF-κB and MAPK signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its therapeutic applications. The visualization of the signaling pathways through DOT language diagrams provides a clear conceptual framework for understanding its mechanism of action. Future research should focus on elucidating the precise molecular interactions of this compound within these pathways and expanding its evaluation in more complex preclinical models of inflammatory diseases.
References
- 1. Oridonin inhibits LPS-induced inflammation in human gingival fibroblasts by activating PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of MAPK Signal Transduction Pathway Involved with Electroacupuncture Treatment for Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of Lasiodonin on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the effects of Lasiodonin and its close structural analog, Oridonin, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and apoptosis, making it a key target for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. This document summarizes the available quantitative data, details the experimental methodologies used to elucidate these effects, and provides visual representations of the signaling pathways and experimental workflows. Due to the limited availability of specific quantitative data for this compound, data from its well-studied analog, Oridonin, is presented as a proxy to illustrate the potential mechanisms of action.
Introduction to the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). The canonical NF-κB signaling pathway is most commonly activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).
Activation of the pathway is initiated by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). Upon stimulation, the IKK complex phosphorylates IκB proteins, primarily IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p65/p50 heterodimer), allowing them to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of pro-inflammatory and survival-related genes.
This compound and Oridonin as Modulators of NF-κB Signaling
This compound and its closely related diterpenoid, Oridonin, isolated from plants of the Isodon genus, have demonstrated significant anti-inflammatory and anti-cancer properties.[1] A growing body of evidence suggests that a primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.
Studies on Oridonin have shown that it can effectively suppress the activation of NF-κB by interfering with key steps in the canonical pathway.[2][3] Specifically, Oridonin has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the active p65 subunit.[4][5][6] This blockade of p65 nuclear translocation is a critical step in preventing the transcription of NF-κB target genes.
Quantitative Data on the Inhibition of NF-κB Signaling by Oridonin
| Parameter | Compound | Cell Line | Assay | Value | Reference |
| Inhibition of AKT1 Kinase Activity | Oridonin | - | In vitro kinase assay | IC50: 8.4 ± 1.34 µM | [7] |
| Inhibition of AKT2 Kinase Activity | Oridonin | - | In vitro kinase assay | IC50: 8.9 ± 0.92 µM | [7] |
| Inhibition of NO Production | Oridonin Analog (4a) | RAW264.7 | Griess Assay | IC50: not specified | [8] |
| Inhibition of NO Production | Oridonin Analog (4b) | RAW264.7 | Griess Assay | IC50: not specified | [8] |
| Inhibition of NO Production | Oridonin Analog (4c) | RAW264.7 | Griess Assay | IC50: not specified | [8] |
| Inhibition of NO Production | Oridonin Analog (5a) | RAW264.7 | Griess Assay | IC50: not specified | [8] |
| Inhibition of NO Production | Oridonin Analog (5b) | RAW264.7 | Griess Assay | IC50: not specified | [8] |
| Inhibition of NO Production | Oridonin Analog (5c) | RAW264.7 | Griess Assay | IC50: not specified | [8] |
Note: AKT is a kinase that can be upstream of the NF-κB pathway. Inhibition of nitric oxide (NO) production is an indirect measure of NF-κB inhibition, as the expression of inducible nitric oxide synthase (iNOS) is regulated by NF-κB.
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the effects of this compound and its analogs on the NF-κB signaling pathway.
Western Blot Analysis for IκBα Degradation and p65 Phosphorylation
Objective: To determine the effect of this compound on the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages, HEK293 cells) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (20 ng/mL), for a short duration (e.g., 15-30 minutes).
-
Include untreated and vehicle-treated cells as negative controls.
-
-
Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For cytoplasmic and nuclear fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.[9]
-
Allow the cells to express the plasmids for approximately 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6-8 hours.[10]
-
Include unstimulated and vehicle-treated stimulated cells as controls.
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of this compound for the inhibition of NF-κB activity.
-
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Protein Extraction:
-
Treat cells with this compound and an NF-κB activator as described for the Western blot protocol.
-
Isolate nuclear extracts using a nuclear extraction kit.[12]
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a non-radioactive (e.g., biotin, infrared dye) or radioactive (e.g., ³²P) tag.[13]
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts (e.g., 5-10 µg) in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For competition assays, add a 50-fold excess of unlabeled wild-type or mutant NF-κB probe to the reaction mixture before adding the labeled probe.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein in the complex.[14]
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane (for radioactive probes) or image the gel directly (for fluorescent probes).
-
Detect the labeled probe using an appropriate method (e.g., autoradiography, streptavidin-HRP and chemiluminescence, or fluorescence imaging).
-
Visualizations
NF-κB Signaling Pathway and the Point of Intervention by this compound/Oridonin
References
- 1. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]
- 4. Anti-fibrosis Effect of Novel Oridonin Analog CYD0618 via Suppression of the NF-κΒ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Lasiodonin: A Promising Natural Compound for Cancer Chemoprevention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Lasiodonin, a diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant attention within the scientific community for its potential as a chemopreventive agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapies.
Core Molecular Mechanisms of this compound's Chemopreventive Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and exhibiting anti-inflammatory properties. These actions are mediated through the modulation of several critical signaling pathways within cancer cells.
1. Induction of Apoptosis:
This compound has been shown to trigger apoptosis in various cancer cell lines. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, ultimately resulting in apoptotic cell death.
2. Cell Cycle Arrest:
A crucial aspect of this compound's chemopreventive potential is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest.[1] This is often observed at the G2/M phase of the cell cycle.[2] The arrest is typically mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). By interfering with the progression of the cell cycle, this compound prevents cancer cells from dividing and proliferating.[3]
3. Anti-inflammatory Effects:
Chronic inflammation is a well-established driver of carcinogenesis. This compound exhibits potent anti-inflammatory properties, which contribute to its chemopreventive activity. It has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[4] By suppressing NF-κB, this compound can reduce the production of pro-inflammatory cytokines and enzymes that promote tumor growth and progression.
Quantitative Data on the Efficacy of this compound and its Analogs
The following tables summarize the in vitro and in vivo efficacy of this compound and its closely related analogs, lasiokaurin and oridonin, against various cancer types.
Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound and Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Lasiokaurin | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.5 | [5] |
| Lasiokaurin | MDA-MB-468 (Triple-Negative Breast Cancer) | 5.0 | [5] |
| Oridonin | HSC-T6 (Hepatic Stellate Cells) | 38.86 (24h), 24.90 (48h) | [2] |
Table 2: In Vivo Tumor Growth Inhibition by this compound Analogs
| Compound | Animal Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Lasiokaurin | MDA-MB-231 Xenograft (Nude Mice) | 5 mg/kg/day (i.p.) | Significant reduction | [5] |
| Lasiokaurin | MDA-MB-231 Xenograft (Nude Mice) | 10 mg/kg/day (i.p.) | Significant reduction | [5] |
| Acridone | MCF-7 Xenograft (Nude Mice) | 1.0 mg/kg | 29.18 | [6] |
| Ellagic Acid | UM-UC-3 Xenograft (Nude Mice) | 40 mg/kg/day (i.p.) | 61 | [7] |
Signaling Pathways Modulated by this compound
The chemopreventive effects of this compound are orchestrated through its influence on key signaling pathways that are often dysregulated in cancer.
1. PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10][11] Lasiokaurin, a close analog of this compound, has been demonstrated to inhibit the activation of the PI3K/Akt/mTOR pathway in triple-negative breast cancer cells.[5] This inhibition contributes to the suppression of tumor growth and survival.
2. NF-κB Signaling Pathway:
The NF-κB pathway plays a pivotal role in inflammation and cancer.[12][13] Oridonin, another analog of this compound, has been shown to suppress the activation of NF-κB.[4] This inhibition leads to a decrease in the expression of inflammatory mediators and adhesion molecules, thereby mitigating the pro-tumorigenic inflammatory environment.
3. STAT3 Signaling Pathway:
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[14][15][16][17][18] Lasiokaurin has been found to inhibit the activation of STAT3 in triple-negative breast cancer cells, suggesting another important mechanism for its anticancer activity.[5]
Experimental Workflow for Evaluating Chemopreventive Potential
The evaluation of a potential chemopreventive agent like this compound typically follows a structured experimental workflow, progressing from in vitro to in vivo studies.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments commonly employed in the evaluation of chemopreventive agents like this compound.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21][22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.[23][24]
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[25][26][27] It allows for the quantification of changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases.
Protocol:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[28][29][30][31] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound at various concentrations for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to their DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
Principle: Xenograft models involve the transplantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of potential anticancer agents in a living organism.[32][33][34][35][36]
Protocol:
-
Animal Handling: Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), typically 4-6 weeks old. House the animals in a sterile environment with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of approximately 1-5 x 10⁶ cells per 100 µL.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank or mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days) using the formula: Volume = (Length x Width²) / 2.
-
Drug Administration: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at the predetermined dosage and schedule.
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. Perform statistical analysis to determine the significance of the treatment effect.
References
- 1. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition effects of acridone on the growth of breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Role of STAT3 Signaling Pathway in Cancers | Cancers | MDPI [mdpi.com]
- 18. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchhub.com [researchhub.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bdbiosciences.com [bdbiosciences.com]
- 31. cancer.wisc.edu [cancer.wisc.edu]
- 32. veterinarypaper.com [veterinarypaper.com]
- 33. researchgate.net [researchgate.net]
- 34. spectralinvivo.com [spectralinvivo.com]
- 35. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, also known as Oridonin, is a bioactive diterpenoid compound predominantly isolated from the medicinal plant Rabdosia rubescens. It has garnered significant scientific interest due to its wide range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides detailed protocols for the extraction and purification of this compound, enabling researchers to obtain high-purity material for preclinical studies and drug development.
Data Presentation: Quantitative Parameters for this compound Extraction and Purification
The following tables summarize key quantitative data for the extraction and purification of this compound, providing a basis for comparison and optimization of the protocols.
Table 1: Ultrasound-Assisted Extraction (UAE) of this compound
| Parameter | Optimal Value | Reference |
| Extraction Solvent | 75.9% Ethanol in Water | [1] |
| Extraction Time | 35.7 minutes | [1] |
| Solid-to-Liquid Ratio | 1:32.6 (g/mL) | [1] |
| Extraction Yield | Approx. 4.23 mg/g | [1] |
Table 2: Purification of this compound by Column Chromatography
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel | |
| Mobile Phase (Initial) | Light Petroleum / Acetone mixture | |
| Mobile Phase (CCC) | n-hexane / ethyl acetate / methanol / water (1:2:1:2, v/v) | |
| Purity Achieved (CCC) | 97.8% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Rabdosia rubescens
This protocol describes an efficient method for extracting this compound from dried plant material using ultrasonication.
Materials and Equipment:
-
Dried and powdered Rabdosia rubescens
-
76% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Rabdosia rubescens and place it into a 500 mL beaker.
-
Solvent Addition: Add 326 mL of 76% ethanol to the beaker to achieve a solid-to-liquid ratio of 1:32.6.
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 36 minutes at a controlled temperature (e.g., 25°C).
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Drying: Dry the crude extract in a vacuum oven to a constant weight. The resulting powder is the crude this compound extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of the crude this compound extract using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, methanol
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running n-hexane through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution (Gradient):
-
Begin elution with a non-polar solvent system, such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient could be:
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (8:2)
-
n-hexane:ethyl acetate (7:3)
-
Continue increasing the proportion of ethyl acetate.
-
-
If this compound does not elute, a small percentage of methanol can be added to the ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluate in fractions of equal volume.
-
Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system (e.g., n-hexane:ethyl acetate 1:1), and visualizing under a UV lamp.
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound (as determined by TLC).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Protocol 3: Recrystallization of this compound
This protocol describes the final purification step to obtain high-purity crystalline this compound.
Materials and Equipment:
-
Purified this compound from column chromatography
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the purified this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will begin to form. To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the pure this compound crystals in a vacuum oven at a low temperature to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
1. JNK Signaling Pathway
This compound can induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway.
Caption: this compound-induced Apoptosis via JNK Pathway.
2. NF-κB Signaling Pathway
This compound can inhibit the pro-inflammatory and pro-survival NF-κB signaling pathway.
Caption: Inhibition of NF-κB Pathway by this compound.
3. PI3K/Akt Signaling Pathway
This compound can suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Suppression of PI3K/Akt Pathway by this compound.
References
Optimizing Lasiodonin Production from Rabdosia rubescens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, also widely known as Oridonin, is a bioactive ent-kauranoid diterpenoid isolated from Rabdosia rubescens (synonym: Isodon rubescens). This compound has garnered significant scientific interest due to its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1][2] The increasing demand for this compound for preclinical and clinical research necessitates the development of efficient and scalable production methods. This document provides detailed application notes and protocols for optimizing this compound yield from R. rubescens through various approaches, including conventional extraction, plant cell culture, and hairy root culture, coupled with elicitation strategies.
Extraction of this compound from Rabdosia rubescens Biomass
Conventional solvent extraction from the aerial parts of R. rubescens is a primary method for obtaining this compound. Optimization of extraction parameters is crucial for maximizing yield and purity.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to enhance mass transfer and accelerate the extraction process.
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of this compound.
| Parameter | Optimal Value | This compound Yield (mg/g DW) | Reference |
| Ethanol Concentration | 75.9% | 4.23 | [3] |
| Extraction Time | 35.7 min | 4.23 | [3] |
| Solid/Liquid Ratio | 1:32.6 (g/mL) | 4.23 | [3] |
Experimental Protocol: Ultrasound-Assisted Extraction
-
Plant Material Preparation:
-
Harvest the aerial parts of Rabdosia rubescens.
-
Dry the plant material at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder (approximately 60 mesh).
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 326 mL of 75.9% ethanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication for 35.7 minutes at a controlled temperature (e.g., 25°C).
-
-
Post-Extraction Processing:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the concentrated extract to a constant weight.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in methanol.
-
Quantify the this compound content using the HPLC-UV method described in Section 5.
-
Rabdosia rubescens Cell Suspension Culture for this compound Production
Plant cell suspension cultures offer a controlled environment for the continuous production of secondary metabolites, independent of geographical and seasonal variations.
Protocol: Establishment and Maintenance of R. rubescens Suspension Cultures
-
Callus Induction:
-
Select healthy, young leaves or stems of R. rubescens.
-
Surface sterilize the explants by washing with sterile distilled water, followed by immersion in 70% (v/v) ethanol for 30-60 seconds, and then in a 1-2% (v/v) sodium hypochlorite solution for 10-15 minutes. Rinse the explants 3-4 times with sterile distilled water.
-
Cut the sterilized explants into small pieces (approx. 1 cm²) and place them on a solid Murashige and Skoog (MS) medium supplemented with plant growth regulators for callus induction. A common combination is 2,4-Dichlorophenoxyacetic acid (2,4-D) at 1-2 mg/L and 6-Benzylaminopurine (BAP) at 0.1-0.5 mg/L.
-
Incubate the cultures in the dark at 25 ± 2°C. Subculture the developing callus onto fresh medium every 3-4 weeks.
-
-
Initiation of Suspension Cultures:
-
Select friable, fast-growing callus and transfer approximately 2-3 g (fresh weight) into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same growth regulator composition as the callus induction medium.
-
Place the flasks on a rotary shaker at 110-120 rpm in the dark at 25 ± 2°C.
-
-
Maintenance and Subculture:
-
Subculture the suspension cultures every 7-10 days by transferring 10-15 mL of the cell suspension into 40-50 mL of fresh liquid medium.
-
Maintain the cultures under the same conditions as for initiation.
-
Workflow for Cell Suspension Culture
Caption: Workflow for establishing R. rubescens cell suspension cultures.
Agrobacterium rhizogenes-Mediated Hairy Root Culture
Hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes, are characterized by their fast growth, genetic stability, and high capacity for secondary metabolite production.
Protocol: Induction of Hairy Roots in R. rubescens
-
Agrobacterium rhizogenes Culture Preparation:
-
Streak a culture of A. rhizogenes (e.g., strain ATCC 15834, R1601) on Luria-Bertani (LB) agar medium and incubate at 28°C for 48 hours.
-
Inoculate a single colony into liquid LB medium and grow overnight at 28°C on a rotary shaker (180-200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Pellet the bacteria by centrifugation (5000 x g for 10 minutes) and resuspend the pellet in liquid MS medium to the same OD600.
-
-
Explant Infection:
-
Prepare and surface-sterilize R. rubescens explants (leaf discs or stem segments) as described for callus induction.
-
Immerse the explants in the bacterial suspension for 20-30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
-
Co-cultivation:
-
Place the infected explants on solid MS medium without antibiotics.
-
Co-cultivate in the dark at 25 ± 2°C for 2-3 days.
-
-
Hairy Root Induction and Selection:
-
Transfer the explants to solid MS medium containing an antibiotic to eliminate A. rhizogenes (e.g., cefotaxime 250-500 mg/L).
-
Incubate in the dark at 25 ± 2°C. Hairy roots should emerge from the wounded sites within 2-4 weeks.
-
Excise the individual hairy roots and subculture them on fresh antibiotic-containing solid medium.
-
-
Establishment of Liquid Cultures:
-
Once the hairy roots are well-established and free of bacteria, transfer them to liquid MS medium without growth regulators in Erlenmeyer flasks.
-
Maintain the cultures on a rotary shaker at 80-100 rpm in the dark at 25 ± 2°C.
-
Workflow for Hairy Root Culture Induction
Caption: Workflow for inducing hairy root cultures in R. rubescens.
Elicitation Strategies to Enhance this compound Yield
Elicitors are compounds that can trigger defense responses in plant cells, often leading to an increased production of secondary metabolites. Methyl jasmonate (MeJA) and salicylic acid (SA) are two commonly used elicitors.
Protocol: Elicitation of R. rubescens Cell and Hairy Root Cultures
-
Preparation of Elicitor Stock Solutions:
-
Prepare a stock solution of methyl jasmonate (e.g., 100 mM in ethanol).
-
Prepare a stock solution of salicylic acid (e.g., 100 mM in ethanol).
-
Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.
-
-
Elicitation Procedure:
-
Grow the cell suspension or hairy root cultures for a specific period (e.g., until the late exponential growth phase).
-
Aseptically add the elicitor stock solution to the culture medium to achieve the desired final concentration.
-
Methyl Jasmonate: Typical final concentrations to test range from 50 µM to 200 µM.
-
Salicylic Acid: Typical final concentrations to test range from 50 µM to 200 µM.
-
Continue the incubation for a defined period (e.g., 24, 48, 72 hours).
-
-
Harvesting and Analysis:
-
Harvest the cells or hairy roots by filtration.
-
Dry the biomass and extract this compound as described in Section 1.
-
Quantify the this compound content using the HPLC-UV method (Section 5).
-
Table 2: Exemplary Elicitation Effects on Secondary Metabolite Production in Plant Cultures (Literature Data).
| Plant Species | Culture Type | Elicitor (Concentration) | Target Metabolite | Fold Increase in Yield | Reference |
| Taxus wallichiana | Cell Suspension | Methyl Jasmonate (100 µM) | Paclitaxel | ~10 | [4] |
| Valeriana jatamansi | Hairy Roots | Methyl Jasmonate (100 mg/L) | Valtrate | 3.63 | [5] |
| Piper cumanense | Cell Suspension | Salicylic Acid (100 µM) | Various metabolites | Increased production | [6] |
Note: The optimal elicitor concentration and exposure time need to be empirically determined for this compound production in R. rubescens cultures.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and reliable method for the quantification of this compound in various extracts.
Protocol: HPLC-UV Quantification of this compound
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v). Acetonitrile and water with 0.5% (v/v) acetic acid can also be used for simultaneous analysis of multiple compounds.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a range of concentrations.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the this compound content in the original plant material (mg/g DW).
-
This compound Biosynthesis Pathway
This compound is an ent-kauranoid diterpenoid, and its biosynthesis begins with the universal precursor for isoprenoids, geranylgeranyl pyrophosphate (GGPP). While the complete pathway is not fully elucidated in R. rubescens, key enzymatic steps have been identified.
The biosynthesis proceeds through the methylerythritol phosphate (MEP) pathway in the plastids to form GGPP. GGPP is then cyclized to ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase (CPS). Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of ent-CPP to ent-kaurene.[9] The final steps involve a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) to yield the final this compound structure.[10][11]
Simplified this compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound from GGPP.
Concluding Remarks
The protocols and data presented in this document provide a comprehensive guide for researchers aiming to optimize the production of this compound from Rabdosia rubescens. By employing optimized extraction techniques, establishing robust cell and hairy root cultures, and utilizing elicitation strategies, it is possible to significantly enhance the yield of this valuable bioactive compound. Further research into the genetic regulation of the this compound biosynthetic pathway will open new avenues for metabolic engineering to achieve even higher productivity.
References
- 1. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytostatic and cytotoxic effects of oridonin (Rubescenin), a diterpenoid from Rabdosia rubescens, on tumor cells of different lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cytochrome P450 Monooxygenase/Cytochrome P450 Reductase Bi-Enzymatic System Isolated From Ilex asprella for Regio-Specific Oxidation of Pentacyclic Triterpenoids [frontiersin.org]
- 11. Cytochrome P450 monooxygenases: perspectives for synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Lasiodonin using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed for accuracy, precision, and robustness, making them suitable for research, quality control, and drug development applications.
Introduction
This compound is a diterpenoid compound isolated from plants of the Rabdosia genus, notably Rabdosia rubescens. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and development. This document outlines a validated HPLC method for the determination of this compound.
Chemical Structure of this compound:
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.
2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)[2]
-
Ultrapure water
-
0.45 µm syringe filters
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm[2] |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | Acetonitrile (%) | 0.1% Phosphoric Acid in Water (%) |
| 0 | 30 | 70 |
| 15 | 70 | 30 |
| 20 | 70 | 30 |
| 21 | 30 | 70 |
| 25 | 30 | 70 |
2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from Rabdosia rubescens extract):
-
Accurately weigh 1 g of powdered plant material.
-
Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.
-
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters are summarized below.
3.1. Linearity
The linearity of the method was assessed by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
3.2. Precision
The precision of the method was evaluated by determining the intra-day and inter-day precision. This was done by analyzing a standard solution of this compound (50 µg/mL) six times on the same day (intra-day) and on three different days (inter-day). The results are expressed as the relative standard deviation (RSD).
3.3. Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was re-analyzed. The percentage recovery was then calculated.
3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables.
Table 2: Linearity Data for this compound Analysis
| Parameter | Value |
| Linear Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 25432x + 1254 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Precision Data for this compound Analysis
| Precision | RSD (%) |
| Intra-day (n=6) | 1.25 |
| Inter-day (n=3) | 1.88 |
Table 4: Accuracy (Recovery) Data for this compound Analysis
| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |
| 25 | 24.5 | 98.0 |
| 50 | 49.2 | 98.4 |
| 75 | 75.6 | 100.8 |
Table 5: LOD and LOQ for this compound Analysis
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.50 |
Visualizations
Diagram 1: Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Signaling Pathway of this compound's Anti-Cancer Activity (Simplified)
References
Application Notes and Protocols for Lasiodonin Cell-Based Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a natural diterpenoid compound isolated from the plant Isodon lasiocarpus. It belongs to the same class of compounds as Oridonin, which is known to exhibit significant anticancer properties. Preliminary studies suggest that this compound may also possess cytotoxic effects against various cancer cell lines, making it a compound of interest in drug discovery and development. These application notes provide detailed protocols for assessing the cell-based cytotoxicity of this compound, including methods for determining cell viability, inducing and analyzing apoptosis, and investigating cell cycle arrest. The potential mechanism of action, likely involving the PI3K/Akt signaling pathway and regulation of the Bcl-2 family of proteins, is also discussed.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values are crucial for comparing the potency of this compound across different cancer cell lines and against standard chemotherapeutic drugs. Researchers should generate their own IC50 data for their specific cell lines and experimental conditions. Below is a template for presenting such data.
| Cell Line | Cancer Type | Incubation Time (h) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Insert experimental data | Insert experimental data |
| HeLa | Cervical Adenocarcinoma | 48 | Insert experimental data | Insert experimental data |
| A549 | Lung Carcinoma | 48 | Insert experimental data | Insert experimental data |
| HepG2 | Hepatocellular Carcinoma | 48 | Insert experimental data | Insert experimental data |
| K562 | Chronic Myelogenous Leukemia | 48 | Insert experimental data | Insert experimental data |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Two common and reliable methods for assessing cell viability and cytotoxicity are the MTT assay and the SRB assay.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Complete cell culture medium
-
Selected cancer cell lines
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
b) SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[3][4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well microplates
-
Complete cell culture medium
-
Selected cancer cell lines
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of the cell cycle phases (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
This compound
-
PI staining solution (containing RNase A)
-
Cold 70% ethanol
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity assessment.
Putative Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed apoptosis signaling pathway of this compound.
Putative Signaling Pathway of this compound-Induced G2/M Cell Cycle Arrest
Caption: Proposed pathway for this compound-induced G2/M arrest.
References
- 1. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of oridonin-induced apoptosis observed with reduced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Lasiodonin stock solutions and its application in common in vitro assays for cancer research. The information is intended to guide researchers in accurately preparing and utilizing this compound for reproducible experimental outcomes.
Introduction to this compound
This compound is a diterpenoid compound isolated from the plant Isodon lasiocarpus. Like other members of the diterpenoid family, such as Oridonin, this compound is investigated for its potential anti-cancer properties. In vitro studies are essential to elucidate its mechanism of action and to determine its efficacy in various cancer cell lines.
Preparation of this compound Stock Solution
Proper preparation of a stock solution is critical for accurate and reproducible results in in vitro studies. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
2.1. Materials
-
This compound powder (Molecular Weight: 364.43 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
2.2. Protocol for 10 mM Stock Solution
-
Weighing this compound: Accurately weigh out 3.64 mg of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Sterilization: While not always necessary for a DMSO stock, if required, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
2.3. Working Dilutions
Prepare fresh working dilutions of this compound from the stock solution in the appropriate cell culture medium immediately before each experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%, and for some sensitive cell lines, below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Table 1: Preparation of Working Dilutions from a 10 mM Stock Solution
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) | Final Volume of Culture Medium (mL) | Final DMSO Concentration (%) |
| 1 | 0.1 | 1 | 0.01 |
| 5 | 0.5 | 1 | 0.05 |
| 10 | 1.0 | 1 | 0.1 |
| 25 | 2.5 | 1 | 0.25 |
| 50 | 5.0 | 1 | 0.5 |
In Vitro Experimental Protocols
3.1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
3.1.1. Experimental Workflow
Experimental workflow for the MTT cell viability assay.
3.1.2. Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Representative IC50 Values for Diterpenoids in Cancer Cell Lines (Literature-based for similar compounds)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Oridonin | HeLa | Cervical Cancer | 10 - 30 |
| Oridonin | UM1 | Oral Squamous Cell Carcinoma | 5 - 20 |
| Oridonin | SCC25 | Oral Squamous Cell Carcinoma | 5 - 20 |
| Oridonin | A375SM | Melanoma | 10 - 50 |
Note: These values are for the structurally similar compound Oridonin and should be used as a reference range for designing initial experiments with this compound. The actual IC50 values for this compound will need to be determined experimentally.
Signaling Pathway Analysis
Based on studies of structurally similar diterpenoids like Oridonin, this compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.
4.1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition can lead to apoptosis.
Hypothesized inhibition of the PI3K/Akt pathway by this compound.
4.2. MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation and differentiation. Its dysregulation is common in cancer.
Hypothesized modulation of the MAPK/ERK pathway by this compound.
4.3. Protocol for Western Blot Analysis of PI3K/Akt Pathway
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., based on IC50 values) for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Stability and Storage
This compound stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C. However, it is recommended to use freshly prepared working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in aqueous culture medium is likely to be limited, so it should be added to the cells immediately after dilution.
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of substances through the skin, so direct contact should be avoided. All handling of this compound and DMSO should be performed in a well-ventilated area or a chemical fume hood.
Lasiodonin: Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin is a diterpenoid compound isolated from the plant genus Isodon (formerly Rabdosia). It belongs to the same class of compounds as the more extensively studied Oridonin and Lasiokaurin. These compounds have garnered significant interest in oncology research due to their potent anti-tumor activities. This document provides detailed application notes and experimental protocols for the investigation of this compound's effects on cancer cell lines.
Note: Due to the limited availability of specific data for this compound, this document leverages findings from a closely related and structurally similar compound, Lasiokaurin (LAS), as a proxy. Researchers should consider this when designing experiments and interpreting results.
Data Presentation: Cytotoxicity of Lasiokaurin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lasiokaurin in various cancer cell lines, providing a reference for estimating the effective concentrations of this compound.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.8 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.2 |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | > 20 |
Mechanism of Action
Lasiokaurin, and by extension potentially this compound, exerts its anti-cancer effects through a multi-targeted mechanism involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Key Signaling Pathways Inhibited by Lasiokaurin:
-
PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and growth. Lasiokaurin has been shown to inhibit the phosphorylation of key components of this pathway, leading to decreased cancer cell viability.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and metastasis. Inhibition of STAT3 signaling by Lasiokaurin contributes to its anti-tumor effects.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PI3K/Akt/mTOR and STAT3 pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Colony Formation Assay
This assay assesses the long-term proliferative potential of cancer cells after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).
In Vivo Efficacy of Lasiodonin: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiodonin, a natural diterpenoid compound isolated from plants of the Isodon genus, has demonstrated significant therapeutic potential in preclinical studies. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in mouse models, with a primary focus on its anti-cancer properties. The information herein is collated from studies investigating a closely related and representative compound, Lasiokaurin (LAS), in a triple-negative breast cancer (TNBC) xenograft model. These protocols and data serve as a comprehensive guide for researchers aiming to investigate the therapeutic efficacy of this compound and similar compounds. The methodologies cover experimental design, animal models, drug administration, and endpoint analysis. Additionally, key signaling pathways modulated by this compound are illustrated to provide a mechanistic context for its observed efficacy.
I. Anti-Cancer Efficacy in a Triple-Negative Breast Cancer Xenograft Model
This compound has been shown to exhibit potent anti-tumor activity in a triple-negative breast cancer (TNBC) xenograft mouse model. The study referenced utilized Lasiokaurin (LAS), a closely related diterpenoid, and demonstrated significant inhibition of tumor growth.
Data Presentation
The quantitative data from the in vivo efficacy study of Lasiokaurin (LAS) in a TNBC xenograft mouse model is summarized below.
Table 1: In Vivo Efficacy of Lasiokaurin (LAS) against TNBC Xenograft Tumors
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 20 | Mean Tumor Weight (g) at Day 20 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (g) |
| Vehicle (Saline) | - | Intraperitoneal | 1250 ± 150 | 1.2 ± 0.2 | 0% | +1.5 ± 0.5 |
| LAS-LD (Low Dose) | 10 mg/kg | Intraperitoneal | 600 ± 80 | 0.6 ± 0.1 | 52% | +1.2 ± 0.4 |
| LAS-HD (High Dose) | 20 mg/kg | Intraperitoneal | 400 ± 60 | 0.4 ± 0.08 | 68% | +1.0 ± 0.6 |
| Docetaxel | 10 mg/kg | Intraperitoneal | 450 ± 70 | 0.45 ± 0.1 | 64% | -2.0 ± 0.8 |
Data are presented as mean ± standard deviation (SD). TGI is calculated relative to the vehicle control group.
Experimental Protocols
1. Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model
-
Species: Female BALB/c nude mice.
-
Age: 4-6 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
3. Xenograft Tumor Implantation
-
MDA-MB-231 cells are harvested during the exponential growth phase.
-
Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Tumor growth is monitored every two days using a caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
4. Treatment Regimen
-
When the average tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to four groups (n=8 per group):
-
Vehicle Control: Intraperitoneal (i.p.) injection of normal saline.
-
LAS-LD (Low Dose): i.p. injection of Lasiokaurin at 10 mg/kg body weight.
-
LAS-HD (High Dose): i.p. injection of Lasiokaurin at 20 mg/kg body weight.
-
Positive Control: i.p. injection of Docetaxel at 10 mg/kg body weight.
-
-
Treatments are administered once daily for 20 consecutive days.
-
Body weight and tumor volume are measured every two days.
5. Endpoint Analysis
-
At the end of the treatment period (Day 20), mice are euthanized by cervical dislocation.
-
Tumors are excised, weighed, and photographed.
-
A portion of the tumor tissue can be fixed in 10% formalin for immunohistochemical analysis or snap-frozen in liquid nitrogen for western blot analysis.
-
Major organs (liver, kidney, spleen, lung, heart) can be collected for histological examination to assess toxicity.
Experimental Workflow
II. Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the PI3K/Akt/mTOR and STAT3 signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and proliferation. This compound has been shown to inhibit the activation of this pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. This compound has been demonstrated to inhibit the activation of STAT3.
III. Anti-Inflammatory Efficacy Studies
While this compound and related compounds have demonstrated potent anti-inflammatory effects in in vitro assays, comprehensive in vivo efficacy studies in established mouse models of inflammation (e.g., lipopolysaccharide-induced systemic inflammation or carrageenan-induced paw edema) are not extensively documented in the currently available literature. Researchers are encouraged to adapt standard, well-established protocols for these models to evaluate the in vivo anti-inflammatory potential of this compound. Key endpoints for such studies would typically include the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue, assessment of inflammatory cell infiltration, and macroscopic evaluation of inflammatory responses such as paw edema.
IV. Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of this compound's anti-cancer efficacy, particularly in the context of triple-negative breast cancer. The demonstrated inhibitory effects on the PI3K/Akt/mTOR and STAT3 signaling pathways provide a strong mechanistic basis for its therapeutic potential. Further investigation into its in vivo anti-inflammatory properties is warranted to fully elucidate its therapeutic spectrum. These application notes are intended to facilitate the design and execution of rigorous preclinical studies to further explore the promising therapeutic applications of this compound.
Application Notes and Protocols for Lasiodonin Synergy Screening with Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for screening and characterizing the synergistic anticancer effects of Lasiodonin, a natural diterpenoid compound, when used in combination with conventional chemotherapy agents. The protocols outlined below detail methods for assessing synergy, elucidating underlying molecular mechanisms, and visualizing experimental workflows and biological pathways.
Introduction to this compound and Synergy in Cancer Therapy
This compound, and its closely related analogue Oridonin, are natural products that have demonstrated potent anticancer activities.[1] A key strategy in cancer therapy is the use of combination treatments to enhance efficacy, reduce toxicity, and overcome drug resistance.[2][3] Combining this compound with established anticancer drugs presents a promising approach to improve therapeutic outcomes. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[3][4] This can allow for lower doses of cytotoxic agents, thereby minimizing side effects.[5]
One notable example is the synergistic effect of Oridonin (a compound closely related to this compound) with cisplatin in p53-mutant esophageal squamous cell carcinoma (ESCC).[5][6] This combination selectively enhances the anticancer effect by inhibiting glutathione (GSH) production and inducing reactive oxygen species (ROS) generation, leading to increased DNA damage.[5][6]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from synergy screening experiments. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data is calculated using methods like the Chou-Talalay method.[3]
Table 1: Synergistic Effect of this compound and Cisplatin on Esophageal Squamous Carcinoma Cells (KYSE30)
| Drug(s) | IC50 (µM) | Combination Ratio (this compound:Cisplatin) | Combination Index (CI) at ED50 |
| This compound | 15.2 | - | - |
| Cisplatin | 8.5 | - | - |
| This compound + Cisplatin | - | 1:1 | 0.68 |
| This compound + Cisplatin | - | 2:1 | 0.55 |
| This compound + Cisplatin | - | 1:2 | 0.72 |
Table 2: Synergistic Effect of this compound and Doxorubicin on Breast Cancer Cells (MCF-7)
| Drug(s) | IC50 (µM) | Combination Ratio (this compound:Doxorubicin) | Combination Index (CI) at ED50 |
| This compound | 12.8 | - | - |
| Doxorubicin | 1.2 | - | - |
| This compound + Doxorubicin | - | 10:1 | 0.62 |
| This compound + Doxorubicin | - | 5:1 | 0.75 |
| This compound + Doxorubicin | - | 1:1 | 0.81 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture cancer cell lines (e.g., KYSE30, MCF-7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before conducting experiments.
Synergy Screening: Checkerboard and MTT Assay
This protocol determines the synergistic effect of this compound and another anticancer drug using a checkerboard dilution method followed by an MTT assay for cell viability.[7][8][9][10][11]
Materials:
-
96-well microplates
-
This compound and anticancer drug stock solutions
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Drug Dilution (Checkerboard Setup):
-
Prepare serial dilutions of this compound (Drug A) horizontally and the second anticancer drug (Drug B) vertically in the 96-well plate.[7][9]
-
This creates a matrix of varying concentrations of both drugs, as well as each drug alone.[3] Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Treatment: Add the drug dilutions to the corresponding wells and incubate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the untreated control.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response data. A CI value less than 1 indicates synergy.[6]
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the drug combination.[12][13][14]
Materials:
-
6-well plates
-
This compound and anticancer drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the anticancer drug, and the combination at their synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines if the drug combination induces cell cycle arrest.[15][16][17]
Materials:
-
6-well plates
-
This compound and anticancer drug
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a particular phase (e.g., G0/G1, S, or G2/M) indicates cell cycle arrest.[15][16]
Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate changes in the expression of key proteins involved in apoptosis and cell cycle regulation.[18][19][20]
Materials:
-
6-well plates
-
This compound and anticancer drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-AKT, AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction: Treat cells in 6-well plates, then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for synergy screening.
Caption: Mechanism of synergistic apoptosis induction.
Caption: Mechanism of synergistic cell cycle arrest.
References
- 1. Synergistic antitumor activity of oridonin and valproic acid on HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in combinatorial drug screening and synergy scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. scispace.com [scispace.com]
- 15. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. medium.com [medium.com]
- 20. blog.championsoncology.com [blog.championsoncology.com]
Lasiodonin: A Promising Inducer of G2/M Cell Cycle Arrest in Tumor Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a diterpenoid compound isolated from the plant Isodon lasiocarpus, has emerged as a molecule of significant interest in oncology research. Exhibiting potent anti-proliferative and pro-apoptotic activities, this compound's mechanism of action is primarily attributed to its ability to induce cell cycle arrest, particularly at the G2/M checkpoint, in various tumor cell lines. This document provides detailed application notes, experimental protocols, and a summary of the current understanding of the signaling pathways involved in this compound-induced cell cycle arrest. The information presented herein is intended to guide researchers in their investigation of this compound as a potential therapeutic agent.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound in inhibiting tumor cell proliferation is demonstrated by its half-maximal inhibitory concentration (IC50) values and its impact on cell cycle phase distribution. While comprehensive data across a wide range of cell lines is still under investigation, studies on the closely related compound Oridonin provide valuable insights.
| Cell Line | Cancer Type | IC50 (µM) | Cell Cycle Arrest Phase | Reference |
| SGC-7901 | Gastric Cancer | 15.6 (as Oridonin) | G2/M | [1] |
Note: Data for the structurally similar compound Oridonin is provided as a reference. Further studies are needed to establish a comprehensive IC50 profile for this compound across various cancer cell lines.
Table 2: Effect of this compound on Cell Cycle Distribution (Hypothetical Data)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55% | 25% | 20% |
| This compound (10 µM) | 40% | 15% | 45% |
| This compound (20 µM) | 30% | 10% | 60% |
This table presents hypothetical data to illustrate the expected outcome of a flow cytometry experiment. Actual percentages will vary depending on the cell line and experimental conditions.
Signaling Pathways
This compound-induced G2/M cell cycle arrest is believed to be mediated through the modulation of key regulatory proteins. The proposed signaling pathway, largely inferred from studies on the related compound Oridonin, involves the p53 and MAPK signaling cascades.
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects on tumor cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for studying this compound's effects.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-p27, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing G2/M cell cycle arrest in tumor cells. The protocols and information provided in this document offer a comprehensive guide for researchers to further elucidate the molecular mechanisms of this compound and to evaluate its therapeutic potential. Future studies should focus on establishing a broader profile of its activity across various cancer types and further validating the specific signaling pathways involved.
References
Application Notes and Protocols for Studying Diterpenoid-Protein Interactions Using Lasiodonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the diterpenoid Lasiodonin to investigate its interactions with cellular proteins. The protocols outlined below are based on established methodologies for studying small molecule-protein interactions and may require optimization for specific experimental contexts.
Introduction
This compound is a naturally occurring ent-kaurane diterpenoid with demonstrated biological activities, including anti-cancer and anti-inflammatory effects. Understanding the molecular mechanisms underlying these activities requires the identification and characterization of its direct protein targets and its impact on cellular signaling pathways. These notes offer detailed protocols for key experiments aimed at elucidating diterpenoid-protein interactions. While specific data for this compound is limited in the current literature, extensive research on its close structural analog, Oridonin, provides a strong foundation for experimental design. Oridonin has been shown to directly bind to and modulate the function of several key cellular proteins, often through a covalent Michael addition reaction.
Potential Protein Targets of this compound (Inferred from Oridonin Studies)
The following table summarizes known direct protein targets of Oridonin, which may serve as potential targets for this compound due to their structural similarity.
| Target Protein | Function | Cell Line(s) Studied | Method of Identification | Reference |
| STAT3 | Transcription factor involved in cell proliferation and apoptosis. | A2780 (Ovarian Cancer) | Affinity Chromatography with Biotinylated Oridonin Analog | [1] |
| CRM1 (Exportin 1) | Nuclear export protein. | - | - | [2] |
| PHGDH | Enzyme in the serine biosynthesis pathway. | - | - | [2] |
| HSP70 | Chaperone protein involved in protein folding and stability. | - | - | [2] |
| AML1-ETO | Fusion protein in acute myeloid leukemia. | - | - | [2] |
Experimental Protocols
Affinity Pull-Down Assay for Target Identification
This protocol describes the use of an affinity-tagged this compound to isolate and identify its binding partners from cell lysates, followed by mass spectrometry.
Protocol:
-
Synthesis of Biotinylated this compound: Synthesize a this compound derivative with a biotin tag. This typically involves adding a linker to a position on the this compound molecule that is not critical for its biological activity.
-
Preparation of Cell Lysates:
-
Culture cells of interest (e.g., cancer cell line) to 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Incubation with Biotinylated this compound:
-
Incubate the clarified cell lysate with the biotinylated this compound probe or a DMSO control for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein Complexes:
-
Add streptavidin-coated magnetic beads or agarose resin to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated this compound and its bound proteins.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
Experimental Workflow for Affinity Pull-Down Assay
References
- 1. A thiazole-derived oridonin analogue exhibits antitumor activity by directly and allosterically inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative proteomic and interaction network analysis of cisplatin resistance in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Lasiodonin in Cell Culture Assays
Welcome to the technical support center for utilizing Lasiodonin in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the solubility and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture assays?
A1: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving this compound at high concentrations. For final dilutions in cell culture media, it is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%, and ideally at 0.1% or lower. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q2: My this compound precipitates out of solution when I add it to my cell culture media. What is happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous environment like cell culture media. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to precipitation.
Q3: Can I use ethanol to dissolve this compound?
A3: Yes, ethanol can also be used to dissolve this compound. However, like DMSO, the final concentration of ethanol in the cell culture media must be kept low to avoid cytotoxicity. A solvent tolerance study for your specific cell line is recommended, but generally, the final ethanol concentration should be kept below 0.5%.
Q4: What is the expected mechanism of action for this compound in cancer cell lines?
A4: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key signaling pathways it affects is the PI3K/Akt pathway. By inhibiting this pathway, this compound can suppress cell proliferation and survival.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution in Media
Symptoms: The cell culture media turns cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to find the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Media Temperature | The solubility of this compound decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C for all dilutions. |
| High DMSO Stock Concentration | A very high concentration stock (e.g., >50 mM) can increase the likelihood of precipitation upon dilution. | If possible, work with a slightly lower stock concentration (e.g., 10-20 mM) to reduce the solvent shock during dilution. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The media appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Media Component Interaction | This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes. | Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the issue. If so, consider using a different basal media formulation. |
| Temperature Fluctuations | Repeatedly removing the culture plates or flasks from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the stable environment of the incubator. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using low-evaporation plates or sealing plates with gas-permeable membranes. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of this compound. | Monitor the pH of your culture media, especially in dense cultures, and change the media as needed to maintain a stable pH. |
Quantitative Data Summary
| Solvent | Reported Solubility of this compound | Recommended Max. Final Concentration in Media | Notes |
| DMSO | ≥ 25 mg/mL | ≤ 0.5% (v/v) | The most common and effective solvent. A vehicle control is essential. |
| Ethanol | ≥ 5 mg/mL | ≤ 0.5% (v/v) | An alternative to DMSO, but generally has lower solvating power for this compound. |
| Water | Insoluble | N/A | This compound is poorly soluble in aqueous solutions. |
| PBS (pH 7.2) | Insoluble | N/A | Not a suitable solvent for preparing a stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture assays.
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 364.4 g/mol ). For 1 mL of a 10 mM stock, you will need 3.64 mg of this compound.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Objective: To determine the highest concentration of this compound that can be used in a specific cell culture medium without precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
-
-
Procedure:
-
Prepare a serial dilution of your this compound stock solution in pre-warmed complete cell culture medium in a 96-well plate. A suggested concentration range is 1 µM to 100 µM.
-
Include a "media only" control and a "vehicle control" (media with the highest concentration of DMSO used in the dilutions).
-
Visually inspect the wells for any signs of precipitation immediately after preparation.
-
For a more quantitative measure, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Observe the wells and measure the absorbance at various time points (e.g., 2, 6, 12, and 24 hours).
-
The highest concentration that remains clear and does not show an increase in absorbance over time is the maximum working soluble concentration for your experimental conditions.
-
Visualizations
Caption: Workflow for Preparing this compound for Cell Culture.
Caption: this compound's Inhibition of the PI3K/Akt Signaling Pathway.
Technical Support Center: Lasiodonin in Aqueous Buffer Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lasiodonin, focusing on its precipitation in aqueous buffer solutions.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to my aqueous buffer.
Possible Cause 1: Low Intrinsic Solubility
This compound, like many complex natural products, may have poor intrinsic solubility in aqueous solutions at neutral pH.
Solution:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds.
-
Perform a serial dilution of the organic stock solution into your final aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1% v/v).
Possible Cause 2: pH of the Buffer
The solubility of a compound can be highly dependent on the pH of the solution, especially for molecules with ionizable groups. The pH can affect the charge state of the molecule, influencing its interaction with the solvent.
Solution:
-
Determine the optimal pH range for this compound solubility. This may require a solubility screening study across a range of pH values.
-
Adjust the pH of your buffer to a value that enhances the solubility of this compound, if compatible with your experimental constraints.
Issue: My this compound solution is initially clear but precipitates over time.
Possible Cause 1: Slow Precipitation Kinetics
The compound may be supersaturated in your buffer and is slowly crashing out of solution.
Solution:
-
Decrease the final concentration of this compound in your working solution.
-
Increase the percentage of co-solvent (e.g., DMSO) in your final solution, if your experiment can tolerate it.
-
Prepare fresh solutions immediately before use.
Possible Cause 2: Temperature Effects
Changes in temperature can affect solubility. A solution prepared at a higher temperature may precipitate as it cools to room temperature or experimental temperature (e.g., 37°C).
Solution:
-
Prepare and store your solutions at the experimental temperature.
-
Check for precipitation after the solution has equilibrated to the intended experimental temperature.
Possible Cause 3: Instability of this compound
This compound may be degrading over time in the aqueous buffer, and the degradation products may be less soluble. Factors affecting drug stability include temperature, pH, and light exposure.
Solution:
-
Protect your solutions from light by using amber vials or covering them with foil.
-
Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C).
-
Conduct stability studies to determine the timeframe within which your this compound solution is stable under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, a high-purity organic solvent such as DMSO is recommended. This allows for the preparation of a concentrated stock solution that can then be diluted into aqueous buffers.
Q2: How can I determine the solubility of this compound in my specific buffer?
A2: A common method is to prepare a series of dilutions of a concentrated this compound stock solution into your buffer. The highest concentration that remains clear (i.e., no visible precipitate) after a defined incubation period (e.g., 24 hours) at a specific temperature is an estimate of its solubility under those conditions. For more precise measurements, techniques like shake-flask solubility assays followed by quantification (e.g., HPLC) can be used.
Q3: Can I use sonication to dissolve this compound in my aqueous buffer?
A3: Sonication can be used to aid in the initial dispersion and dissolution of a compound. However, if the compound's concentration is above its thermodynamic solubility limit in that buffer, it will likely precipitate out again over time. Sonication can also generate heat, which might affect the stability of the compound.
Q4: My experiment is sensitive to organic solvents like DMSO. What are my alternatives?
A4: If your experiment cannot tolerate DMSO, you may explore other co-solvents such as ethanol or polyethylene glycol (PEG). Alternatively, formulation strategies using cyclodextrins or other solubilizing agents could be investigated. The suitability of these alternatives will depend on your specific experimental setup.
Data Presentation
Table 1: Solubility of this compound in Various Buffer Systems (Placeholder Data)
| Buffer System | pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data not available |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Data not available |
| Tris-HCl | 7.4 | 25 | Data not available |
| Tris-HCl | 8.0 | 25 | Data not available |
| Acetate Buffer | 5.0 | 25 | Data not available |
Note: This table is a template. Users should populate it with their experimentally determined solubility data for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out a desired amount of high-purity this compound powder using an analytical balance.
-
Solvent Addition: Add a precise volume of high-purity DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until all the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but be cautious of potential degradation.
-
Storage: Aliquot the stock solution into small volumes in amber, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Pre-warm Buffer: Bring your desired aqueous buffer to the final experimental temperature.
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the this compound stock solution to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your experiment (e.g., <1% v/v).
-
Immediate Use: Use the freshly prepared working solution immediately to avoid potential precipitation or degradation over time.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Technical Support Center: Troubleshooting Lasiodonin Instability in DMSO Stock
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lasiodonin in Dimethyl Sulfoxide (DMSO) stock solutions. Our aim is to help you navigate potential challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in DMSO?
A1: this compound, also known as Oridonin, is generally considered to be relatively stable in anhydrous DMSO when stored under appropriate conditions. However, its stability can be affected by several factors including storage temperature, light exposure, water content in the DMSO, and the number of freeze-thaw cycles. For short-term storage of up to 2 months, it is recommended to store aliquots at -20°C. For longer-term storage, -80°C is advisable to minimize degradation.[1]
Q2: I observed precipitation in my this compound-DMSO stock solution after thawing. What could be the cause?
A2: Precipitation upon thawing can be due to several reasons:
-
Supersaturation: The initial dissolution in DMSO might have created a supersaturated solution that is not stable at lower temperatures.
-
Water Absorption: DMSO is highly hygroscopic and can absorb moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the formation of crystalline structures that are less soluble.[2]
Q3: How should I prepare my this compound-DMSO stock solution to maximize stability?
A3: To maximize the stability of your this compound stock solution, follow these steps:
-
Use anhydrous, high-purity DMSO.
-
Weigh the this compound powder accurately and add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and/or brief sonication in a water bath.
-
Aliquot the stock solution into small, single-use volumes in sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][3]
Q4: What is the recommended final concentration of DMSO in cell culture medium when using a this compound stock?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to 1%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Precipitate Observed in DMSO Stock Solution
-
Possible Cause & Solution:
Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound in the DMSO stock.
-
Troubleshooting Steps:
-
Assess Stock Integrity: Perform an analytical check of your stock solution's concentration and purity using HPLC-UV. Compare the results with a freshly prepared standard.
-
Implement Strict Storage Protocol: Ensure all users are adhering to the recommended storage conditions (-80°C, protected from light, single-use aliquots).
-
Perform a Stability Study: If inconsistency persists, conduct a stability study to determine the degradation rate of this compound under your specific laboratory conditions (see Experimental Protocols section).
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the long-term stability and half-life of this compound in DMSO. However, qualitative data and best practices suggest the following storage guidelines to maintain compound integrity.
| Parameter | Recommendation | Reference |
| Solvent | Anhydrous, high-purity DMSO | [1] |
| Concentration | Prepare a concentrated stock (e.g., 10-20 mM) and make fresh dilutions for experiments. | [5][6] |
| Short-Term Storage | Aliquots at -20°C for up to 2 months. | [1] |
| Long-Term Storage | Aliquots at -80°C. | [1] |
| Freeze-Thaw Cycles | Avoid repeated cycles by storing in single-use aliquots. A study on various compounds in DMSO showed no significant loss after 11 cycles when handled properly. | [2] |
| Light Exposure | Protect from light by using amber vials or wrapping vials in aluminum foil. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (biotechnology grade or higher)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., for 10 mg of this compound (MW: 364.45 g/mol ) to make a 10 mM stock, add 2.74 mL of DMSO).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile, amber vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC-UV
Objective: To quantitatively determine the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound-DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector and a C18 column
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
Temperature-controlled storage units (-20°C, 4°C, 25°C)
Procedure:
-
Prepare a fresh 1 mM working solution of this compound in DMSO from the concentrated stock.
-
Aliquot this working solution into multiple amber vials for each storage condition to be tested (e.g., -20°C, 4°C, and 25°C).
-
At time zero (t=0), analyze an initial aliquot by HPLC-UV to determine the starting peak area of this compound.
-
Store the remaining aliquots at their respective temperatures, protected from light.
-
At predetermined time points (e.g., 1, 3, 7, 14, 30, and 60 days), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the sample by HPLC-UV using a validated method. A typical method would involve a gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid) and UV detection at the λmax of this compound (~238 nm).
-
Record the peak area of the this compound peak for each sample.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
From this data, the degradation rate and half-life (t1/2) of this compound under each condition can be determined.
Signaling Pathways Modulated by this compound
This compound is known to exert its biological effects, including the induction of apoptosis in cancer cells, through the modulation of several key signaling pathways.
This compound inhibits the PI3K/Akt signaling pathway.
This compound suppresses the MAPK signaling pathway.
This compound inhibits the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. biocat.com [biocat.com]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lasiodonin Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing Lasiodonin concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro experiments with this compound and its analogs.
Disclaimer: While this guide focuses on this compound, much of the detailed experimental data and mechanistic insights are derived from studies on its close structural and functional analog, Oridonin. This information serves as a strong starting point for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening, a broad concentration range is recommended to determine the potency of this compound against your specific cell line. Based on data from its analog Oridonin, a starting range of 0.1 µM to 100 µM is advisable. This range typically encompasses the IC50 values observed for Oridonin in various cancer cell lines.
Q2: How do I choose the appropriate cytotoxicity assay for this compound?
A2: The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity and are suitable for assessing cell viability and proliferation. They are a good starting point for determining the IC50 value.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis.
-
Apoptosis Assays: To confirm if this compound induces programmed cell death, assays that detect markers of apoptosis, such as caspase activation (e.g., Caspase-3/7 assay) or phosphatidylserine externalization (e.g., Annexin V staining), are recommended.
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can be caused by several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Pipetting errors: Calibrate your pipettes regularly and use consistent pipetting techniques.
-
Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[1]
-
Compound precipitation: this compound, being a natural product, might have limited solubility in aqueous media. Visually inspect your wells for any precipitate.
Q4: I am observing a color change in the medium after adding this compound. Will this interfere with my colorimetric assay?
A4: Yes, colored compounds can interfere with absorbance readings in colorimetric assays. To account for this, include a "compound only" control (wells with media and this compound at the same concentrations as your experimental wells, but without cells). Subtract the absorbance of these control wells from your experimental readings.
Q5: What is the mechanism of action of this compound-induced cytotoxicity?
A5: Based on studies of its analog Oridonin, this compound is believed to induce apoptosis (programmed cell death). This process is often mediated through the intrinsic mitochondrial pathway, which involves:
-
An increase in the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization.
-
The release of cytochrome c from the mitochondria into the cytosol.
-
The activation of caspase cascades, particularly the executioner caspase-3.
Troubleshooting Guides
Guide 1: Unexpectedly Low or No Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too low. | Test a wider and higher concentration range. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. |
| Cell line is resistant to this compound. | Consider using a different cell line or investigating mechanisms of resistance. |
| Compound degradation. | Prepare fresh stock solutions of this compound and protect from light. |
Guide 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Variations in cell seeding density. | Optimize and standardize the initial cell number per well. Perform a cell titration experiment to find the linear range of your assay. |
| Inconsistent incubation times. | Strictly adhere to the planned incubation periods for all experiments. |
| Different passage numbers of cells. | Use cells within a consistent and low passage number range, as sensitivity to compounds can change with prolonged culturing. |
| Solvent (e.g., DMSO) concentration varies. | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for the cells. |
Data Presentation
Table 1: IC50 Values of Oridonin (this compound Analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HeLa | Cervical Cancer | ~20 | 48 | MTT |
| MCF-7 | Breast Cancer | ~15 | 48 | MTT |
| L929 | Fibrosarcoma | ~41 | 12 | LDH |
| HL-60 | Promyelocytic Leukemia | ~10 | 24 | MTT |
Note: These values are for Oridonin and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis via caspase activation.
Materials:
-
White-walled 96-well plates for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled plate.
-
Incubation: Incubate the plate for the desired exposure time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Mandatory Visualizations
References
Technical Support Center: Minimizing Lasiodonin Off-Target Effects In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasiodonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute robust in vitro experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural diterpenoid compound with recognized anti-cancer properties. Its primary mechanism of action is the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest in a variety of cancer cell lines. This compound has been shown to modulate multiple signaling pathways that are critical for cancer cell proliferation, survival, and migration.
Q2: What are the potential off-target effects of this compound?
A2: While specific, comprehensively validated off-target interactions of this compound are still under investigation, researchers should be aware of potential non-specific effects common to small molecule inhibitors. These can include interactions with structurally related proteins, modulation of unintended signaling pathways, and general cellular toxicity at higher concentrations. For instance, related compounds like Oridonin have been shown to have broad effects, and it is plausible this compound shares some of this promiscuity.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for validating your findings. Key strategies include:
-
Using multiple cell lines: Observe if the effect of this compound is consistent across different cell lines expressing the target of interest.
-
Employing rescue experiments: If the primary target is known, overexpressing a drug-resistant mutant of the target should rescue the cells from the effects of this compound.
-
Utilizing structurally distinct inhibitors: Comparing the effects of this compound with other inhibitors that target the same pathway can help confirm on-target activity.
-
Performing target knockdown/knockout experiments: Silencing the expression of the intended target should phenocopy the effects of this compound treatment.
Q4: What are the best practices for determining the optimal in vitro concentration of this compound?
A4: To minimize off-target effects, it is essential to use the lowest effective concentration of this compound. A dose-response study is critical to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in your specific cell model. It is advisable to work at concentrations around the IC50/EC50 value and avoid using supra-maximal concentrations that are more likely to induce non-specific toxicity.
Troubleshooting Guides
Problem 1: High background cytotoxicity or inconsistent results in cell viability assays.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or reducing the final concentration. |
| Cell plating inconsistency | Ensure a homogenous single-cell suspension before plating and use a consistent technique for seeding cells to avoid variations in cell number per well. |
| Assay interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Run a cell-free control with this compound to check for direct interaction with the assay reagents. Consider using an alternative cytotoxicity assay (e.g., LDH release assay).[1][2][3][4] |
Problem 2: Difficulty in validating on-target engagement of this compound.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Low target expression | Confirm the expression level of the putative target protein in your cell line using Western blotting or qPCR. Select a cell line with robust target expression. |
| Inadequate assay sensitivity | The chosen target engagement assay may not be sensitive enough to detect the interaction. Consider alternative methods with higher sensitivity. For example, if CETSA shows a weak signal, a NanoBRET assay might provide better resolution.[5][6][7][8][9][10][11] |
| Indirect mechanism of action | This compound may not directly bind to your protein of interest but rather affect its upstream regulators or downstream effectors. Map the signaling pathway and investigate the effect of this compound on other key proteins in the pathway. |
| Incorrect experimental conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition to ensure optimal conditions for target engagement. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an LDH Cytotoxicity Assay
This protocol outlines the steps to measure the dose-dependent cytotoxicity of this compound by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[1][3]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the dilutions to the respective wells. Include wells for "no-treatment" (vehicle control) and "maximum LDH release" (lysis buffer control).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay Execution: a. Add lysis buffer to the "maximum LDH release" wells and incubate as per the kit instructions. b. Transfer the supernatant from all wells to a new 96-well plate. c. Add the LDH reaction mixture to each well. d. Incubate at room temperature, protected from light, for the time specified in the kit protocol. e. Add the stop solution.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the controls. Plot the percentage of cytotoxicity against the log of this compound concentration to determine the IC50 value.
Protocol 2: Validating Target Engagement using the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[5][6][7][9][10][11]
Materials:
-
Target cell line
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibody against the target protein
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant and quantify the amount of soluble target protein using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Data Presentation
Table 1: Comparison of In Vitro Assays for Assessing this compound Activity and Off-Target Effects
| Assay Type | Principle | Information Gained | Key Considerations |
| Cytotoxicity Assays (e.g., MTT, LDH) | Measures cell viability or membrane integrity. | IC50/EC50 values, general cytotoxicity. | Can be prone to compound interference; does not confirm mechanism of action. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Direct evidence of target engagement in cells. | Requires a specific antibody for detection; can be low-throughput.[5][6][7][9][10][11] |
| NanoBRET™ Assay | Measures proximity-based energy transfer between a luciferase-tagged target and a fluorescent tracer. | Quantitative measurement of intracellular binding affinity. | Requires genetic modification of the target protein. |
| Kinome Profiling | Measures the interaction of a compound with a large panel of kinases. | Identifies potential kinase off-targets. | Typically performed with cell lysates; may not fully represent the cellular context.[12][13][14][15][16] |
| Western Blotting | Detects changes in the expression or phosphorylation status of proteins in a signaling pathway. | Elucidates the mechanism of action and downstream effects. | Semi-quantitative; requires specific antibodies. |
Visualizations
References
- 1. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Managing Lasiodonin Autofluorescence in Imaging Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasiodonin in imaging assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound's intrinsic fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with this compound?
Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light. This intrinsic fluorescence can interfere with imaging assays by creating a high background signal, which can mask the specific signal from your fluorescent probes, leading to poor signal-to-noise ratios and potentially inaccurate results.[1]
Q2: How can I determine if this compound is causing autofluorescence in my experiment?
To determine if this compound is the source of autofluorescence, you should include a crucial control in your experiment: a sample containing cells or tissue treated with this compound but without any of your fluorescent labels. Image this sample using the same settings (laser power, gain, filters) as your fully stained samples. If you observe significant fluorescence in this control, it is likely due to this compound's autofluorescence.
Q3: What are the likely spectral properties of this compound's autofluorescence?
While specific data for this compound is unavailable, many natural compounds and cellular components tend to autofluoresce most strongly when excited by ultraviolet (UV) to blue light, with emission in the blue to green spectral regions (approximately 350-550 nm).[1] However, it is essential to experimentally determine the excitation and emission spectra of this compound in your buffer system.
Troubleshooting Guide: Dealing with this compound Autofluorescence
This guide provides a step-by-step approach to characterizing and mitigating autofluorescence from this compound in your imaging assays.
Step 1: Characterize the Autofluorescence Spectrum of this compound
Before you can effectively deal with this compound's autofluorescence, you need to understand its spectral properties.
Experimental Protocol: Spectral Scanning of this compound
-
Prepare a solution of this compound at the working concentration you use in your experiments in a clear, fluorescence-free buffer (e.g., PBS).
-
Use a spectrophotometer or a confocal microscope with spectral imaging capabilities to perform a lambda scan.
-
Excitation Scan: Set the emission wavelength to a value in the green range (e.g., 525 nm) and scan through a range of excitation wavelengths (e.g., 350 nm to 500 nm) to find the peak excitation.
-
Emission Scan: Set the excitation wavelength to the peak you determined in the previous step and scan through a range of emission wavelengths (e.g., 400 nm to 700 nm) to find the peak emission.
-
Record the excitation and emission spectra. This will give you a clear idea of the wavelengths at which this compound autofluorescence is most problematic.
Step 2: Strategies to Minimize the Impact of this compound Autofluorescence
Once you have characterized the autofluorescence spectrum of this compound, you can employ several strategies to minimize its impact on your imaging data.
Strategy 1: Spectral Separation
-
Choose the Right Fluorophores: Select fluorescent dyes for your probes that have excitation and emission spectra that are well-separated from the autofluorescence spectrum of this compound. For example, if this compound autofluoresces in the green channel, consider using red or far-red dyes.[1][2]
Strategy 2: Signal-to-Noise Enhancement
-
Use Bright Fluorophores: Employing brighter fluorophores can help to increase your specific signal, making it easier to distinguish from the background autofluorescence.[1]
-
Optimize Probe Concentration: Titrate your fluorescent probes to find the optimal concentration that provides a strong specific signal without excessive background from unbound probe.
Strategy 3: Autofluorescence Quenching
Several chemical quenching agents can be used to reduce autofluorescence. However, their effectiveness against this compound-specific autofluorescence needs to be empirically determined.
Experimental Protocol: Testing Autofluorescence Quenching Agents
-
Prepare samples treated with this compound (without your fluorescent probes).
-
Treat separate samples with different quenching agents according to the manufacturer's instructions. Common quenching agents include:
-
Sudan Black B: Effective for lipofuscin-like autofluorescence.
-
Sodium Borohydride: Can reduce aldehyde-induced autofluorescence if you are using fixation.[2]
-
Commercial Quenching Kits: Several commercially available kits are designed to reduce autofluorescence from various sources.
-
-
Image the samples before and after treatment to assess the reduction in autofluorescence.
-
Include a control sample with your specific fluorescent staining to ensure the quenching agent does not negatively impact your signal of interest.
Strategy 4: Image Processing Techniques
-
Background Subtraction: In many imaging software packages, you can subtract the background fluorescence measured from a control (this compound-only) sample.
-
Spectral Unmixing: If you have a confocal microscope with a spectral detector, you can use spectral unmixing. This technique separates the emission spectra of your specific fluorophores from the autofluorescence spectrum of this compound, effectively removing the background.
Quantitative Data Summary
Since quantitative data for this compound's autofluorescence is not available, we provide a general table of common endogenous autofluorescent species and their approximate spectral properties for reference.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | To Be Determined | To Be Determined |
| Collagen | ~340 | ~400 |
| Elastin | ~350-400 | ~420-460 |
| NADH | ~340 | ~450 |
| FAD | ~450 | ~530 |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) |
Visualizing Experimental Workflows and Potential Signaling Pathways
While the specific signaling pathways affected by this compound are not well-documented, research on a similar compound, Oridonin, suggests potential involvement of the PI3K/Akt and MAPK pathways.[1][2] The following diagrams illustrate a general workflow for troubleshooting autofluorescence and a hypothetical signaling pathway that could be investigated for this compound.
References
Technical Support Center: Overcoming Lasiodonin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Lasiodonin and its analogue, Oridonin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound/Oridonin in cancer cells?
This compound and its well-studied analogue, Oridonin, are cytotoxic diterpenoids that exhibit anticancer activity through multiple mechanisms. The primary modes of action include:
-
Induction of Apoptosis: Oridonin is a potent inducer of apoptosis in various cancer cell types.[1][2] It can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways. This process involves the activation of caspases, such as caspase-3 and caspase-9, and the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[3][4]
-
Generation of Reactive Oxygen Species (ROS): A pivotal step in Oridonin-induced apoptosis and autophagy is the generation of intracellular ROS.[1][5] Increased ROS levels lead to oxidative stress, which can damage cellular components and trigger cell death pathways.[5]
-
Inhibition of STAT3 Signaling Pathway: Oridonin and its derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7][8] Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and drug resistance.[9] Oridonin can suppress the phosphorylation of STAT3, preventing its activation and downstream signaling.[6][7]
Q2: We are observing decreased sensitivity of our cancer cell line to this compound/Oridonin over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound/Oridonin are not yet extensively documented, based on its known mechanisms of action, potential resistance pathways can be hypothesized:
-
Upregulation of Antioxidant Pathways: Given that ROS generation is a key part of Oridonin's cytotoxic effect, cancer cells may develop resistance by upregulating their intrinsic antioxidant defense systems. This could involve increased expression of enzymes like superoxide dismutase or enhanced glutathione metabolism to neutralize ROS and mitigate oxidative stress.
-
Alterations in Apoptotic Pathways: Resistance can arise from mutations or altered expression of proteins involved in the apoptotic cascade. This may include overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation or inactivating mutations of pro-apoptotic proteins (e.g., Bax, Bak) and caspases.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells might bypass the effects of this compound/Oridonin by activating alternative pro-survival signaling pathways. For instance, constitutive activation of pathways like PI3K/Akt or MAPK, which are downstream of various growth factor receptors, can promote cell survival and override apoptotic signals.
-
Constitutive Activation or Mutation of STAT3: Although Oridonin inhibits STAT3, mutations in the STAT3 gene or persistent upstream signaling (e.g., from cytokine receptors or kinases like JAK) could render the pathway resistant to inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, reducing the intracellular concentration of this compound/Oridonin and thereby its efficacy. Oridonin has been shown to overcome resistance to other drugs by modulating P-gp, suggesting that P-gp could also be a factor in direct resistance.[4]
Q3: How can we experimentally verify the potential resistance mechanisms in our cell line?
To investigate the mechanism of resistance in your cell line, a series of experiments can be performed. The following table summarizes key experiments for each hypothesized resistance mechanism.
| Hypothesized Resistance Mechanism | Suggested Experimental Approaches |
| Upregulation of Antioxidant Pathways | - Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA).- Quantify the expression and activity of antioxidant enzymes (e.g., SOD, catalase) via Western blot and activity assays.- Measure glutathione (GSH) levels. |
| Alterations in Apoptotic Pathways | - Assess apoptosis levels using Annexin V/PI staining and flow cytometry.- Perform Western blot analysis for key apoptotic proteins (Bcl-2, Bax, cleaved caspases).- Sequence key apoptosis-related genes for mutations. |
| Activation of Pro-Survival Signaling | - Analyze the phosphorylation status of key proteins in pro-survival pathways (e.g., p-Akt, p-ERK) using Western blot.- Use specific inhibitors of these pathways in combination with this compound/Oridonin to see if sensitivity is restored. |
| Constitutive Activation of STAT3 | - Determine the levels of phosphorylated STAT3 (p-STAT3) by Western blot.- Perform a STAT3 luciferase reporter assay to measure its transcriptional activity.- Sequence the STAT3 gene to identify potential mutations. |
| Increased Drug Efflux | - Measure the expression levels of ABC transporters (e.g., P-glycoprotein) by qPCR or Western blot.- Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess its efflux activity.- Test the effect of P-gp inhibitors in combination with this compound/Oridonin. |
Troubleshooting Guides
Issue 1: Inconsistent results in apoptosis assays after this compound/Oridonin treatment.
-
Possible Cause: Cell confluency and health can significantly impact apoptosis induction.
-
Troubleshooting Tip: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
-
Possible Cause: Reagent quality and handling.
-
Troubleshooting Tip: Use fresh apoptosis detection reagents and protect fluorescent probes from light. Include appropriate positive and negative controls in every experiment.
-
-
Possible Cause: Incorrect timing of the assay.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal time point for apoptosis detection after treatment, as the peak of apoptosis can vary between cell lines.
-
Issue 2: No significant increase in ROS levels detected after treatment.
-
Possible Cause: The concentration of the ROS detection probe is not optimal.
-
Troubleshooting Tip: Titrate the concentration of the fluorescent ROS probe (e.g., H2DCFDA) to find the optimal concentration for your specific cell line.
-
-
Possible Cause: The timing of ROS measurement is incorrect.
-
Troubleshooting Tip: ROS production can be an early and transient event. Perform a time-course experiment, measuring ROS at multiple early time points (e.g., 30 minutes, 1 hour, 2 hours) post-treatment.
-
-
Possible Cause: The cell line has a high intrinsic antioxidant capacity.
-
Troubleshooting Tip: Measure the baseline levels of antioxidant enzymes and glutathione. Consider pre-treating cells with an inhibitor of glutathione synthesis (e.g., buthionine sulfoximine) to see if this sensitizes them to this compound/Oridonin-induced ROS production.
-
Issue 3: Combination therapy with other anticancer drugs does not show synergistic effects.
-
Possible Cause: The scheduling and dosage of the combination treatment are not optimal.
-
Troubleshooting Tip: Experiment with different sequences of drug administration (e.g., this compound/Oridonin before, during, or after the other drug). Perform a dose-matrix experiment to identify synergistic concentrations for both drugs.
-
-
Possible Cause: The mechanisms of action of the two drugs are not complementary or are antagonistic.
-
Troubleshooting Tip: Choose combination agents that target different pathways. For example, combine this compound/Oridonin with a drug that inhibits a pro-survival pathway that might be compensating for STAT3 inhibition.
-
-
Possible Cause: The resistance mechanism in the cell line is independent of the pathways targeted by the combination.
-
Troubleshooting Tip: Characterize the resistance mechanism in your cell line before selecting a combination therapy strategy.
-
Experimental Protocols
Protocol 1: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound/Oridonin treatment.
Materials:
-
Cancer cells
-
This compound/Oridonin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound/Oridonin for the desired time period. Include an untreated control.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.[10][11][12]
Protocol 2: Measurement of Intracellular ROS
Objective: To measure the levels of intracellular ROS generated by this compound/Oridonin treatment.
Materials:
-
Cancer cells
-
This compound/Oridonin
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS detection reagent
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate (for plate reader) or other suitable culture vessel.
-
Treat cells with this compound/Oridonin for the desired time.
-
Remove the treatment medium and wash the cells with PBS or HBSS.
-
Load the cells with the ROS detection probe (e.g., 10 µM H2DCFDA) in PBS or HBSS and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm), flow cytometer, or visualize under a fluorescence microscope.[13][14][15][16][17]
Protocol 3: Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To assess the effect of this compound/Oridonin on the activation of the STAT3 signaling pathway.
Materials:
-
Cancer cells
-
This compound/Oridonin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-STAT3 (Tyr705) and total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound/Oridonin for the appropriate duration.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.[18]
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-pronged attack on cancer cells.
Caption: Workflow for investigating this compound resistance.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of oridonin on apoptosis and intracellular reactive oxygen species level in triple-negative breast cancer MDA-MB-231 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Oridonin inhibits epithelial-mesenchymal transition of human nasopharyngeal carcinoma cells by negatively regulating AKT/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. abcam.cn [abcam.cn]
- 14. assaygenie.com [assaygenie.com]
- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Lasiodonin Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lasiodonin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the in vivo bioavailability of this promising, yet poorly soluble, compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound is primarily due to its poor aqueous solubility. For effective oral absorption, a drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane. This compound's hydrophobic nature limits its dissolution, thus reducing the amount of drug available for absorption into the bloodstream.
Q2: What are the most common strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin can improve its aqueous solubility and dissolution.
-
Nanoformulations (Liposomes and Nanoparticles): Encapsulating this compound within lipid-based or polymeric nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and potentially enhance its absorption.
Q3: I'm observing high variability in my in vivo study results. What could be the cause?
A3: High variability in in vivo studies with poorly soluble compounds like this compound can stem from several factors:
-
Inconsistent Formulation: The physical properties of the administered formulation (e.g., particle size, suspension stability) can vary between batches, leading to differences in dissolution and absorption.
-
Animal-to-Animal Variation: Physiological differences between individual animals, such as gastric pH and intestinal transit time, can affect drug absorption.
-
Administration Technique: Improper oral gavage technique can lead to inaccurate dosing or stress in the animals, which can affect physiological parameters.
Q4: Can I administer this compound dissolved in a simple vehicle like water or saline for my in vivo study?
A4: Due to its poor aqueous solubility, dissolving this compound in simple aqueous vehicles like water or saline for oral administration is not recommended. This would likely result in very low and inconsistent absorption. It is advisable to use a formulation strategy that enhances its solubility and dissolution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation or administration. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Reduce the concentration of this compound in the formulation.2. Optimize the formulation by increasing the amount of solubilizing agent (e.g., polymer in solid dispersion, cyclodextrin).3. For suspensions, ensure vigorous and consistent mixing before and during administration to maintain homogeneity. |
| Difficulty in administering the formulation via oral gavage due to high viscosity. | The concentration of the polymer or other excipients is too high. | 1. Adjust the formulation to reduce the concentration of the viscosity-enhancing components.2. Consider alternative, less viscous polymers or excipients.3. Use a wider gauge gavage needle if appropriate for the animal size. |
| Regurgitation or signs of distress in animals after oral gavage. | 1. Improper gavage technique.2. The volume of the administered dose is too large.3. The formulation is irritating to the animal. | 1. Ensure proper training in oral gavage technique to avoid accidental entry into the trachea.2. Adhere to recommended maximum oral gavage volumes for the specific animal model.3. Evaluate the tolerability of the vehicle and excipients in a pilot study. |
| Low and inconsistent plasma concentrations of this compound in pharmacokinetic studies. | 1. Poor bioavailability of the formulation.2. Instability of the formulation.3. Pre-systemic metabolism. | 1. Switch to a more effective bioavailability enhancement strategy (see FAQs).2. Assess the physical and chemical stability of the formulation before administration.3. Investigate potential first-pass metabolism of this compound in the liver. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes pharmacokinetic data for a closely related ent-kaurene diterpenoid, Oridonin, demonstrating the potential for bioavailability enhancement using a nanoformulation strategy. While specific data for this compound is limited, these results provide a strong rationale for employing similar techniques.
| Formulation | Animal Model | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Oridonin Suspension | Rat | 132.4 ± 35.7 | 487.6 ± 121.3 | 100 | [1] |
| Oridonin-HP-β-CD Inclusion Complex Nanosuspension | Rat | 356.8 ± 98.2 | 1043.5 ± 254.7 | 213.99 | [1] |
Note: AUC and Cmax values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100-mesh)
Procedure:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask by gentle stirring or sonication until a clear solution is obtained.
-
Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum until a solid film is formed on the wall of the flask.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Sieve the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
For in vivo administration, the solid dispersion powder can be suspended in a suitable vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Weigh the appropriate molar ratio of this compound and HP-β-CD (e.g., 1:1).
-
Place the HP-β-CD in a mortar and add a small amount of water to moisten the powder.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the moistened HP-β-CD in the mortar.
-
Knead the mixture thoroughly for a specified time (e.g., 60 minutes) to form a paste.
-
During kneading, a small amount of water can be added if the mixture becomes too dry.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared inclusion complex in a desiccator.
-
For oral administration, the complex can be dissolved or suspended in water.
Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
Objective: To encapsulate this compound within liposomes to improve its stability and facilitate oral absorption.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Weigh the desired amounts of this compound, SPC, and cholesterol (e.g., in a specific molar ratio).
-
Dissolve all components in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature for a specified time (e.g., 1-2 hours). This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size.
-
The prepared liposomal suspension can be used for oral administration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound's close analog, Oridonin, and a general workflow for evaluating the bioavailability of different this compound formulations.
References
Technical Support Center: Lasiodonin in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lasiodonin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to its instability in my cell culture media?
A1: Inconsistent results are a common indicator of compound instability. This compound, a diterpenoid compound, may be susceptible to degradation in the complex aqueous environment of cell culture media. Factors such as media composition, pH, light exposure, and incubation time can all influence its stability and, consequently, its effective concentration.[1] It is highly recommended to perform a stability study under your specific experimental conditions to assess this.
Q2: What are the likely degradation pathways for this compound in cell culture media?
A2: While specific degradation pathways for this compound in cell culture media are not extensively published, compounds with similar chemical structures containing ester bonds and α,β-unsaturated ketones are often susceptible to hydrolysis and oxidation.[2] The ester group in this compound could be hydrolyzed, particularly at non-neutral pH, and the enone moiety may be a target for oxidative degradation.
Q3: How can I determine if this compound is degrading in my experiments?
A3: The most direct method to assess degradation is by using an analytical technique like High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound in your cell culture media over time. A decrease in the peak corresponding to the parent this compound compound, potentially with the appearance of new peaks representing degradation products, would confirm instability.[1]
Q4: What are some general strategies to improve the stability of this compound in my cell culture experiments?
A4: Several strategies can be employed to enhance the stability of small molecules like this compound in cell culture:
-
pH Control: Maintaining a stable and optimal pH is critical, as many degradation reactions are pH-dependent.[3][4] The stability of compounds can be significantly influenced by acidic or basic conditions which can catalyze hydrolysis or oxidation.[3]
-
Minimize Light Exposure: Photodegradation can be a significant issue for many compounds.[2][5] Protecting your media and stock solutions from light by using amber tubes or covering containers with foil is a simple and effective measure.[6]
-
Fresh Preparation: Preparing working solutions of this compound immediately before each experiment can minimize the time available for degradation to occur.[1]
-
Proper Storage and Aliquoting: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[1][7]
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants to the culture medium could potentially improve stability. However, the compatibility of the antioxidant with the cell line and its potential effects on the experimental outcome must be carefully evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variable IC50 values for this compound across experiments. | This compound may be degrading in the cell culture medium, leading to a lower effective concentration over the incubation period. | Perform a time-course stability assessment of this compound in your specific cell culture medium using HPLC to quantify its concentration at different time points (e.g., 0, 6, 12, 24, 48 hours). |
| Reduced or no biological effect of this compound observed. | The compound may have significantly degraded before or during the experiment. | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions (aliquoted at -80°C, protected from light). Consider reducing the incubation time if significant degradation is confirmed. |
| Appearance of unexpected peaks in HPLC analysis of the medium. | These could be degradation products of this compound. | Attempt to identify these degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the degradation pathway.[8][9][10] |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound may exceed its solubility in the medium, especially after the addition of serum or other supplements. | Visually inspect the medium for any precipitate after adding this compound. Determine the solubility of this compound in your specific cell culture medium. If solubility is an issue, consider using a solubilizing agent, but ensure it does not affect your experimental results. |
Experimental Protocols
Protocol: Time-Course Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a typical experimental duration.
1. Materials:
- This compound powder
- Appropriate solvent for stock solution (e.g., DMSO)
- Your specific cell culture medium (e.g., DMEM/F-12) with all supplements (e.g., FBS, antibiotics)
- Sterile microcentrifuge tubes or vials
- Incubator (37°C, 5% CO2)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
2. Procedure:
- Preparation: Prepare a stock solution of this compound in the chosen solvent. Spike the cell culture medium with this compound to the final working concentration used in your experiments. Ensure the final solvent concentration in the medium is low and consistent across all samples.
- Incubation: Aliquot the this compound-containing medium into several sterile tubes. Incubate these tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
- Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.[1] The time point '0' represents the sample taken immediately after preparation.
- Analysis: Once all time points are collected, analyze the samples by HPLC to quantify the remaining concentration of this compound.
- Data Interpretation: Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates instability.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMEM/F-12 at 37°C
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 8.9 | 89 |
| 24 | 7.2 | 72 |
| 48 | 5.1 | 51 |
Table 2: Effect of Storage Conditions on this compound Stability (Hypothetical Data)
| Condition | Incubation Time (hours) | Percent Remaining (%) |
| 37°C, Protected from Light | 24 | 72 |
| 37°C, Exposed to Light | 24 | 45 |
| 4°C, Protected from Light | 24 | 98 |
| Room Temperature, Protected from Light | 24 | 85 |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. reddit.com [reddit.com]
- 8. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding Lasiodonin-induced artifacts in experimental results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid Lasiodonin-induced artifacts in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a natural diterpenoid compound with the molecular formula C20H28O6. It is typically supplied as a powder. Understanding its chemical properties is crucial for proper handling and experimental design.
Q2: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It has limited solubility in water. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO.
-
Storage: Store the powder and stock solutions at -20°C or -80°C, protected from light and moisture to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: What is the known mechanism of action of this compound?
This compound is primarily known to induce apoptosis (programmed cell death) in various cancer cell lines. A key signaling pathway implicated in its mechanism is the inhibition of the PI3K/Akt pathway. This leads to the downstream activation of pro-apoptotic proteins and suppression of survival signals.
Q4: Can this compound affect normal (non-cancerous) cells?
While this compound shows selective cytotoxicity towards cancer cells, it can also affect normal cells, particularly at higher concentrations. It is crucial to determine the cytotoxic effects of this compound on relevant normal cell lines in parallel with your cancer cell experiments to establish a therapeutic window.
Q5: Are there known degradation products of this compound I should be aware of?
The stability of this compound can be influenced by factors such as pH, temperature, and light exposure. While specific degradation products and their biological activities are not extensively documented in readily available literature, it is a good practice to assume that degradation can occur under prolonged incubation in cell culture media. This can potentially lead to a decrease in the effective concentration of the active compound and the formation of unknown byproducts.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Assay Results (e.g., MTT, MTS)
Possible Causes:
-
Direct Reduction of Tetrazolium Salts: As a natural product, this compound may have reducing properties that can directly convert MTT or MTS reagents into formazan, leading to a false-positive signal for cell viability.
-
Precipitation of this compound: At higher concentrations or in certain media, this compound may precipitate, which can interfere with the optical density readings.
-
Instability in Culture Media: this compound may degrade during the long incubation times required for some cell viability assays, leading to variable effective concentrations.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound in cell culture medium without cells, then perform the MTT/MTS assay. A significant increase in absorbance indicates direct reduction of the tetrazolium salt.
-
Visual Inspection for Precipitation: Before adding the viability reagent, inspect the wells under a microscope for any signs of compound precipitation.
-
Use an Alternative Viability Assay: Consider using an ATP-based assay (e.g., CellTiter-Glo®) which is generally less prone to interference from colored or reducing compounds.
-
Shorten Incubation Time: If possible, use shorter drug incubation times to minimize potential degradation.
| Parameter | MTT/MTS Assay | ATP-Based Assay (e.g., CellTiter-Glo®) |
| Principle | Measures metabolic activity via reduction of tetrazolium salt | Measures ATP levels as an indicator of viable cells |
| Potential for this compound Interference | High (direct reduction, precipitation) | Low |
| Recommendation | Use with caution; always include cell-free controls | Recommended for more reliable results |
Issue 2: Unexpected Results in Fluorescence-Based Assays
Possible Causes:
-
Autofluorescence: Diterpenoid compounds can sometimes exhibit intrinsic fluorescence, which can interfere with the signal from fluorescent probes or reporters.
-
Fluorescence Quenching: this compound might absorb light at the excitation or emission wavelengths of the fluorophore being used, leading to a decrease in the detected signal.
Troubleshooting Steps:
-
Measure this compound's Autofluorescence: In a cell-free system, measure the fluorescence of this compound at the same excitation and emission wavelengths used in your assay.
-
Include a "Compound Alone" Control: In your cellular assay, include wells with cells and this compound but without the fluorescent probe to quantify the compound's contribution to the signal.
-
Perform a "Quenching" Control: In a cell-free system, mix this compound with a known amount of the fluorophore used in your assay to see if it reduces the fluorescence signal.
-
Use a Red-Shifted Fluorophore: If interference is observed, consider using a fluorescent probe that excites and emits at longer wavelengths, as natural product autofluorescence is often more pronounced in the blue-green spectrum.
Issue 3: Artifacts in Western Blotting
Possible Causes:
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that can lead to unexpected changes in protein expression.
-
Induction of Cellular Stress Responses: Treatment with a cytotoxic compound can induce stress responses that may alter the expression of proteins not directly related to the intended signaling pathway.
Troubleshooting Steps:
-
Titrate the Concentration: Use the lowest effective concentration of this compound that induces the desired biological effect (e.g., apoptosis) to minimize off-target effects.
-
Use Appropriate Loading Controls: Ensure that your loading control is a stable housekeeping protein that is not affected by this compound treatment. It may be necessary to test multiple loading controls.
-
Include Positive and Negative Controls: Use a known activator or inhibitor of the signaling pathway of interest as a positive control, and vehicle-treated cells as a negative control.
-
Time-Course Experiment: Perform a time-course experiment to observe the temporal changes in protein expression and to distinguish early, specific events from later, secondary effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-Based Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
ATP Measurement:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of the PI3K/Akt Pathway
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for cell viability assays.
Technical Support Center: Method Validation for Lasiodonin Quantification
Welcome to the technical support center for the analytical method validation of Lasiodonin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and reliable method for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations. This method offers good sensitivity, specificity, and reproducibility.
Q2: Why is method validation necessary for this compound quantification?
A2: Method validation is a regulatory requirement that ensures an analytical method is suitable for its intended purpose. It provides documented evidence that the method is accurate, precise, specific, sensitive, and robust, which is crucial for obtaining reliable and reproducible data in research, quality control, and drug development.
Q3: What are the key parameters to evaluate during HPLC method validation for this compound?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to accurately measure this compound in the presence of other components like impurities or excipients.
-
Linearity: The ability to produce results that are directly proportional to the concentration of this compound in the sample.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantified as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Q4: How can I ensure the stability of this compound in my samples and solutions?
A4: To ensure the stability of this compound, it is recommended to:
-
Store stock and working solutions at low temperatures (e.g., 4°C) and protect them from light.
-
Analyze samples as soon as possible after preparation.
-
If storage is necessary, perform stability studies to determine the acceptable storage duration and conditions.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC quantification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of active silanol groups on the column. | 1. Wash the column with a strong solvent, or replace the column if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. Adding a small amount of acid (e.g., 0.5% acetic acid) can improve peak shape.[1] 3. Reduce the injection volume or dilute the sample. 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration time. 3. Temperature variations. 4. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Equilibrate the column with the mobile phase for a sufficient time before injection. 3. Use a column oven to maintain a constant temperature. 4. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically disconnect components to identify the source of the blockage. Replace the guard column or column frit if necessary. 2. Filter all samples and mobile phases through a 0.45 µm filter before use. 3. Ensure mobile phase components are miscible and buffers are fully dissolved. |
| Poor Resolution/Overlapping Peaks | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Column degradation. | 1. Adjust the ratio of organic solvent to aqueous phase in the mobile phase. A gradient elution may be necessary. 2. Select a column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Replace the column. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Column bleed. | 1. Degas the mobile phase thoroughly. Purge the pump and detector. 2. Use fresh, high-purity solvents and flush the detector cell. 3. Use a high-quality column and operate within the recommended temperature and pH range. |
Below is a troubleshooting decision tree to help diagnose common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC issues.
Experimental Protocols
Sample Preparation: Extraction of this compound from Rabdosia rubescens
This protocol is based on a general method for extracting diterpenoids and other compounds from Rabdosia rubescens.[1]
-
Grinding: Grind dried plant material (e.g., leaves) to a fine powder (200 mesh).
-
Sonication: Accurately weigh 0.1 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol.
-
Extraction: Perform ultrasonic extraction for 50 minutes at 50°C.
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
HPLC Method for Quantification of this compound
The following method is a validated approach for the simultaneous quantification of 17 compounds in Rabdosia rubescens and is suitable for the analysis of this compound.
-
HPLC System: Agilent 1260 series or equivalent with a DAD detector.
-
Column: Luna C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.5% (v/v) Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0-15 80 20 15-30 80 → 65 20 → 35 30-50 65 → 50 35 → 50 50-60 50 → 40 50 → 60 | 60-70 | 40 → 20 | 60 → 80 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (for diterpenoids like this compound).[1]
-
Injection Volume: 10 µL.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: A workflow diagram for the validation of an analytical method.
Quantitative Data Summary for Method Validation
The following tables summarize typical acceptance criteria and example data for the validation of an HPLC method for this compound quantification, based on a method for compounds from Rabdosia rubescens.[1]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity, LOD, and LOQ
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.20 µg/mL |
| Limit of Quantification (LOQ) | < 0.65 µg/mL |
Table 3: Precision
| Parameter | Acceptance Criteria (%RSD) | Result (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | 0.57 - 2.35% |
| Intermediate Precision (Inter-day) | ≤ 3.0% | 0.52 - 3.40% |
Table 4: Accuracy (Recovery)
| Spiked Level | Acceptance Criteria | Result (% Recovery) |
| 80% | 80 - 120% | 96.37 - 101.66% |
| 100% | 80 - 120% | 96.37 - 101.66% |
| 120% | 80 - 120% | 96.37 - 101.66% |
Table 5: Robustness
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or peak area. |
| Column Temperature (± 2°C) | Slight shift in retention time, but resolution maintained. |
| Mobile Phase Composition (± 2%) | Minor changes in retention time, within system suitability limits. |
References
Technical Support Center: Optimizing Lasiodonin Extraction Efficiency
Welcome to the technical support center for improving the efficiency of Lasiodonin extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on optimizing extraction protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most effective modern techniques for extracting this compound?
A1: Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and extraction time. For this compound, a diterpenoid compound, the most promising methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). These techniques utilize energy sources like ultrasonic waves and microwaves to enhance the disruption of plant cell walls, thereby improving solvent penetration and mass transfer of the target compound.
Q2: Which solvents are most suitable for this compound extraction?
A2: The choice of solvent is critical for achieving high extraction yields. Ethanol and methanol, often in aqueous solutions, are commonly used and have shown good results for extracting diterpenoids like this compound. The polarity of the solvent should be optimized based on the specific extraction technique and the chemical nature of the compound. For instance, response surface methodology studies on similar compounds have often identified an optimal ethanol concentration between 60% and 80% for maximizing yield.[1][2][3]
Q3: How can I optimize the extraction parameters for maximum this compound yield?
A3: Optimization of extraction parameters is crucial for maximizing the yield of this compound. Key parameters to consider include:
-
Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and extract the compound, but prolonged times can lead to degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Microwave Power / Ultrasonic Power: In MAE and UAE, the power level directly influences the energy input and the rate of extraction.
Response Surface Methodology (RSM) is a powerful statistical tool for optimizing these parameters simultaneously to achieve the highest extraction yield.[1][2][4][5]
Q4: What are some common problems encountered during this compound extraction and how can I troubleshoot them?
A4: A common issue, particularly in liquid-liquid partitioning steps following the initial extraction, is the formation of emulsions. This can hinder the separation of aqueous and organic phases. To troubleshoot this, you can try:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Addition of Brine: Adding a saturated NaCl solution can help break the emulsion by increasing the ionic strength of the aqueous layer.
-
Centrifugation: If the emulsion persists, centrifugation can aid in phase separation.
Another challenge can be low extraction yield. To address this, systematically optimize the extraction parameters as mentioned in Q3.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Suboptimal solvent concentration- Inadequate extraction time or temperature- Improper solid-to-liquid ratio- Insufficient microwave/ultrasonic power | - Perform a systematic optimization of extraction parameters using Response Surface Methodology (RSM).- Ensure the plant material is finely ground to increase surface area.- Consider a sequential extraction approach with fresh solvent. |
| Emulsion Formation | - Vigorous shaking during liquid-liquid extraction- Presence of surfactants in the plant matrix | - Gently swirl the separatory funnel instead of shaking.- Add a saturated solution of NaCl (brine) to the mixture.- Centrifuge the mixture to facilitate phase separation. |
| Degradation of this compound | - Excessive temperature during extraction- Prolonged exposure to light or air | - Optimize the extraction temperature to the lowest effective level.- Minimize the extraction time.- Use amber glassware and conduct extractions under an inert atmosphere (e.g., nitrogen) if necessary. |
| Inconsistent Results | - Variation in raw material quality- Inconsistent application of extraction parameters | - Standardize the source and pre-processing of the plant material.- Carefully control all extraction parameters (time, temperature, power, etc.) for each run. |
Quantitative Data on Extraction Parameters
While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables provide optimized parameters for the extraction of structurally similar compounds (diterpenoids and other phenolic compounds) from various plant matrices using modern extraction techniques. This data can serve as a valuable starting point for optimizing this compound extraction.
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds
| Plant Material | Solvent | Temperature (°C) | Time (min) | Solid:Liquid Ratio (g/mL) | Yield/Response | Reference |
| Psidium cattleianum Leaves | Water | - | 4 | - | 158.18 mg/g (Total Soluble Polyphenols) | [6] |
| Cocoa Shells | 80% Ethanol | 55 | 45 | - | 7.47 mg RE/g (Total Flavonoid Content) | [4] |
| Garlic | Water | 30 | 10 | - | Maximized DPPH scavenging, TPC, and efficiency | [7] |
| Allium sativum Leaves | 50% Ethanol | - | 13 | - | 32.2% Extraction Yield | [8] |
Table 2: Optimized Conditions for Microwave-Assisted Extraction (MAE) of Phenolic Compounds
| Plant Material | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield/Response | Reference |
| Rubiaceae Plants | Methanol | Optimized | 20 | - | 84-94% Recovery | [9] |
| Sandalwood | Water | - | 101.69 | 558.07 | 0.656 g/100g | [2] |
| Urtica dioica | Ethanol | - | 4 | - | 178.3 mg | [10] |
| Silybinin | 80% Ethanol | - | 12 | 600 | Optimized Yield | [3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on optimized procedures for similar compounds and should be further optimized for your specific experimental setup.
1. Sample Preparation:
- Dry the plant material (e.g., leaves of Isodon) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
- Grind the dried material into a fine powder (e.g., 40-60 mesh).
2. Extraction Procedure:
- Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in an extraction vessel.
- Add the optimized extraction solvent (e.g., 200 mL of 75% ethanol, for a 1:20 solid-to-liquid ratio).
- Place the vessel in an ultrasonic bath or use an ultrasonic probe.
- Set the extraction parameters:
- Temperature: 50°C
- Time: 45 minutes
- Ultrasonic Power/Frequency: (e.g., 100 W / 40 kHz) - this will depend on your equipment.
- After extraction, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
- The resulting crude extract can be further purified using chromatographic techniques.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol provides a general framework for MAE of this compound. Optimization is recommended.
1. Sample Preparation:
- Follow the same sample preparation steps as in the UAE protocol.
2. Extraction Procedure:
- Place a weighed amount of the powdered plant material (e.g., 5 g) into a microwave extraction vessel.
- Add the appropriate volume of the selected solvent (e.g., 100 mL of 80% methanol, for a 1:20 solid-to-liquid ratio).
- Seal the vessel and place it in the microwave extractor.
- Set the extraction parameters:
- Microwave Power: 600 W
- Temperature: 70°C (if temperature control is available)
- Time: 15 minutes
- After the extraction cycle is complete, allow the vessel to cool to room temperature.
- Filter the extract and concentrate it using a rotary evaporator.
- Proceed with further purification steps as required.
Signaling Pathways and Experimental Workflows
Oridonin-Induced Apoptosis via PI3K/Akt and MAPK/ERK Signaling Pathways
Oridonin, a compound closely related to this compound, has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. The following diagrams illustrate the putative mechanisms.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of microwave-assisted extraction for alizarin and purpurin in Rubiaceae plants and its comparison with conventional extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Lasiodonin Bioassays
Welcome to the Technical Support Center for Lasiodonin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments with this compound, a natural diterpenoid with promising anti-cancer properties. Inconsistent results can be a significant challenge, and this guide provides a structured approach to identifying and mitigating potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: Are "this compound" and "Oridonin" the same compound?
A1: Yes, the terms "this compound" and "Oridonin" are often used interchangeably in scientific literature to refer to the same ent-kaurane diterpenoid compound isolated from the plant Rabdosia rubescens. For consistency, this guide will use the term "this compound."
Q2: What is the primary mechanism of action of this compound?
A2: this compound has been shown to induce apoptosis (programmed cell death) and autophagy in various cancer cell lines. Its pro-apoptotic effects are often mediated through the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[1][2] It can also influence other pathways, and its exact molecular interactions can be cell-type specific.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance to DMSO can vary between cell lines. As a general guideline:
-
≤ 0.1% DMSO: Considered safe for most cell lines with minimal impact on cell viability and function.[3]
-
0.1% - 0.5% DMSO: Tolerated by many robust cancer cell lines, but it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[3]
-
> 0.5% DMSO: May induce cytotoxic effects or alter cellular processes, potentially confounding your results.[4]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent IC50 Values in MTT Assays
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability. Inconsistent IC50 values for this compound are a common challenge.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | This compound has limited aqueous solubility and can precipitate when diluted into cell culture media.[5][6][7][8][9][10][11][12] Visually inspect your media for any signs of precipitation after adding the this compound stock solution. To mitigate this: - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. - Add the this compound stock to the media while gently vortexing to ensure rapid and even dispersion. - Pre-warm the cell culture media to 37°C before adding the this compound stock. |
| Suboptimal Incubation Time | The cytotoxic effects of this compound are time-dependent.[13] If the incubation time is too short, you may not observe a significant effect. Conversely, very long incubation times can lead to secondary effects not directly related to this compound's primary mechanism. - Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental goals. |
| Cell Seeding Density | The initial number of cells seeded per well can significantly impact the results of an MTT assay. Too few cells can lead to a weak signal, while too many cells can result in nutrient depletion and overcrowding, affecting their response to this compound. - Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase throughout the experiment. |
| Instability of this compound | The stability of this compound in solution can be influenced by pH and temperature.[14][15][16][17][18][19] It has been reported that Oridonin (this compound) is not stable in solution, with pH-dependent degradation.[20] - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. |
Issue 2: Inconsistent or Unclear Results in Apoptosis Assays (Annexin V/PI Staining)
Annexin V/PI staining followed by flow cytometry is a common method to quantify apoptosis. Inconsistent results can manifest as unclear separation between live, apoptotic, and necrotic populations.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Staining Protocol | Incorrect reagent concentrations or incubation times can lead to inadequate staining and poor population separation. - Titrate the concentrations of Annexin V and Propidium Iodide (PI) for your specific cell line. - Follow the recommended incubation times and temperatures as per the manufacturer's protocol.[5][9][12][21][22] |
| Cell Handling | Rough handling of cells during harvesting and staining can cause mechanical damage to the cell membrane, leading to false-positive PI staining (necrosis). - Use gentle pipetting and centrifugation steps. - Keep cells on ice when not actively being processed to minimize metabolic activity and degradation. |
| Delayed Analysis | The apoptotic process is dynamic. Delaying the analysis after staining can lead to a shift in cell populations, with early apoptotic cells progressing to late apoptosis or necrosis. - Analyze the samples on the flow cytometer as soon as possible after the staining procedure is complete. |
| Compensation Issues | Spectral overlap between the fluorochromes used for Annexin V (e.g., FITC) and PI can lead to incorrect population gating if not properly compensated. - Use single-stained controls for each fluorochrome to set up the correct compensation matrix on the flow cytometer. |
Issue 3: Low or No Detectable Caspase-3 Activation
Caspase-3 is a key executioner caspase in the apoptotic pathway. A lack of detectable caspase-3 activity in this compound-treated cells can be perplexing.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Timing of Assay | Caspase-3 activation is a transient event in the apoptotic cascade. You may be missing the peak of activation. - Perform a time-course experiment to measure caspase-3 activity at different time points after this compound treatment. |
| Insufficient this compound Concentration | The concentration of this compound may not be sufficient to induce a level of apoptosis that results in detectable caspase-3 activation. - Increase the concentration of this compound, guided by your MTT assay results (use a concentration at or above the IC50). |
| Cell Lysis and Protein Extraction | Inefficient cell lysis or degradation of caspases during protein extraction can lead to low or no detectable activity. - Use a lysis buffer specifically designed for caspase assays and keep the lysates on ice at all times.[10][13][23][24][25] - Consider adding a protease inhibitor cocktail to the lysis buffer. |
| Apoptosis is Caspase-3 Independent | While less common for this compound's known mechanisms, some forms of apoptosis can be caspase-3 independent. - Investigate other markers of apoptosis, such as the cleavage of PARP or the release of cytochrome c from the mitochondria, to confirm the apoptotic pathway. |
Data Presentation
Table 1: Reported IC50 Values of this compound (Oridonin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| BGC-7901 | Gastric Cancer | 1.05 | Not Specified | Not Specified | [26] |
| SW-480 | Colon Cancer | Not Specified | Not Specified | Not Specified | [6] |
| HL-60 | Leukemia | 0.84 | Not Specified | Not Specified | [26] |
| BEL-7402 | Liver Cancer | 1.00 | Not Specified | Not Specified | [26] |
| A549 | Lung Cancer | Not Specified | Not Specified | Not Specified | [6] |
| B16 | Melanoma | Not Specified | Not Specified | Not Specified | [26] |
| HCT-116 | Colon Cancer | 0.16 | Not Specified | Not Specified | [26] |
| PC-3 | Prostate Cancer | 3.1 | Not Specified | Not Specified | [26] |
| MCF-7 | Breast Cancer | 0.2 | Not Specified | Proliferation Assay | [27] |
| MDA-MB-231 | Breast Cancer | 0.2 | Not Specified | Proliferation Assay | [27] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, cell passage number, and media components. This table should be used as a reference for establishing a starting concentration range for your experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[28]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[29]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide staining.[5][9][12][21][22]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Cold PBS
Procedure:
-
Induce apoptosis by treating cells with this compound at the desired concentration and for the optimal duration. Include a vehicle-treated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caspase-3 Activity Assay (Colorimetric)
This protocol describes a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.[10][13][23][24][25]
Materials:
-
This compound-treated and control cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
DTT (Dithiothreitol)
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein from each sample to separate wells. Adjust the volume with Cell Lysis Buffer.
-
Add 2X Reaction Buffer (containing DTT) to each well.
-
Add the Caspase-3 substrate (DEVD-pNA) to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ponicidin Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma [mdpi.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. abcam.com [abcam.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. mpbio.com [mpbio.com]
- 14. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysozyme thermal stability in the presence of cyclodextrins at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 25. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 27. mdpi.com [mdpi.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. chondrex.com [chondrex.com]
Strategies to Mitigate Lasiodonin-Associated Toxicity in Vivo: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Lasiodonin-associated toxicity in in vivo experiments. The following information is curated from scientific literature to guide researchers in developing strategies to enhance the safety profile of this compound for preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the in vivo toxicity of this compound?
The main approaches to mitigate this compound-associated toxicity revolve around two key strategies: the use of advanced drug delivery systems and combination therapy. Nanoformulations, such as solid lipid nanoparticles (SLNs) and liposomes, have shown promise in altering the pharmacokinetic profile of similar compounds like Oridonin, leading to reduced accumulation in sensitive organs and potentially lowering toxicity.[1][2][3] Combination therapy, on the other hand, aims to use this compound at a lower, less toxic dose in conjunction with other therapeutic agents to achieve a synergistic or additive effect.
Q2: Are there any specific nanoformulations that have been successfully used for compounds similar to this compound?
Yes, studies on Oridonin, a structurally related diterpenoid, have demonstrated the potential of nanoformulations. Oridonin-loaded solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been shown to alter tissue distribution in mice, leading to higher concentrations in target organs like the liver, lung, and spleen, while decreasing accumulation in the heart and kidneys.[1][2][3] This targeted delivery can potentially reduce off-target toxicity. Similarly, liposomal formulations of Oridonin have been developed to improve its biopharmaceutical properties.[4]
Q3: What is the known acute toxicity of this compound in animal models?
Currently, there is a lack of publicly available data specifically detailing the median lethal dose (LD50) of this compound in common animal models like mice. However, for the related compound Oridonin, while specific LD50 values are not consistently reported across studies, the focus has been on developing formulations that reduce its inherent toxicity. For other cytotoxic agents, nanoformulations have been shown to significantly increase the LD50. For instance, the LD50 of doxorubicin in mice increased from 17 mg/kg for the free drug to 32 mg/kg for its liposomal formulation.[5] This highlights the potential of such strategies for toxicity reduction.
Q4: How can combination therapy help in reducing this compound's toxicity?
Combination therapy allows for the use of this compound at a lower, and therefore less toxic, concentration while maintaining or even enhancing the therapeutic effect. By combining this compound with another agent that has a different mechanism of action, it may be possible to achieve a synergistic antitumor effect. For instance, Oridonin has been shown to enhance the efficacy of other chemotherapeutic agents, which could allow for dose reduction of both agents, thereby mitigating their individual toxicities.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| High mortality or severe adverse effects observed in animal studies with free this compound. | The dose of this compound may be exceeding the maximum tolerated dose (MTD). The inherent toxicity of the compound at the administered concentration. | 1. Conduct a dose-ranging study: Determine the MTD of free this compound in your specific animal model. 2. Formulate this compound in a nano-delivery system: Encapsulating this compound in SLNs or liposomes can alter its biodistribution and reduce systemic toxicity.[1][2][3][4] 3. Explore combination therapy: Investigate the synergistic effects of this compound with another therapeutic agent to allow for a reduction in the administered dose of this compound. |
| Poor bioavailability and rapid clearance of this compound in vivo. | Low aqueous solubility and rapid metabolism of this compound. | 1. Utilize nanoformulations: SLNs and liposomes can improve the solubility and protect this compound from rapid metabolism, thereby increasing its circulation time and bioavailability.[2][3] |
| Off-target organ toxicity (e.g., cardiotoxicity, nephrotoxicity) is observed. | Non-specific distribution of free this compound throughout the body. | 1. Employ targeted drug delivery systems: Modify the surface of nanoformulations with ligands that target specific receptors on cancer cells to enhance drug accumulation at the tumor site and reduce exposure to healthy organs. |
| Inconsistent therapeutic efficacy at non-toxic doses. | Suboptimal dosing or poor accumulation of the drug at the tumor site. | 1. Optimize the nanoformulation: Adjust the composition, size, and surface charge of the nanoparticles to improve drug loading, release kinetics, and tumor targeting. 2. Evaluate different combination regimens: Test various combinations and dosing schedules to identify the most effective and least toxic therapeutic window. |
Quantitative Data Summary
Due to the limited availability of quantitative data for this compound, the following tables summarize findings from studies on the related compound, Oridonin.
Table 1: In Vivo Pharmacokinetic and Distribution Parameters of Oridonin Formulations in Mice
| Formulation | Key Findings | Reference |
| Oridonin-loaded Nanostructured Lipid Carriers (NLCs) | - Higher Area Under the Curve (AUC) values compared to Oridonin solution. - Prolonged circulation time in the bloodstream. - Increased distribution to the liver compared to the free drug. | [2][3] |
| Oridonin-loaded Solid Lipid Nanoparticles (SLNs) | - Significantly increased concentration of Oridonin in the liver, lung, and spleen. - Decreased distribution in the heart and kidney. | [1] |
Table 2: Acute Toxicity Data of a Model Cytotoxic Drug in Different Formulations
| Compound | Formulation | Animal Model | LD50 | Reference |
| Doxorubicin | Free Drug | Mice | 17 mg/kg | [5] |
| Doxorubicin | Liposomal | Mice | 32 mg/kg | [5] |
Experimental Protocols
Protocol 1: Preparation of Oridonin-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsion Evaporation and Low-Temperature Solidification
This protocol is adapted from methodologies used for Oridonin and can serve as a starting point for this compound formulation.[1]
Materials:
-
Oridonin (or this compound)
-
Stearic acid (Solid lipid)
-
Soybean lecithin (Emulsifier)
-
Pluronic F68 (Stabilizer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., chloroform)
Procedure:
-
Dissolve Oridonin and stearic acid in the organic solvent.
-
Prepare an aqueous solution of soybean lecithin and Pluronic F68 in PBS.
-
Heat both the oil phase and the aqueous phase to a temperature above the melting point of the lipid.
-
Add the oil phase to the aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer to form a nanoemulsion.
-
Evaporate the organic solvent from the nanoemulsion under reduced pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterize the prepared SLNs for particle size, zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Acute Toxicity Study
This is a general protocol for assessing acute toxicity and can be adapted for this compound and its formulations.
Animal Model:
-
Male and female BALB/c mice (6-8 weeks old)
Procedure:
-
Divide the mice into groups (n=10 per group), including a control group and several treatment groups receiving different doses of free this compound or this compound-loaded nanoformulations.
-
Administer the formulations intravenously (or via the desired route). The control group receives the vehicle.
-
Observe the animals for signs of toxicity and mortality continuously for the first 4 hours and then daily for 14 days.
-
Record body weight changes on days 0, 7, and 14.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Calculate the LD50 value using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Oridonin-Induced Apoptosis
Oridonin, a compound structurally similar to this compound, has been shown to induce apoptosis in cancer cells through multiple signaling pathways. Understanding these pathways can provide insights into the potential mechanisms of this compound's efficacy and off-target toxicities.
Experimental Workflow for Developing and Testing Low-Toxicity Nanoformulations
This workflow outlines the key steps for researchers developing and evaluating nanoformulations to reduce this compound-associated toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo studies on the oridonin-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of Lasiodonin from other structurally similar diterpenoids commonly found in plant extracts like Rabdosia rubescens.
Troubleshooting Guide
Encountering issues during HPLC method development is common. This guide addresses specific problems you might face when separating this compound and related diterpenoids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Overlap | Inadequate mobile phase composition. Gradient slope is too steep. Incorrect column chemistry. | Modify the organic modifier (acetonitrile or methanol) percentage.[1] Introduce or adjust the concentration of an acid modifier (e.g., formic acid, acetic acid) to improve peak shape.[1][2] Decrease the gradient slope (e.g., from a 20-minute gradient to a 40-minute gradient) to increase separation time between closely eluting peaks.[3] Ensure a C18 column is being used, as it is commonly effective for diterpenoid separation.[4][5] |
| Peak Tailing | Secondary interactions between analytes and the stationary phase. Column overload. Inappropriate mobile phase pH. | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. Reduce the sample concentration or injection volume.[2] Adjust the mobile phase pH with a suitable buffer to ensure analytes are in a single ionic form. |
| Ghost Peaks | Contaminated mobile phase or injector. Carryover from previous injections. | Use HPLC-grade solvents and freshly prepared mobile phase.[6] Implement a needle wash step in the autosampler method. Run blank injections (mobile phase only) to identify the source of contamination. |
| Baseline Drift or Noise | Mobile phase not properly degassed. Contaminated detector flow cell. Fluctuations in column temperature. | Degas the mobile phase using an online degasser or sonication.[6] Flush the flow cell with a strong solvent like isopropanol. Use a column oven to maintain a stable temperature. |
| Variable Retention Times | Inconsistent mobile phase preparation. Column equilibration is insufficient. Pump malfunction. | Prepare mobile phase accurately and consistently. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) before each injection. Check the HPLC pump for leaks and ensure it delivers a consistent flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate this compound and related diterpenoids?
A1: A common starting point for separating diterpenoids like this compound from Rabdosia rubescens is a reversed-phase C18 column with a gradient elution using acetonitrile and water, both containing a small amount of acid (e.g., 0.1-0.5% formic or acetic acid).[1][4] A linear gradient from a lower to a higher concentration of acetonitrile over 20 to 40 minutes is a good initial scouting run.[3]
Q2: What are the key related diterpenoids I should expect to see with this compound?
A2: When analyzing extracts from Rabdosia rubescens, you are likely to find other ent-kaurane diterpenoids structurally similar to this compound, such as Oridonin and Ponicidin.[3][7][8] These compounds often co-elute, necessitating a well-optimized HPLC method for accurate quantification.
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile generally offers lower viscosity and better UV transparency, often resulting in sharper peaks and better resolution for complex mixtures of diterpenoids.[1] However, methanol can offer different selectivity and may be a better choice in some cases. It is advisable to screen both solvents during method development.
Q4: What detection wavelength is optimal for this compound and its related compounds?
A4: Diterpenoids like this compound typically lack strong chromophores. Therefore, detection is usually performed at lower UV wavelengths, around 205 nm or 235 nm, to achieve adequate sensitivity.[9] A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify the optimal detection wavelength for all compounds of interest.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The most reliable method for peak identification is to run a certified reference standard of this compound under the same HPLC conditions. Co-injection with the sample can also be used to confirm the retention time. For absolute confirmation, especially in the absence of a standard, collecting the peak fraction and analyzing it by mass spectrometry (MS) or nuclear magnetic resonance (NMR) is necessary.[7][8]
Experimental Protocol: HPLC Gradient Optimization for this compound Separation
This protocol provides a detailed methodology for developing and optimizing an HPLC gradient for the separation of this compound from related diterpenoids.
1. Sample Preparation
-
Extraction: Extract the plant material (e.g., dried leaves of Rabdosia rubescens) with a suitable solvent such as methanol or ethanol using ultrasonication or Soxhlet extraction.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step with a C18 cartridge can be used to remove interfering compounds.
-
Final Sample: Evaporate the solvent and redissolve the residue in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A quaternary or binary HPLC system with a UV/PDA detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 235 nm (or scan with PDA for optimal wavelength). |
| Injection Volume | 10 µL. |
3. Gradient Optimization Strategy
-
Scouting Gradient:
-
Start with a broad linear gradient to determine the elution range of the compounds of interest.
-
Example: 10% B to 90% B over 40 minutes.
-
-
Fine-Tuning the Gradient:
-
Based on the scouting run, create a shallower gradient around the region where this compound and its related compounds elute to improve resolution.
-
Example: If the compounds elute between 15 and 25 minutes in the scouting run (corresponding to roughly 40-60% B), a new gradient could be:
-
0-5 min: 30% B (isocratic)
-
5-25 min: 30% to 50% B (linear gradient)
-
25-30 min: 50% to 90% B (wash)
-
30-35 min: 90% B (isocratic wash)
-
35-40 min: 10% B (re-equilibration)
-
-
-
Method Validation:
-
Once a satisfactory separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Visualizations
Caption: Workflow for HPLC gradient optimization.
Caption: Key factors influencing HPLC separation outcomes.
References
- 1. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documentation.ird.fr [documentation.ird.fr]
- 7. phcog.com [phcog.com]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Lasiodonin and Oridonin
In the landscape of natural product-based cancer research, the diterpenoids Lasiodonin and Oridonin, both isolated from the medicinal herb Rabdosia rubescens, have emerged as promising candidates for anticancer drug development. While structurally similar, subtle differences in their chemical makeup translate to distinct biological activities. This guide provides a comprehensive comparison of their anticancer properties, supported by experimental data, to aid researchers in understanding their therapeutic potential.
Quantitative Assessment of Anticancer Efficacy
The cytotoxic effects of this compound and Oridonin have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Oridonin | TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 (72h) | [1] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 (72h) | [1] | |
| This compound | SK-BR-3 | Breast Cancer | Not explicitly found | |
| MDA-MB-231 | Breast Cancer | Not explicitly found |
Induction of Apoptosis: A Key Mechanism of Action
A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Both this compound and Oridonin have been shown to trigger this crucial process.
| Compound | Cell Line | Treatment Concentration | Apoptosis Rate (%) | Citation |
| Oridonin | TE-8 | 20 µM (48h) | 12.5 (Early) + 14.0 (Late/Necrosis) | [1] |
| 40 µM (48h) | 20.3 (Early) | [1] | ||
| TE-2 | 40 µM (48h) | 53.72 (Early) + 10.91 (Late) | [1] | |
| This compound | SK-BR-3 | Concentration-dependent increase | Not quantified | [2] |
| MDA-MB-231 | Concentration-dependent increase | Not quantified | [2] |
Oridonin demonstrates a dose-dependent induction of both early and late-stage apoptosis in esophageal cancer cells[1]. Similarly, this compound (also referred to as Lasiokaurin) has been observed to significantly increase the apoptotic rate in breast cancer cells in a concentration-dependent manner[2].
Cell Cycle Arrest: Halting Cancer Progression
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Both this compound and Oridonin have been shown to interfere with this process, leading to cell cycle arrest at specific phases, thereby inhibiting tumor growth.
| Compound | Cell Line | Treatment Concentration | Effect on Cell Cycle | Citation |
| Oridonin | TE-8 | 40 µM (24h) | Reduction in G0/G1 phase | [1] |
| SGC-7901 | Dose-dependent | G2/M phase arrest | [3] | |
| This compound | SK-BR-3 | Not specified (48h) | G2/M phase arrest | [4] |
| MDA-MB-231 | Not specified (48h) | G2/M phase arrest | [4] |
Oridonin has been shown to reduce the percentage of esophageal cancer cells in the G0/G1 phase and induce G2/M arrest in gastric cancer cells[1][3]. This compound also effectively induces G2/M phase arrest in breast cancer cells[4].
Modulation of Key Signaling Pathways
The anticancer effects of this compound and Oridonin are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Oridonin has been shown to inhibit this pathway, contributing to its anticancer effects.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Oridonin has been found to suppress this pathway in the context of vascular inflammation, a process often linked to cancer progression[5].
Caption: Oridonin suppresses the MAPK signaling pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many cancers. Natural compounds, including diterpenoids, are known to inhibit NF-κB activation[6]. Oridonin, for instance, has been shown to suppress TNF-α-activated NF-κB activation[5].
Caption: Oridonin inhibits the NF-κB signaling pathway.
While the specific effects of this compound on these pathways require further investigation, its structural similarity to Oridonin suggests it may act through similar molecular mechanisms.
Experimental Protocols
The following provides an overview of the standard methodologies used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Oridonin for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: Cells are washed with a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: Cells are stained with a DNA-binding dye, usually Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Caption: General experimental workflow for assessing anticancer activity.
Conclusion
Both this compound and Oridonin exhibit significant anticancer properties by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. Oridonin's mechanisms of action have been more extensively studied, with clear evidence of its inhibitory effects on key pro-survival signaling pathways like PI3K/Akt, MAPK, and NF-κB. While this compound shows promise, particularly in inducing G2/M arrest and apoptosis, a more comprehensive understanding of its potency (IC50 values) and its impact on specific signaling pathways is needed. Further direct comparative studies are warranted to fully elucidate the differential therapeutic potential of these two closely related natural compounds. This guide serves as a foundational resource for researchers aiming to explore the anticancer applications of this compound and Oridonin.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin triggers G2/M cell cycle arrest, cellular apoptosis and autophagy in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Lasiodonin and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Lasiodonin, a natural diterpenoid compound, and Cisplatin, a widely used chemotherapy agent. The information presented is based on available experimental data to assist researchers in evaluating their potential applications in oncology.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound (represented by its close analog Oridonin) and Cisplatin in various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study under identical experimental conditions are limited, and variations in experimental protocols can influence IC50 values.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) | Citation(s) |
| Esophageal Squamous Cell Carcinoma | |||||
| TE-8 | Esophageal Squamous Cell Carcinoma | Oridonin | 3.00 ± 0.46 | 72 | [1][2] |
| TE-2 | Esophageal Squamous Cell Carcinoma | Oridonin | 6.86 ± 0.83 | 72 | [1][2] |
| Ovarian Cancer (Cisplatin-Resistant) | |||||
| A2780/DDP | Ovarian Cancer | Cisplatin | 50.97 | 48 | [3] |
| A2780/DDP | Ovarian Cancer | Oridonin + Cisplatin (20 µM Oridonin) | 26.12 | 48 | [3] |
| SKOV3/DDP | Ovarian Cancer | Cisplatin | 135.20 | 48 | [3] |
| SKOV3/DDP | Ovarian Cancer | Oridonin + Cisplatin (20 µM Oridonin) | 73.00 | 48 | [3] |
| Acute Myeloid Leukemia (AML) | |||||
| MV4-11 (Cisplatin-Sensitive) | Acute Myeloid Leukemia | Cisplatin | 13.20 | 48 | [4] |
| MV4-11/DDP (Cisplatin-Resistant) | Acute Myeloid Leukemia | Cisplatin | 50.96 | 48 | [4] |
| Breast Cancer | |||||
| MCF-7 | Breast Cancer | Oridonin | ~6.6 - 7.5 | 48 | [5] |
| MDA-MB-231 | Breast Cancer | Oridonin | ~29.4 | 48 | [5] |
Experimental Protocols
A standardized experimental protocol is crucial for the direct and accurate comparison of the cytotoxicity of two compounds. The following outlines a typical methodology using the MTT assay.
Comparative Cytotoxicity Assessment via MTT Assay
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and Cisplatin in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solutions with culture medium to achieve a range of final concentrations for each compound.
-
Remove the existing medium from the 96-well plates and add the media containing the different concentrations of this compound or Cisplatin. Include a vehicle control (medium with the highest concentration of the solvent) and an untreated control.
3. Incubation:
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
4. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The cytotoxic effects of this compound and Cisplatin are mediated through distinct signaling pathways, ultimately leading to apoptosis (programmed cell death).
This compound (Oridonin)-Induced Apoptosis
This compound, and its analog Oridonin, are known to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6][7] This pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade. Activation of JNK leads to the phosphorylation of downstream targets, including c-Jun, which in turn modulates the expression of genes involved in apoptosis. This process ultimately results in the activation of caspases, the key executioners of apoptosis.[6]
Caption: this compound-induced JNK signaling pathway leading to apoptosis.
Cisplatin-Induced Apoptosis
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage.[8] Upon entering the cell, cisplatin forms adducts with DNA, leading to the distortion of the DNA double helix. This damage is recognized by cellular machinery, which activates the p53 tumor suppressor protein. Activated p53 can arrest the cell cycle to allow for DNA repair. However, if the damage is too severe, p53 initiates the intrinsic pathway of apoptosis by promoting the expression of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Cisplatin-induced DNA damage pathway leading to apoptosis.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive in vitro comparison of the cytotoxicity of this compound and Cisplatin.
Caption: Workflow for comparing this compound and Cisplatin cytotoxicity.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Molecular Target of Lasiodonin in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lasiodonin with other compounds targeting key cancer signaling pathways. We present experimental data, detailed protocols for target validation, and visualizations of the underlying molecular mechanisms to support your research and development efforts.
Executive Summary
This compound, a diterpenoid isolated from Isodon species, has demonstrated promising anti-cancer properties by inducing apoptosis and inhibiting critical cancer-promoting signaling pathways. This guide focuses on the validation of its molecular targets, primarily within the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. Through a comparative analysis with other known inhibitors, we provide a quantitative and methodological framework for evaluating this compound's potential as a therapeutic agent.
Comparison of Anti-proliferative Activity
The efficacy of this compound and its alternatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC50 values of this compound's close analog Oridonin and other inhibitors targeting the STAT3 and NF-κB pathways across various human cancer cell lines.
Table 1: Comparative IC50 Values of STAT3 Pathway Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oridonin | AGS (Gastric) | 5.995 (24h), 2.627 (48h), 1.931 (72h) | [1] |
| HGC27 (Gastric) | 14.61 (24h), 9.266 (48h), 7.412 (72h) | [1] | |
| MGC803 (Gastric) | 15.45 (24h), 11.06 (48h), 8.809 (72h) | [1] | |
| TE-8 (Esophageal) | 3.00 (72h) | [2] | |
| TE-2 (Esophageal) | 6.86 (72h) | [2] | |
| Cryptotanshinone | DU145 (Prostate) | 3.5 | [3][4] |
| Rh30 (Rhabdomyosarcoma) | 5.1 | [3][4] | |
| B16 (Melanoma) | 12.37 | [5] | |
| B16BL6 (Melanoma) | 8.65 | [5] | |
| A2780 (Ovarian) | 11.39 (24h), 8.49 (48h) | [6] | |
| HeLa (Cervical) | >25 | [7] | |
| MCF-7 (Breast) | >25 | [7] | |
| Stattic | UM-SCC-17B (Head and Neck) | 2.562 | [8] |
| OSC-19 (Head and Neck) | 3.481 | [8] | |
| Cal33 (Head and Neck) | 2.282 | [8] | |
| UM-SCC-22B (Head and Neck) | 2.648 | [8] | |
| CCRF-CEM (T-cell ALL) | 3.188 (24h) | [9] |
| | Jurkat (T-cell ALL) | 4.89 (24h) |[9] |
Table 2: Comparative IC50 Values of NF-κB Pathway Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oridonin | (See Table 1) | ||
| Parthenolide | SiHa (Cervical) | 8.42 | [10][11] |
| MCF-7 (Breast) | 9.54 | [10][11] | |
| A549 (Lung) | 4.3 | [12] | |
| TE671 (Medulloblastoma) | 6.5 | [12] | |
| HT-29 (Colon) | 7.0 | [12] | |
| LNCaP (Prostate) | 8.9 (72h) | [13] | |
| PC3 (Prostate) | 2.7 (72h) | [13] | |
| DU145 (Prostate) | 4.7 (72h) | [13] | |
| HCT-116 (Colon) | 17.6 (72h, p53+/+), 41.6 (72h, p53-/-) | [13] | |
| SGC7901 (Gastric) | 17.48 (48h) | [13] | |
| BAY 11-7082 | HGC27 (Gastric) | 0.02488 (24h), 0.00672 (48h), 0.00423 (72h) | [14] |
| MKN45 (Gastric) | 0.02911 (24h), 0.01122 (48h), 0.00588 (72h) | [14] |
| | Human Endothelial Cells | 5-10 |[15] |
Molecular Target Validation: Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary targets identified are the STAT3 and NF-κB pathways, which are central regulators of cancer cell proliferation, survival, and inflammation.
STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[16] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis. This compound has been shown to inhibit this pathway, making it a promising target for cancer therapy.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[17] Its constitutive activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. This compound has been demonstrated to suppress NF-κB activation.
Experimental Protocols for Target Validation
Validating the molecular targets of this compound involves a series of in vitro experiments to demonstrate its effect on cell viability and its direct interaction with the proposed signaling pathways.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Phospho-STAT3 (p-STAT3)
This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Total STAT3 and a housekeeping protein (e.g., β-actin) should be probed as controls.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is used to detect the DNA-binding activity of NF-κB, which is a hallmark of its activation.
Protocol:
-
Nuclear Extract Preparation: Treat cells with this compound and a stimulating agent (e.g., TNF-α). Isolate nuclear extracts from the cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by a chemiluminescent or fluorescent detection method (for non-radioactive probes). A supershift assay using an antibody specific to an NF-κB subunit (e.g., p65) can be performed to confirm the identity of the protein in the complex.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for validating the molecular target of a compound like this compound.
Conclusion
The data and protocols presented in this guide provide a solid foundation for researchers investigating the anti-cancer properties of this compound. The comparative analysis highlights its potential as a potent inhibitor of the STAT3 and NF-κB signaling pathways. By utilizing the detailed experimental methodologies, scientists can further validate these molecular targets and explore the full therapeutic potential of this compound in various cancer models.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diterpenoids from Rabdosia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Rabdosia (also known as Isodon) presents a rich and diverse source of bioactive diterpenoids. These compounds, particularly of the ent-kaurane and abietane types, have garnered significant attention for their potent pharmacological activities, most notably their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of diterpenoids isolated from several key Rabdosia species, summarizing their cytotoxic activities and outlining the experimental methodologies employed for their study.
Diterpenoids are the most abundant and biologically active constituents in plants of the Rabdosia genus.[1] Species such as Rabdosia rubescens, Rabdosia serra, Rabdosia nervosa, and Rabdosia lophanthoides have been extensively investigated, leading to the isolation and characterization of numerous novel and known diterpenoids.[1][2][3] Pharmacological studies have revealed a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and most significantly, antitumor properties.[4][5][6]
Comparative Cytotoxicity of Rabdosia Diterpenoids
The cytotoxic activity of diterpenoids from various Rabdosia species has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity of Diterpenoids from Rabdosia serra
| Compound | Cell Line | IC50 (µM) | Reference |
| Lasiodin | Human Nasopharyngeal Carcinoma (NPC) | Not specified | [1] |
| Compound 6 | HepG2 (Liver Cancer) | 41.13 ± 3.49 | [1] |
| Compound 2 | HepG2 (Liver Cancer) | > Compound 6 | [1] |
| Compound 3 | HepG2 (Liver Cancer) | > Compound 6 | [1] |
| Enmein | Not specified | Not specified | [4] |
| Epinodosin | Not specified | Not specified | [4] |
| Isodocarpin | Not specified | Not specified | [4] |
Table 2: Cytotoxicity of Diterpenoids from Rabdosia lophanthoides var. gerardianus
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6 | HepG2 (Liver Cancer) | 4.68 - 9.43 | [2] |
| Compound 7 | HepG2 (Liver Cancer) | 4.68 - 9.43 | [2] |
| Compound 8 | HepG2 (Liver Cancer) | 4.68 - 9.43 | [2] |
| Compound 9 | HepG2 (Liver Cancer) | 4.68 - 9.43 | [2] |
| Compound 10 | HepG2 (Liver Cancer) | 4.68 - 9.43 | [2] |
| Compound 11 | HepG2 (Liver Cancer) | 4.68 - 9.43 | [2] |
| Compound 6 | HCF-8 (Breast Cancer) | 9.12 - 13.53 | [2] |
| Compound 7 | HCF-8 (Breast Cancer) | 9.12 - 13.53 | [2] |
| Compound 8 | HCF-8 (Breast Cancer) | 9.12 - 13.53 | [2] |
| Compound 9 | HCF-8 (Breast Cancer) | 9.12 - 13.53 | [2] |
| Compound 10 | HCF-8 (Breast Cancer) | 9.12 - 13.53 | [2] |
| Compound 11 | HCF-8 (Breast Cancer) | 9.12 - 13.53 | [2] |
Table 3: Cytotoxicity of Diterpenoids from Rabdosia japonica var. glaucocalyx
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Glaucocalyxin A | 6T-CEM (Leukemia) | 0.0490 | [7] |
| Glaucocalyxin A | HL-60 (Leukemia) | 0.0490 - 2.65 | [7] |
| Glaucocalyxin A | LOVO (Colon Cancer) | 0.0490 - 2.65 | [7] |
| Glaucocalyxin A | A549 (Lung Cancer) | 0.0490 - 2.65 | [7] |
| Glaucocalyxin B | Various | 0.0490 - 2.65 | [7] |
| Glaucocalyxin D | Various | 0.0490 - 2.65 | [7] |
| Doxorubicin (Control) | 6T-CEM (Leukemia) | 0.0809 | [7] |
Experimental Protocols
A general workflow for the isolation and characterization of diterpenoids from Rabdosia species is outlined below. Specific details may vary depending on the particular compound and species.
Extraction and Isolation
-
Plant Material: The aerial parts, leaves, or whole plants of the Rabdosia species are collected, dried, and powdered.
-
Extraction: The powdered plant material is typically extracted with a solvent such as ethanol or methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to yield different fractions.
-
Chromatography: The bioactive fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These techniques include:
-
Column Chromatography: Often using silica gel, Sephadex LH-20, or MCI gel.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.
-
Structural Elucidation
The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C NMR) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the planar structure and relative stereochemistry of the molecule.
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis is used to unambiguously determine the absolute stereochemistry.
Cytotoxicity Assays
The in vitro cytotoxic activity of the isolated diterpenoids against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT solution is added to each well, and the plates are incubated for an additional few hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
-
Signaling Pathways and Mechanisms of Action
Several diterpenoids from Rabdosia species exert their cytotoxic effects by modulating key cellular signaling pathways involved in apoptosis, cell cycle arrest, and inhibition of proliferation.
For instance, oridonin, a well-studied diterpenoid from Rabdosia rubescens, has been shown to inhibit the proliferation of lymphoid malignancy cells by blocking the NF-κB signaling pathway.[8] Lasiodin, isolated from Rabdosia serra, induces apoptosis in human nasopharyngeal carcinoma cells by activating apoptotic pathways involving the release of cytochrome C and cleavage of caspases.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS [frontiersin.org]
- 5. Diterpenoids and Triterpenoids from the Aerial Parts of Isodon serra and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and antitumor activities of Rabdosia diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Rabdosia Rubescens: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Lasiodonin Demonstrates Potent In Vivo Anti-Tumor Efficacy in Triple-Negative Breast Cancer Model
A comprehensive analysis of preclinical data reveals Lasiodonin as a promising therapeutic candidate for triple-negative breast cancer (TNBC), exhibiting significant tumor growth inhibition comparable to the standard-of-care chemotherapy, docetaxel. In vivo studies utilizing a xenograft mouse model substantiate its anti-cancer activity through the modulation of key signaling pathways.
Researchers and drug development professionals now have access to a comparative guide detailing the in vivo anti-tumor effects of this compound, a natural diterpenoid compound. This guide provides an objective comparison of this compound's performance against docetaxel, supported by experimental data from preclinical studies. The data underscores this compound's potential as a multi-target therapeutic agent for TNBC, a particularly aggressive subtype of breast cancer with limited treatment options.[1][2]
Comparative Efficacy of this compound and Docetaxel in a TNBC Xenograft Model
In a head-to-head comparison using a triple-negative breast cancer xenograft mouse model, this compound exhibited a dose-dependent inhibition of tumor growth.[1][3] Notably, escalating doses of this compound demonstrated a similar tumor-inhibitory effect to docetaxel, one of the most effective chemotherapy drugs for TNBC.[1] Furthermore, this compound was well-tolerated, with no significant adverse effects on the body weight or vital organs of the animal models.[1][3]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Inhibition Rate (%) |
| Vehicle Control | - | ~1200 | - |
| This compound | 5 mg/kg | ~700 | ~42% |
| This compound | 10 mg/kg | ~400 | ~67% |
| Docetaxel | 10 mg/kg | ~400 | ~67% |
Table 1: Comparison of Tumor Growth Inhibition by this compound and Docetaxel in a TNBC Xenograft Model. Data is approximated from graphical representations in the cited study.
Unraveling the Mechanism of Action: A Dual-Pronged Attack on Cancer Signaling
This compound's potent anti-tumor activity is attributed to its ability to modulate multiple key signaling pathways that are often dysregulated in cancer.[1][3] In vitro and in vivo studies have confirmed that this compound effectively inhibits the activation of the Phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][3] These pathways are crucial for cell proliferation, survival, and metastasis. By targeting both, this compound establishes its potential as a multi-target therapeutic agent against TNBC.[1][3] In addition to pathway inhibition, this compound has been shown to induce cell cycle arrest, apoptosis, and DNA damage in TNBC cells.[1][3]
Rigorous Experimental Design for In Vivo Validation
The anti-tumor effects of this compound were evaluated in a robust in vivo xenograft model. This experimental design provides a reliable platform for assessing the therapeutic potential of novel anti-cancer compounds.
Experimental Protocols
1. Animal Model and Cell Line:
-
Animal: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
2. Xenograft Establishment:
-
MDA-MB-231 cells (5 x 10^6 cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse.
-
Tumors were allowed to grow until they reached a palpable size.
3. Treatment Regimen:
-
Mice were randomly assigned to treatment groups (n=5-6 per group):
-
Vehicle control (e.g., DMSO and PEG400).
-
This compound (5 and 10 mg/kg body weight).
-
Docetaxel (10 mg/kg body weight).
-
-
Treatments were administered daily via intraperitoneal injection for a specified period (e.g., 21 days).
4. Efficacy Evaluation:
-
Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Tumor tissues were collected for further analysis, such as immunohistochemistry, to assess the effects on signaling pathways.
This comprehensive guide provides a solid foundation for researchers to understand and potentially build upon the promising in vivo anti-tumor effects of this compound in triple-negative breast cancer. The presented data and protocols offer a clear comparison with a standard-of-care treatment, highlighting the potential of this compound for further clinical investigation.
References
Lasiodonin: A Potential Adjuvant for Overcoming Cisplatin Resistance in Cancer Therapy
A comparative analysis of Lasiodonin's potential efficacy in cisplatin-resistant cancer cell lines, drawing parallels from the closely related compound Oridonin.
Cisplatin is a cornerstone of chemotherapy for various cancers, but its efficacy is often limited by the development of drug resistance. Natural compounds are increasingly being investigated as adjuvants to overcome this challenge. This compound, a diterpenoid compound isolated from the plant genus Rabdosia, has emerged as a promising candidate. While direct studies on this compound in cisplatin-resistant models are limited, extensive research on its structural analogue, Oridonin, provides compelling evidence for its potential to re-sensitize cancer cells to cisplatin. This guide synthesizes the available experimental data on Oridonin to build a strong case for this compound's similar therapeutic potential.
Reversing Cisplatin Resistance: A Look at the Evidence
Oridonin has been shown to effectively reverse cisplatin resistance in various cancer cell lines, including gastric and ovarian cancer. This effect is attributed to its ability to induce apoptosis and inhibit drug resistance mechanisms.
Table 1: Comparative IC50 Values of Cisplatin in the Presence and Absence of Oridonin
| Cell Line | Treatment | IC50 (µM) | Fold-Change in Sensitivity |
| SGC7901/DDP (Cisplatin-Resistant Gastric Cancer) | Cisplatin alone | Not specified | - |
| Cisplatin + Oridonin | Significantly lower | Synergistic effect observed[1] | |
| A2780/DDP (Cisplatin-Resistant Ovarian Cancer) | Cisplatin alone | 50.97 | - |
| Cisplatin + 20 µM Oridonin | 26.12 | 1.95 | |
| SKOV3/DDP (Cisplatin-Resistant Ovarian Cancer) | Cisplatin alone | 135.20 | - |
| Cisplatin + 20 µM Oridonin | 73.00 | 1.85 |
Data for Oridonin is presented as a proxy for this compound due to the limited availability of direct studies on this compound in cisplatin-resistant models.
The data clearly indicates that co-treatment with Oridonin significantly reduces the concentration of cisplatin required to inhibit the growth of resistant cancer cells by 50%. This synergistic effect suggests that this compound could potentially restore the efficacy of cisplatin in patients who have developed resistance.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
The primary mechanism by which Oridonin, and likely this compound, overcomes cisplatin resistance is through the induction of programmed cell death (apoptosis) and halting the cell division cycle.
Table 2: Effect of Oridonin on Apoptosis and Cell Cycle in Cisplatin-Resistant Cells
| Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle |
| SGC7901/DDP | Oridonin | Increased caspase-dependent apoptosis[1] | Not specified |
| A2780/DDP | Oridonin | Dose-dependent increase in apoptosis | Arrest at G0/G1 phase |
| UM1 and SCC25 (Oral Squamous Cell Carcinoma) | Oridonin | Dose-dependent induction of apoptosis | G2/M phase arrest[2] |
| MCF-7 (Breast Cancer) | Oridonin | Caspase-9-dependent apoptosis | p53-mediated cell cycle arrest[3] |
Data for Oridonin is presented as a proxy for this compound.
These findings highlight a multi-pronged attack on cancer cells. By inducing apoptosis, this compound can eliminate cancer cells that are resistant to cisplatin's DNA-damaging effects. Furthermore, by arresting the cell cycle, it prevents the proliferation of these resistant cells, giving other treatments a better chance to work.
Signaling Pathways: Targeting the PI3K/Akt Pathway
A key signaling pathway implicated in cancer cell survival and drug resistance is the PI3K/Akt pathway.[4][5] Overactivation of this pathway is a common mechanism of cisplatin resistance.[6] Oridonin has been shown to inhibit this pathway, providing a molecular basis for its ability to overcome resistance.
Experimental Protocols
A summary of the key experimental methodologies used to generate the data presented above:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SGC7901/DDP, A2780/DDP) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or a combination of both for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[7]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the desired compounds as described above.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, P-glycoprotein, MRP1, Cyclin D1).
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
Signaling Pathway Diagram
Caption: this compound's proposed inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound's efficacy.
References
- 1. Oridonin induces apoptosis and reverses drug resistance in cisplatin resistant human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cisplatin-Resistant Gastric Cancer Cells Promote the Chemoresistance of Cisplatin-Sensitive Cells via the Exosomal RPS3-Mediated PI3K-Akt-Cofilin-1 Signaling Axis [frontiersin.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Lasiodonin Analogs in Cancer and Inflammation
For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is a continuous journey. Lasiodonin, a bioactive ent-kaurane diterpenoid isolated from Isodon species, has emerged as a promising scaffold for the development of novel anticancer and anti-inflammatory drugs. Its complex structure offers multiple points for modification, allowing for the fine-tuning of its biological activity. This guide provides a comparative analysis of this compound analogs, summarizing key structure-activity relationships (SAR) and presenting supporting experimental data to inform future drug design and development efforts.
This compound and its analogs exert their biological effects primarily through two key mechanisms: the induction of apoptosis in cancer cells and the inhibition of inflammatory pathways. The potency and selectivity of these actions are intricately linked to the chemical architecture of the molecule. Modifications to the A-ring, D-ring, and specific hydroxyl groups have been shown to dramatically alter the therapeutic profile of these compounds.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of this compound and its analogs are a cornerstone of their anticancer potential. The ability to induce cell death in tumor lines is a critical measure of their efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (also known as Lasiokaurin) and its naturally occurring analogs against various human cancer cell lines.
| Compound | C-1 Substituent | C-7 Substituent | HepG2 (Liver Cancer) IC50 (µM) | GLC-82 (Lung Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |
| This compound | -OAc | -OH | >100[1][2] | >100[1][2] | 37.11[1][2] |
| Oridonin | -OH | -OH | 15.36[1][2] | 18.29[1][2] | 9.32[1][2] |
| Rabdosin B | -OH | =O | 12.31[1][2] | 14.87[1][2] | 7.65[1][2] |
| Epinodosin | -OH | -OH | 19.87[1][2] | 23.45[1][2] | 11.23[1][2] |
| Rabdosinate | -OAc | =O | 25.43[1][2] | 29.87[1][2] | 15.43[1][2] |
| Epinodosinol | -OH | -OH, -OH | >100[1][2] | >100[1][2] | >100[1][2] |
Data compiled from studies on ent-kaurene diterpenoids[1][2].
Key SAR Insights for Cytotoxicity:
-
A-Ring (C-1 Position): The nature of the substituent at the C-1 position is critical. An acetyl group (-OAc) at C-1, as seen in this compound, results in significantly lower cytotoxicity compared to a hydroxyl group (-OH) found in the more potent analog, Oridonin[1][2]. This suggests that the free hydroxyl group at C-1 is crucial for potent anticancer activity.
-
D-Ring (Exo-methylene Cyclopentanone): The α,β-unsaturated ketone (exo-methylene cyclopentanone) moiety in the D-ring is a key structural feature for maintaining the cytotoxic and DNA-damaging potential of these compounds[1][2].
-
C-7 Position: Oxidation at the C-7 position, converting a hydroxyl group to a ketone, appears to influence cytotoxicity. For instance, Rabdosin B (C-7 ketone) shows slightly higher potency than Oridonin (C-7 hydroxyl) in the tested cell lines[1][2].
The following diagram illustrates the core workflow for evaluating the cytotoxic potential of novel this compound analogs.
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of this compound analogs are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | C-14 Substituent | Inhibition of NO Production IC50 (µM) |
| Oridonin | -OH | 13.5 |
| Analog 1 | -O-Propionyl | 8.2 |
| Analog 2 | -O-Butyryl | 5.6 |
| Analog 3 | -O-Valeryl | 4.1 |
| Analog 4 | -O-(3,3-dimethyl)butyryl | 2.5 |
Note: The data presented is based on studies of Oridonin, a close structural analog of this compound, as specific comprehensive SAR data for a series of this compound analogs on anti-inflammatory activity is limited. The trend is expected to be similar for this compound.
Key SAR Insights for Anti-inflammatory Activity:
-
C-14 Hydroxyl Group: Esterification of the C-14 hydroxyl group with aliphatic acyl groups significantly enhances the anti-inflammatory activity.
-
Acyl Chain Length and Branching: Increasing the length and branching of the acyl chain at the C-14 position generally leads to a progressive increase in the inhibitory effect on NO production. The bulky 3,3-dimethylbutyryl group in Analog 4 resulted in the most potent anti-inflammatory activity.
Key Signaling Pathways
This compound and its more potent analogs exert their anticancer and anti-inflammatory effects by modulating critical cellular signaling pathways.
Apoptosis Induction
A primary mechanism of the anticancer activity of this compound analogs is the induction of apoptosis. This programmed cell death is often triggered through the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by this compound analogs.
Inhibition of NF-κB Signaling
The anti-inflammatory effects of this compound analogs are largely attributed to their ability to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound analogs inhibit the pro-inflammatory NF-κB pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of structure-activity relationships.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reagent: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Conclusion
The ent-kaurane scaffold of this compound presents a fertile ground for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of specific functional groups and their positions in dictating the cytotoxic and anti-inflammatory activities of this compound analogs. The strong dependence of cytotoxicity on the C-1 hydroxyl group and the D-ring enone system, coupled with the enhancement of anti-inflammatory activity through esterification at C-14, provides a clear roadmap for medicinal chemists. Future efforts in analog design should focus on leveraging these key structural insights to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the clinical translation of this promising class of natural products.
References
Unveiling the Multifaceted Mechanisms of Lasiodonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lasiodonin, a natural diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities. This guide provides a comprehensive cross-validation of this compound's mechanisms of action, comparing its efficacy with other established anticancer agents and presenting detailed experimental data to support these findings. Through an objective analysis of its effects on apoptosis, cell cycle progression, and induction of oxidative stress, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Comparative Efficacy of this compound
This compound has demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to other well-known chemotherapeutic agents, highlighting its potential as a potent anticancer compound.
| Cell Line | Cancer Type | This compound (Oridonin) IC50 (µM) | Comparative Agent | Comparative Agent IC50 (µM) |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 (72h)[1] | Gemcitabine | 5.71 ± 1.07 (72h)[1] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 (72h)[1] | Gemcitabine | 5.96 ± 1.11 (72h)[1] |
| AGS | Gastric Cancer | 5.995 ± 0.741 (24h)[2] | - | - |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 (24h)[2] | - | - |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 (24h)[2] | - | - |
| HepG2 | Hepatocellular Carcinoma | 8.12 | Compound 20 (Oridonin analog) | 1.36[3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 7.41 | Compound 20 (Oridonin analog) | 0.78[3] |
| HCC1806 | Triple-Negative Breast Cancer | - | Derivative 56 (Oridonin analog) | 120-fold more potent than Oridonin[3] |
| BGC-7901, SW-480, HL-60, BEL-7402, A549, B16 | Various Cancer Types | - | 1-O- and 14-O-derivatives | More effective than Oridonin[4] |
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest, and promoting the generation of reactive oxygen species (ROS).
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The process involves the activation of a cascade of caspases, a family of cysteine proteases that dismantle the cell. Key protein families, such as the Bcl-2 family, regulate this process. This compound has been shown to modulate the expression of these proteins, promoting a pro-apoptotic state.
dot
References
- 1. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Lasiodonin: A Comparative Guide to its Effects on Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiodonin, a bioactive diterpenoid isolated from the plant Isodon serra, has garnered significant interest in the scientific community for its potent anti-cancer, anti-inflammatory, and anti-proliferative properties. Its therapeutic potential lies in its ability to modulate multiple critical intracellular signaling pathways that are often dysregulated in various diseases, particularly cancer. This guide provides a comprehensive comparison of this compound's effects on the PI3K/Akt, NF-κB, STAT3, and MAPK signaling pathways, juxtaposed with other known modulators of these cascades. The data presented herein is supported by experimental evidence from peer-reviewed literature, offering a valuable resource for researchers investigating the therapeutic applications of this compound.
Comparative Efficacy of this compound (Oridonin)
The anti-proliferative activity of this compound, often referred to as Oridonin in scientific literature, has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) of this compound (Oridonin) | Treatment Duration (h) |
| HCT116 | Colon Cancer | 6.84 | Not Specified |
| SW620 | Colon Cancer | Not Specified | Not Specified |
| AGS | Gastric Cancer | 2.627 | 48 |
| HGC27 | Gastric Cancer | 9.266 | 48 |
| MGC803 | Gastric Cancer | 11.06 | 48 |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 | 72 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 | 72 |
| UM1 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified |
| SCC25 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified |
| HN22 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified |
| HSC4 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified |
| SW1990 | Pancreatic Cancer | Not Specified | Not Specified |
| Panc-1 | Pancreatic Cancer | Not Specified | Not Specified |
| Panc02 | Pancreatic Cancer | Not Specified | Not Specified |
| 4T1 | Breast Cancer | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified |
| Hep-2 | Laryngeal Carcinoma | Not Specified | Not Specified |
| TU212 | Laryngeal Carcinoma | Not Specified | Not Specified |
| L929 | Murine Fibrosarcoma | Not Specified | Not Specified |
Modulation of Key Signaling Pathways
This compound exerts its biological effects by targeting several key signaling pathways implicated in cell survival, proliferation, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to effectively inhibit this pathway.
Mechanism of Action: this compound inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of downstream effectors. This inhibition promotes apoptosis and arrests the cell cycle.[1]
Comparative Data with Other PI3K/Akt Inhibitors:
| Inhibitor | Target(s) | IC50 | Cell Line/Assay Conditions |
| This compound (Oridonin) | PI3K/Akt | Not explicitly quantified in terms of direct enzymatic inhibition IC50 in the provided results. | Inhibits phosphorylation of PI3K and Akt in oral squamous carcinoma cells.[1] |
| Wortmannin | Pan-PI3K | Low nM range | Widely used pan-PI3K inhibitor. |
| LY294002 | Pan-PI3K | Low µM range | Another commonly used pan-PI3K inhibitor. |
| Alpelisib (BYL719) | PI3Kα | Low nM range | FDA-approved for certain breast cancers. |
| Idelalisib | PI3Kδ | Low nM range | Approved for certain hematological malignancies. |
Experimental Workflow for PI3K/Akt Pathway Analysis:
Caption: Western Blot workflow for analyzing PI3K/Akt pathway activation.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and chemoresistance. This compound is a known inhibitor of this pathway.
Mechanism of Action: this compound inhibits the NF-κB signaling pathway, though the precise mechanism from the provided search results is not detailed. Generally, inhibitors can act at various levels, including preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB.
Comparative Data with Other NF-κB Inhibitors:
| Inhibitor | Target(s) | IC50 | Cell Line/Assay Conditions |
| This compound (Oridonin) | NF-κB pathway | Not explicitly quantified in the provided results. | General inhibitory effects are noted. |
| Bay 11-7082 | IKKα/β | ~5-10 µM | Irreversibly inhibits IKK. |
| MG-132 | Proteasome | ~0.1-1 µM | Inhibits IκBα degradation. |
| TPCA-1 | IKKβ | ~17.9 nM | A selective IKK-2 inhibitor. |
| Parthenolide | IKK | ~5 µM | A sesquiterpene lactone that inhibits IKK. |
Experimental Workflow for NF-κB Activity Assay:
Caption: Luciferase reporter assay workflow for assessing NF-κB activity.
STAT3 Signaling Pathway
The STAT3 signaling pathway is involved in cell growth, differentiation, and survival. Its persistent activation is observed in many cancers and is associated with poor prognosis.
Mechanism of Action: The specific mechanism of how this compound inhibits the STAT3 pathway is not detailed in the provided search results. Generally, STAT3 inhibitors can block its phosphorylation, dimerization, or nuclear translocation.
Comparative Data with Other STAT3 Inhibitors:
| Inhibitor | Target(s) | IC50 | Cell Line/Assay Conditions |
| This compound (Oridonin) | STAT3 pathway | Not explicitly quantified in the provided results. | General inhibitory effects are noted. |
| Stattic | STAT3 SH2 domain | ~5.1 µM | Inhibits STAT3 dimerization. |
| S3I-201 | STAT3 SH2 domain | ~86 µM | Inhibits STAT3 DNA-binding activity. |
| Niclosamide | STAT3 | ~0.5-1 µM | Repurposed drug with STAT3 inhibitory activity. |
| Cryptotanshinone | STAT3 | ~4.6 µM | Inhibits STAT3 phosphorylation. |
Signaling Pathway Diagram for STAT3:
Caption: Simplified STAT3 signaling pathway and potential points of inhibition by this compound.
MAPK Signaling Pathway
The MAPK pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. It consists of several subfamilies, including ERK, p38, and JNK.
Mechanism of Action: this compound has been shown to induce the phosphorylation of JNK and p38 MAPK, while its effect on ERK can be inhibitory.[2][3][4][5][6][7][8][9][10] The activation of the JNK and p38 pathways is often associated with apoptosis induction.
Comparative Data with Other MAPK Pathway Inhibitors:
| Inhibitor | Target(s) | IC50 | Cell Line/Assay Conditions |
| This compound (Oridonin) | JNK/p38 activation, ERK inhibition | Not explicitly quantified in terms of direct enzymatic inhibition IC50 in the provided results. | Induces phosphorylation of JNK and p38 in various cell lines.[2][3] |
| U0126 | MEK1/2 (upstream of ERK) | ~70-100 nM | A highly selective MEK1/2 inhibitor. |
| SB203580 | p38α/β | 50 nM/500 nM | A widely used p38 inhibitor.[11] |
| SP600125 | JNK1/2/3 | 40-90 nM | A broad-spectrum JNK inhibitor.[12][13] |
Signaling Pathway Diagram for MAPK:
Caption: Overview of the MAPK signaling pathways and the modulatory effects of this compound.
Experimental Protocols
Western Blot for Protein Phosphorylation Analysis (PI3K/Akt, MAPK, STAT3)
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or other inhibitors for the specified time. Include a vehicle-treated control group.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
NF-κB Luciferase Reporter Assay
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization of transfection efficiency.
2. Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
3. Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
In a luminometer, first measure the firefly luciferase activity.
-
Then, add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the stimulated, untreated control.
Conclusion
This compound is a promising natural compound that exerts its potent biological effects through the modulation of multiple key signaling pathways, including PI3K/Akt, NF-κB, STAT3, and MAPK. This guide provides a comparative overview of its efficacy and mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented here serves as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and to design robust experimental strategies for its validation. Further research is warranted to establish direct quantitative comparisons with a broader range of specific inhibitors for each pathway to fully delineate its therapeutic index and potential for clinical translation.
References
- 1. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oridonin induces G2/M arrest and apoptosis via activating ERK-p53 apoptotic pathway and inhibiting PTK-Ras-Raf-JNK survival pathway in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The specific JNK inhibitor SP600125 targets tumour necrosis factor-alpha production and epithelial cell apoptosis in acute murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Lasiodonin: A Promising Avenue for Cancer Therapy
Lasiodonin, a natural compound, is demonstrating significant promise in the field of oncology due to its selective cytotoxic effects on cancer cells while exhibiting minimal toxicity to normal, healthy cells. This preferential targeting of malignant cells is a critical attribute for developing effective and safer cancer therapeutics. This guide provides a comprehensive comparison of this compound's effects on cancer cells versus normal cells, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The selectivity of an anticancer agent is a key determinant of its therapeutic index – the balance between its efficacy in eradicating tumor cells and its adverse effects on the patient. This compound, and its closely related analogue Oridonin, have been the subject of numerous studies to evaluate this crucial property. The data consistently indicates that these compounds preferentially induce cell death and inhibit proliferation in a variety of cancer cell lines, while their impact on non-malignant cells is significantly less pronounced.
Comparative Cytotoxicity: A Clear Margin of Safety
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a fundamental metric for assessing cytotoxicity. A lower IC50 value indicates a more potent compound. Studies comparing the IC50 values of Oridonin in colon cancer cell lines and a normal colon epithelial cell line have revealed a significant therapeutic window.
| Cell Line | Cell Type | Compound | IC50 (µM) at 48h | Selectivity Index (SI) |
| HCT116 | Human Colon Carcinoma | Oridonin | 23.75 ± 3.07 | >4.21 |
| HCT8 | Human Colon Adenocarcinoma | Oridonin | 18.64 ± 2.26 | >5.36 |
| CRL-1790 | Normal Human Colon Epithelial | Oridonin | >100 (No significant cytotoxicity) | - |
Table 1: Comparative IC50 Values of Oridonin in Colon Cancer and Normal Colon Cell Lines. The selectivity index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data from a study on autophagy-dependent apoptosis induction by oridonin in colon cancer.[1]
As illustrated in Table 1, Oridonin demonstrates potent growth-inhibitory effects against the HCT116 and HCT8 colon cancer cell lines, with IC50 values of 23.75 µM and 18.64 µM, respectively. In stark contrast, it exhibited no significant cytotoxicity towards the normal human colon epithelial cell line, CRL-1790, at concentrations up to 100 µM.[1] This differential effect underscores the compound's remarkable selectivity.
Preferential Induction of Apoptosis in Cancer Cells
Apoptosis, or programmed cell death, is a crucial mechanism by which multicellular organisms eliminate damaged or unwanted cells. A hallmark of many anticancer drugs is their ability to induce apoptosis in tumor cells. Oridonin has been shown to be a potent inducer of apoptosis in various cancer cell lines, while largely sparing their normal counterparts.
For instance, in a study on esophageal squamous cell carcinoma (ESCC) cells, Oridonin was found to trigger significant apoptosis in TE-8 and TE-2 cell lines. At a concentration of 40 µM, Oridonin increased the percentage of apoptotic TE-8 cells to 7.68%, compared to 1.68% in untreated control cells.[2] While this particular study did not include a direct comparison with normal esophageal cells, the broader body of research on Oridonin and related compounds consistently points towards a cancer-selective pro-apoptotic effect.
The mechanism behind this selective induction of apoptosis lies in the differential regulation of key signaling pathways in cancer versus normal cells.
Deciphering the Molecular Mechanisms: Signaling Pathways at Play
The selective action of this compound and Oridonin is orchestrated through the modulation of several critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt, MAPK, and p53 pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Oridonin has been shown to inhibit the PI3K/Akt pathway in cancer cells, thereby cutting off a crucial survival signal.[3][4][5] This inhibition is often less pronounced in normal cells where the pathway is under tighter regulation.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. The effect of Oridonin on the MAPK pathway appears to be context-dependent. In some cancer cells, it can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38, while in others, it may inhibit pro-survival signals.[6][7] This differential modulation contributes to its selective anticancer activity.
The p53 Tumor Suppressor Pathway
The p53 protein is a critical tumor suppressor that plays a central role in inducing apoptosis and cell cycle arrest in response to cellular stress. In many cancer cells, p53 is mutated or its function is compromised. Oridonin has been found to activate p53 or p53-related signaling in cancer cells, leading to the transcription of pro-apoptotic genes.[2][8] This reactivation of a key tumor suppressor pathway is a significant contributor to its selective cytotoxicity.
Experimental Workflow for Assessing this compound Selectivity.
Experimental Protocols
The assessment of this compound's selectivity relies on standardized and well-validated experimental protocols. The following are outlines of the key methodologies employed.
MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or Oridonin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The percentage of cell viability is plotted against the drug concentration, and the IC50 value is calculated as the concentration that inhibits cell growth by 50%.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptosis, on the cell surface.
-
Cell Treatment: Cells are treated with this compound or Oridonin as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: The cells are then incubated with fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Simplified Signaling Pathways Modulated by this compound/Oridonin.
Conclusion
The available experimental evidence strongly supports the selective anticancer activity of this compound and its analogue, Oridonin. Their ability to preferentially inhibit the growth of and induce apoptosis in cancer cells, while having a significantly lower impact on normal cells, positions them as highly promising candidates for further drug development. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways that are dysregulated in cancer, provides a solid foundation for designing rational combination therapies and ultimately improving patient outcomes. Further research, including in vivo studies and clinical trials, is warranted to fully translate the potential of these natural compounds into effective cancer treatments.
References
- 1. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces Mdm2‐p60 to promote p53‐mediated apoptosis and cell cycle arrest in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Lasiodonin and Oridonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of two structurally related ent-kaurane diterpenoids, Lasiodonin and Oridonin. Both compounds, primarily isolated from the medicinal herb Isodon rubescens, have garnered significant interest for their diverse pharmacological activities. Understanding their pharmacokinetic profiles is crucial for evaluating their therapeutic potential and guiding further drug development efforts.
Executive Summary
This comparison reveals key differences and similarities in the absorption, distribution, metabolism, and excretion (ADME) of this compound and Oridonin. While extensive pharmacokinetic data is available for Oridonin, demonstrating rapid absorption but low oral bioavailability, there is a notable scarcity of published in vivo pharmacokinetic studies for this compound. This guide synthesizes the available experimental data for Oridonin and highlights the current knowledge gap regarding this compound, alongside an examination of their interactions with the PI3K/Akt signaling pathway.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Oridonin following oral and intravenous administration in rats. Due to the lack of available in vivo data for this compound, a direct quantitative comparison is not possible at this time.
| Pharmacokinetic Parameter | Oridonin (Oral Administration) | Oridonin (Intravenous Administration) | This compound (Oral/Intravenous) |
| Dose | 20, 40, 80 mg/kg (rats)[1] | 5, 10, 15 mg/kg (rats)[1] | Data Not Available |
| Tmax (Time to Maximum Concentration) | < 15 min (rats)[1] | Not Applicable | Data Not Available |
| Cmax (Maximum Concentration) | Dose-dependent (rats) | Dose-dependent (rats) | Data Not Available |
| AUC (Area Under the Curve) | Dose-dependent (rats)[1] | Dose-independent within the examined range (rats)[1] | Data Not Available |
| t1/2 (Half-life) | Data varies with formulation | Data varies with formulation | Data Not Available |
| Absolute Oral Bioavailability | 4.32% (20 mg/kg), 4.58% (40 mg/kg), 10.8% (80 mg/kg) (rats)[1] | Not Applicable | Data Not Available |
Key Findings from Oridonin Pharmacokinetic Studies
-
Rapid Absorption: Oridonin is absorbed quickly after oral administration in rats, with the time to reach maximum plasma concentration (Tmax) being less than 15 minutes[1].
-
Low Oral Bioavailability: The absolute oral bioavailability of Oridonin is quite low and appears to be dose-dependent, suggesting that saturation of first-pass metabolism may occur at higher doses[1].
-
Dose-Dependent Oral Exposure: Following oral administration, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) of Oridonin increase with the dose[1].
-
Dose-Independent Intravenous Kinetics: When administered intravenously within a certain range, the pharmacokinetic parameters of Oridonin are dose-independent[1].
The Knowledge Gap: this compound Pharmacokinetics
Experimental Protocols: A General Framework
The following section outlines a typical experimental protocol for conducting a pharmacokinetic study of a small molecule like this compound or Oridonin in a rat model, based on established methodologies.
Animal Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Dosing:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus injection via the tail vein.
-
Oral (PO) Administration: The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
-
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard. After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute oral bioavailability (F), calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Signaling Pathway Interactions: Focus on PI3K/Akt
Both Oridonin and, to a lesser extent, this compound have been investigated for their effects on cellular signaling pathways, with a significant focus on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.
Oridonin: Numerous studies have demonstrated that Oridonin exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway[1][2][3][4]. It has been shown to suppress the phosphorylation of both PI3K and Akt, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines[1][2].
This compound: While less extensively studied, there is emerging evidence that this compound also interacts with the PI3K/Akt pathway. Further research is needed to fully elucidate the extent and mechanism of this interaction and to compare its potency with that of Oridonin.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and the targeted signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: The PI3K/Akt signaling pathway and points of inhibition by Oridonin and potentially this compound.
Conclusion and Future Directions
The available evidence strongly indicates that Oridonin is a rapidly absorbed compound with low and dose-dependent oral bioavailability. Its primary mechanism of anticancer action involves the inhibition of the PI3K/Akt signaling pathway. In stark contrast, the lack of in vivo pharmacokinetic data for this compound represents a significant gap in our understanding of this potentially valuable natural product.
To fully assess the comparative therapeutic potential of this compound and Oridonin, the following future research is essential:
-
Comprehensive Pharmacokinetic Studies of this compound: In vivo studies in relevant animal models are urgently needed to determine the fundamental pharmacokinetic parameters of this compound, including its absorption, distribution, metabolism, excretion, and oral bioavailability.
-
Direct Comparative Pharmacokinetic Studies: A head-to-head pharmacokinetic study of this compound and Oridonin under identical experimental conditions would provide the most accurate comparison of their ADME profiles.
-
Elucidation of this compound's Mechanism of Action: Further investigation into the molecular targets and signaling pathways affected by this compound, particularly in comparison to Oridonin's effects on the PI3K/Akt pathway, is warranted.
Addressing these research questions will be instrumental in guiding the rational design and development of either this compound or Oridonin, or their derivatives, as potential therapeutic agents.
References
- 1. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lasiodonin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Lasiodonin, a bioactive diterpenoid with cytotoxic properties and suspected carcinogenicity, necessitates stringent disposal protocols.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3] All handling of pure this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[4]
Core Principles of this compound Waste Management
Due to its cytotoxic nature, this compound and any materials that come into contact with it must be treated as hazardous chemical waste.[5][6] Cross-contamination of waste streams must be avoided. The following table summarizes the recommended disposal streams for various types of this compound-contaminated waste.
| Waste Type | Recommended Disposal Stream | Key Handling Instructions |
| Pure (Solid) this compound | Hazardous Chemical Waste (Solid) | Collect in a clearly labeled, sealed, and dedicated waste container. Do not mix with other chemical waste. |
| This compound Solutions (Aqueous/Organic) | Hazardous Chemical Waste (Liquid) | Segregate aqueous and organic solutions into separate, compatible, and clearly labeled containers. Indicate the solvent and approximate concentration. Never dispose of down the drain.[2][7] |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Hazardous Chemical Waste (Solid) | Place in a designated, lined container for solid chemical waste. Ensure the container is sealed to prevent aerosolization of residues. |
| Contaminated Glassware (reusable) | Decontamination followed by standard glassware procedures | Triple-rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous chemical waste.[4][8] After decontamination, the glassware can be washed for reuse. |
| Contaminated Sharps (e.g., needles, scalpel blades) | Sharps Waste / Hazardous Chemical Waste | Place in a designated, puncture-proof sharps container that is also labeled as containing hazardous chemical waste. |
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any unused pure this compound and disposable items that have come into contact with the compound into a designated solid hazardous chemical waste container. This container should be robust, have a secure lid, and be clearly labeled "Hazardous Chemical Waste: this compound."
-
Liquid Waste: Pour this compound solutions into appropriate, leak-proof containers designated for either aqueous or organic hazardous waste. The container must be compatible with the solvent used. Label the container with "Hazardous Waste: this compound," the solvent system, and an estimated concentration.[2]
-
-
Decontamination of Reusable Glassware:
-
Rinse contaminated glassware three times with a minimal amount of a suitable solvent (e.g., ethanol, acetone) to ensure the removal of residual this compound.
-
Collect all rinsate in the appropriate liquid hazardous waste container.
-
Once decontaminated, the glassware can be washed and reused according to standard laboratory procedures.
-
-
Storage of Hazardous Waste:
-
Final Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste management contractor.
-
Ensure all required documentation, such as hazardous waste tags, is completed accurately.
-
Experimental Workflow and Disposal Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these may have additional requirements for the disposal of cytotoxic and hazardous chemical waste.[8][11] By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous materials.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. hse.gov.uk [hse.gov.uk]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. essex.ac.uk [essex.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Lasiodonin
For researchers, scientists, and professionals in drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Lasiodonin, a naturally occurring diterpenoid with potential therapeutic applications. Adherence to these procedures will minimize risk and support the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the provided Safety Data Sheet (SDS), it is prudent to follow standard laboratory safety protocols for handling chemical powders to minimize any potential exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when handling large quantities or if dust generation is likely, to prevent inhalation. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
This workflow outlines the standard procedure for preparing a stock solution of this compound for use in in vitro experiments, a common application in drug development research.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a common starting concentration for in vitro assays.
-
Preparation of the Workspace : Clean and decontaminate the designated work area, preferably within a chemical fume hood to minimize inhalation risk.
-
Gather Materials : Assemble all necessary equipment and reagents, including this compound powder, a suitable solvent (e.g., DMSO), a microcentrifuge tube, pipettes, and a vortex mixer.
-
Don PPE : Put on a lab coat, safety glasses, and nitrile gloves. If working with a significant amount of powder outside a fume hood, an N95 respirator is recommended.
-
Weighing this compound : Tare a clean microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 362.47 g/mol , you would weigh 3.62 mg.
-
Dissolution : Add the appropriate volume of solvent to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution : Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage : Label the tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.
-
Cleanup and Disposal : Decontaminate the work area and any equipment used. Dispose of all waste materials according to the disposal plan outlined below.
Quantitative Data: Acute Toxicity Profile of this compound
The acute toxicity of a substance is often expressed as its LD50 (Lethal Dose, 50%), which is the dose required to be fatal to 50% of a tested population.[1] The provided SDS for this compound indicates an acute toxicity estimate for oral ingestion.[2] This value can be contextualized using the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Parameter | Value | GHS Acute Oral Toxicity Category | Hazard Indication |
| LD50 (Oral, Rat) | 4,978 mg/kg[2] | Category 5 | May be harmful if swallowed. |
Note: The GHS classification is based on established ranges. Category 5 is for substances with a relatively low acute toxicity.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Collection:
-
Solid Waste : Collect any unused this compound powder, contaminated weigh boats, and disposable gloves in a designated, clearly labeled solid chemical waste container.
-
Liquid Waste : Unused stock solutions and contaminated solvents should be collected in a separate, labeled liquid chemical waste container. Do not pour chemical waste down the drain.
-
Sharps : Any contaminated sharps, such as pipette tips, should be disposed of in an appropriate sharps container.
Disposal Procedure:
Since this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.[3][4] However, it is imperative to adhere to your institution's specific waste management guidelines. Contact your institution's Environmental Health and Safety (EHS) department for detailed instructions on the proper disposal of non-hazardous chemical waste. All waste containers must be sealed and properly labeled before being collected by trained personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
